1,5-Dicaffeoylquinic acid
Description
Structure
2D Structure
Properties
CAS No. |
30964-13-7 |
|---|---|
Molecular Formula |
C25H24O12 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19-,20-,23+,25-/m1/s1 |
InChI Key |
YDDUMTOHNYZQPO-GCBRTHAASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
212891-05-9 30964-13-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
Origin of Product |
United States |
Foundational & Exploratory
1,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the dicaffeoylquinic acid class of phenolic compounds, which are esters of caffeic acid and quinic acid. Exhibiting a range of potent biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, 1,5-DCQA has garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the natural sources and distribution of 1,5-DCQA, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Natural Sources and Distribution of this compound
This compound is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of medicinal and edible plants. The Asteraceae family, in particular, is a rich source of this compound.
Key Natural Sources:
-
Artichoke (Cynara scolymus and Cynara cardunculus): The leaves, heads, and pomace of the artichoke are significant sources of 1,5-DCQA. It is often one of the most abundant hydroxycinnamic acids in this plant.[1]
-
Sweet Potato (Ipomoea batatas): The leaves of the sweet potato plant contain notable quantities of 1,5-DCQA, with concentrations varying between different cultivars.[2][3][4][5][6]
-
Echinacea Species: Various parts of the Echinacea plant, a popular medicinal herb, are known to contain 1,5-DCQA.[7][8][9][10][11]
-
Honeysuckle (Lonicera japonica and Lonicera macranthoides): The flower buds of these species are traditional medicinal components that contain 1,5-DCQA.[12][13][14][15][16]* Other Documented Sources: 1,5-DCQA has also been identified in Aster scaber, Saussurea involucrata, Arnica montana, Chrysanthemum indicum, Arctium lappa (burdock), coffee (Coffea sp.), Ainsliaea acerifolia, Espeletia barclayana, Duhaldea nervosa, Carthamus sp., Stevia rebaudiana, Melanoselinum decipiens, and Monizia edulis.
The distribution of 1,5-DCQA within a plant can vary significantly between different organs, such as the leaves, stems, roots, and flowers. Environmental factors and the plant's developmental stage can also influence its concentration.
Quantitative Distribution of this compound in Various Plant Sources
The following tables summarize the quantitative data for 1,5-DCQA content in several well-documented natural sources. It is important to note that concentrations can vary based on the specific cultivar, growing conditions, and analytical methods used.
| Plant Source | Plant Part | Concentration of this compound | Reference |
| Artichoke (Cynara cardunculus var. scolymus) | Leaves | 14.3 ± 0.4 mg/100g of Dry Matter | [1] |
| Floral Stem | 7.5 ± 1.1 mg/100g of Dry Matter | [1] | |
| Receptacle with Inner Bract | 1.6 ± 0.2 mg/100g of Dry Matter | [1] | |
| Outer Bracts | 0.8 ± 0.0 mg/100g of Dry Matter | [1] | |
| Artichoke (Cynara cardunculus) | Leaves | 21% of total caffeoylquinic acids | [17] |
| Sweet Potato (Ipomoea batatas) | Leaves | Concentrations vary significantly among cultivars. For example, the 'Bophelo' cultivar showed high levels of several dicaffeoylquinic acid isomers. | [5] |
| Arctium lappa (Burdock) | Root | Present, but quantitative data for the 1,5-isomer is not specified in the provided search results. Dicaffeoylquinic acids are noted as major polyphenolic components. | [18] |
Experimental Protocols
The accurate extraction and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of 1,5-DCQA from dried plant samples.
Materials:
-
Dried and powdered plant material
-
Water
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of the finely powdered plant material.
-
Extraction: Add 20 mL of 80% aqueous methanol to the sample.
-
Sonication: Sonicate the mixture for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.
-
Shaking: Place the mixture on a shaker for 1 hour at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
Protocol 2: Quantification of this compound using HPLC-DAD
This protocol outlines a typical HPLC with Diode Array Detection (DAD) method for the quantification of 1,5-DCQA.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-25% B
-
20-30 min: 25-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 330 nm
Quantification:
-
Prepare a series of standard solutions of 1,5-DCQA of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 1,5-DCQA in the plant extracts by interpolating their peak areas on the calibration curve.
Signaling Pathways and Biological Activity
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2 pathways. These pathways are central to cellular processes such as survival, proliferation, and the response to oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. 1,5-DCQA has been shown to activate this pathway, leading to neuroprotective effects.
Mechanism of Action:
1,5-DCQA can stimulate the phosphorylation of Tyrosine kinase A (Trk A), a receptor tyrosine kinase. [19]This activation leads to the downstream phosphorylation and activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β contributes to the modulation of the Bcl-2/Bax protein ratio, favoring cell survival by inhibiting apoptosis. [19]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Caffeoylquinic Acids and Functional Properties of Domestic Sweet Potato (Ipomoea batatas (L.) Lam.) Storage Roots with Established Overseas Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogrev.com [phcogrev.com]
- 9. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts | MDPI [mdpi.com]
- 12. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unica.it [iris.unica.it]
- 18. researchgate.net [researchgate.net]
- 19. This compound protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of 1,5-Dicaffeoylquinic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
1,5-Dicaffeoylquinic acid (1,5-diCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is recognized for its significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. A thorough understanding of its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1,5-diCQA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug development.
II. Core Biosynthesis Pathway of this compound
The biosynthesis of 1,5-diCQA is an extension of the well-characterized phenylpropanoid and shikimate pathways, which are central to the production of a vast array of secondary metabolites in plants. The immediate precursor for the synthesis of dicaffeoylquinic acids is chlorogenic acid (5-O-caffeoylquinic acid or 5-CQA).
A. Precursor Pathways
1. Shikimate Pathway
The shikimate pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate.[1] A key intermediate of this pathway, quinic acid, serves as one of the core building blocks for 1,5-diCQA.
2. Phenylpropanoid Pathway
The phenylpropanoid pathway provides the second essential precursor, caffeoyl-CoA. This pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[2] A series of enzymatic reactions, including hydroxylation by cinnamate 4-hydroxylase (C4H) and ligation to Coenzyme A by 4-coumarate-CoA ligase (4CL) , leads to the formation of p-coumaroyl-CoA. Further hydroxylation by p-coumaroyl ester 3'-hydroxylase (C3'H) yields caffeoyl-CoA.
B. Key Enzymes and Reactions
The final steps in the biosynthesis of 1,5-diCQA involve the esterification of quinic acid with one or two caffeoyl-CoA moieties. The key enzyme in this process is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[3]
The biosynthesis of the precursor, chlorogenic acid (5-CQA), is catalyzed by HQT, which transfers the caffeoyl group from caffeoyl-CoA to quinic acid.
Formation of this compound:
The synthesis of dicaffeoylquinic acids, including 1,5-diCQA, can occur through the dual catalytic activity of certain HQT enzymes.[4] These enzymes possess a chlorogenate:chlorogenate transferase (CCT) activity, which catalyzes the transfer of a caffeoyl group from one molecule of chlorogenic acid (acting as the acyl donor) to another molecule of chlorogenic acid (acting as the acyl acceptor).[4] This reaction leads to the formation of dicaffeoylquinic acids. In tomato, this dual activity of HQT allows it to synthesize both mono- and dicaffeoylquinic acids.[4] The synthesis of diCQAs is often induced by stress factors such as UV-C radiation.[5]
III. Quantitative Data
A. Enzyme Kinetic Parameters
The following table summarizes the known kinetic parameters for enzymes involved in the biosynthesis of dicaffeoylquinic acids.
| Enzyme | Substrate | Km | Vmax / kcat | Plant Source | Reference |
| Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) with CCT activity | Chlorogenic Acid | 16 ± 3 mM | Not Reported | Tomato | [4] |
B. Analyte Concentrations in Plant Tissues
The concentrations of dicaffeoylquinic acids can vary significantly between plant species and tissues. The following table provides an example of 1,5-diCQA concentrations found in artichoke heads.
| Compound | Plant Tissue | Concentration (mg/kg) | Reference |
| 1,5-Di-O-caffeoylquinic acid | Artichoke (Cynara scolymus L.) heads | 3890 | [1] |
IV. Experimental Protocols
A. Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of 1,5-diCQA from plant tissues for subsequent analysis.
-
Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes.
-
Shake at room temperature for 1 hour.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with an additional 20 mL of 80% methanol.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
B. Quantitative Analysis by HPLC-DAD
This protocol provides a validated method for the quantification of 1,5-diCQA.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile (B52724).
-
-
Gradient Elution:
-
A suitable gradient program should be developed to achieve good separation of the isomers. An example gradient is as follows: 80% A (0–1 min), 78% A (8–10 min), 76% A (12–14 min), 75% A (16–18 min), 73% A (20 min), 50% A (30 min), 0% A (31–35 min), and 80% A (36–40 min).[2]
-
-
Column Temperature: 30°C.[7]
-
Quantification: Use a calibration curve generated with a this compound standard.
C. Heterologous Expression and Purification of Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT)
This protocol outlines a general workflow for producing recombinant HQT in E. coli for in vitro studies.
-
Vector Construction:
-
Amplify the full-length coding sequence of the HQT gene from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET series with a His-tag or GST-tag) with the corresponding restriction enzymes.
-
Ligate the digested HQT insert into the linearized vector.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation and verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione (B108866) resin for GST-tagged proteins) according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a suitable storage buffer.
-
Assess the purity of the protein by SDS-PAGE.
-
D. In Vitro Enzyme Assay for this compound Synthesis
This assay measures the chlorogenate:chlorogenate transferase (CCT) activity of recombinant HQT.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Sodium Phosphate buffer (pH 4.0)
-
10-20 mM Chlorogenic acid (substrate)
-
Purified recombinant HQT enzyme (1-5 µg)
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of acetonitrile or by heating.
-
-
Analysis:
-
Centrifuge the terminated reaction to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-DAD (as described in Protocol B) to detect and quantify the formation of this compound and other diCQA isomers.
-
E. Site-Directed Mutagenesis of HQT
This protocol provides a general method for introducing specific mutations into the HQT gene to study structure-function relationships.
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the HQT expression plasmid as a template, and the mutagenic primers.
-
Use a thermal cycling program with a limited number of cycles (e.g., 18) to amplify the entire plasmid containing the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
-
Screening and Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Sequence the entire HQT gene to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
-
V. Visualization of Pathways and Workflows
A. Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound.
B. Experimental Workflow for Quantitative Analysis
Caption: Experimental workflow for quantitative analysis of 1,5-diCQA.
C. Workflow for Heterologous Expression and Purification of HQT
Caption: Workflow for heterologous expression and purification of HQT.
VI. Conclusion
The biosynthesis of this compound is a fascinating example of the metabolic plasticity of plants, where a single enzyme can exhibit dual functionality to generate a diversity of secondary metabolites. This technical guide has provided a detailed overview of the biosynthetic pathway, presented key quantitative data, and offered comprehensive experimental protocols for the study of 1,5-diCQA. This information serves as a valuable resource for researchers in plant science, natural product chemistry, and drug development, and will aid in the future exploration and exploitation of this promising bioactive compound.
VII. References
References
- 1. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digituma.uma.pt [digituma.uma.pt]
- 3. assaygenie.com [assaygenie.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jcsp.org.pk [jcsp.org.pk]
A Comprehensive Technical Guide to 1,5-Dicaffeoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring polyphenolic compound found in a variety of plant species. As a derivative of caffeic acid and quinic acid, it belongs to the larger class of chlorogenic acids. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and significant biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide details its physicochemical properties, spectroscopic data, and relevant experimental protocols for its isolation and analysis. Furthermore, it elucidates its role in key signaling pathways, particularly the Nrf2 pathway, highlighting its antioxidant and cytoprotective effects.
Chemical Structure and Stereochemistry
This compound is an ester formed between one molecule of quinic acid and two molecules of caffeic acid. The caffeoyl groups are attached to the quinic acid core at the 1 and 5 positions.
IUPAC Name: (1R,3R,4S,5R)-1,3-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid[1]
It is important to note that there can be ambiguity in the literature regarding the numbering of the caffeoyl group positions on the quinic acid ring. According to IUPAC nomenclature, the numbering should be assigned to give the substituents the lowest possible locants. However, some publications may use alternative numbering systems. For clarity, this guide adheres to the IUPAC nomenclature where the caffeoyl groups are at positions 1 and 5.
The stereochemistry of the quinic acid moiety is crucial for the biological activity of the molecule. The specific stereoisomer for naturally occurring this compound is (1R,3R,4S,5R)[1].
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, characterization, and quantification in various matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1] |
| Molecular Weight | 516.45 g/mol | |
| CAS Number | 30964-13-7 | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference |
| UV-Vis (λmax) | 220, 330 nm | [2] |
| ¹H-NMR (CD₃OD) | Quinic acid protons: δ 2.1-2.3 (m, H-2, H-6), 4.1-4.4 (m, H-3, H-4), 5.3-5.4 (m, H-5). Caffeoyl protons: δ 6.2-6.4 (d, J=15.9 Hz, H-8'), 7.5-7.6 (d, J=15.9 Hz, H-7'), 6.7-7.1 (m, aromatic protons). | [3] |
| ¹³C-NMR (CD₃OD) | Quinic acid carbons: δ ~38-40 (C-2, C-6), ~70-75 (C-3, C-4, C-5), ~77 (C-1), ~177 (COOH). Caffeoyl carbons: δ ~115-117 (olefinic & aromatic CH), ~123-128 (aromatic C), ~146-150 (aromatic C-O), ~168 (C=O). | [3] |
| MS/MS ([M-H]⁻) | m/z 515 → 353, 191, 179, 173, 135 | [4][5] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most prominent. These effects are largely attributed to its ability to modulate cellular signaling pathways, particularly the Keap1-Nrf2 pathway.
Antioxidant Activity and Nrf2 Signaling Pathway
This compound is a potent antioxidant that can directly scavenge free radicals. More importantly, it can induce the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like 1,5-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their transcription. This leads to an enhanced cellular defense against oxidative damage.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Studies have shown that 1,5-DCQA treatment can significantly increase the nuclear translocation of Nrf2 and the subsequent expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[6]. This mechanism is central to its protective effects against oxidative stress-induced cell damage in various models[6].
Anti-HIV Activity
This compound has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase[2]. This enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.
Table 3: Quantitative Bioactivity Data of this compound
| Biological Activity | Assay | Result | Reference |
| HIV-1 Integrase Inhibition | 3' End Processing | IC₅₀ = 0.35 µg/mL | [2] |
| End Joining | IC₅₀ = 0.56 µg/mL | [2] | |
| Disintegration | IC₅₀ = 0.84 µg/mL | [2] | |
| HIV-1 Replication Inhibition | MT-2 T lymphoblastoid cells | ED₅₀ = 2 µg/mL | [2] |
| Free Radical Scavenging | fMLP-stimulated PMN cells | Dose-dependent reduction (0.25-1 µM) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant sources.
Extraction of Dicaffeoylquinic Acids from Plant Material
This protocol describes a general method for the extraction of dicaffeoylquinic acids from dried plant material.
Materials and Equipment:
-
Dried and powdered plant material (e.g., leaves of Artemisia or Cynara species)
-
80% Methanol (B129727) (v/v) in water
-
Conical flasks
-
Ultrasonic bath
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 10 g of the powdered plant material into a 250 mL conical flask.
-
Add 100 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Place the flask on an orbital shaker and agitate at room temperature for 24 hours.
-
Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Isolation and Purification by Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from a crude plant extract using column chromatography.
Materials and Equipment:
-
Crude plant extract
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-reversed-phase silica gel
-
Glass chromatography column
-
Solvent systems (e.g., chloroform:methanol gradients for normal-phase; methanol:water gradients for reversed-phase)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Prepare a slurry of the stationary phase (silica gel or C18) in the initial mobile phase and pack the chromatography column.
-
Carefully load the dissolved extract onto the top of the packed column.
-
Elute the column with a step-wise or linear gradient of the chosen solvent system. For example, for reversed-phase chromatography, start with a low concentration of methanol in water and gradually increase the methanol concentration.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the analytical separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-30 min: 10-40% B (linear gradient)
-
30-35 min: 40-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 325 nm
Conclusion
This compound is a multifaceted natural product with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its potent antioxidant effects, mediated through the activation of the Nrf2 signaling pathway, and its ability to inhibit HIV-1 integrase, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the understanding and application of this promising compound in medicine and human health. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C25H24O12 | CID 122685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Arsenal of 1,5-Dicaffeoylquinic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dicaffeoylquinic acid (1,5-DCQA), a naturally occurring polyphenolic compound, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which 1,5-DCQA combats oxidative stress. The document elucidates its direct radical scavenging activities and delves into the intricate signaling pathways it modulates to bolster endogenous antioxidant defenses. Key experimental data from a range of in vitro and in vivo studies are systematically presented, and detailed methodologies for pivotal assays are provided. Furthermore, signaling cascades and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of the core antioxidant mechanisms of 1,5-DCQA, positioning it as a promising candidate for further investigation in the prevention and treatment of oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1] Phytochemicals with antioxidant properties have emerged as promising therapeutic and preventative agents. Among these, this compound (1,5-DCQA), an ester of caffeic acid and quinic acid, has demonstrated robust antioxidant and cytoprotective effects.[2][3] This guide aims to provide a detailed technical overview of the mechanisms underpinning the antioxidant activity of 1,5-DCQA.
Core Antioxidant Mechanisms
The antioxidant prowess of this compound is attributed to a dual-pronged approach: direct neutralization of free radicals and modulation of intracellular signaling pathways that enhance the body's own antioxidant defenses.
Direct Radical Scavenging Activity
1,5-DCQA is a formidable direct scavenger of free radicals. This capacity is largely attributed to the presence of two catechol (3,4-dihydroxyphenyl) moieties within its structure.[4] These groups can readily donate hydrogen atoms to neutralize a wide array of reactive oxygen species, thereby terminating damaging radical chain reactions.[5] The antioxidant activity of dicaffeoylquinic acids has been reported to be stronger than that of the well-known antioxidant, ascorbic acid.[6]
Indirect Antioxidant Mechanisms via Cellular Signaling Pathways
Beyond direct radical scavenging, 1,5-DCQA exerts a profound influence on cellular signaling pathways that regulate the expression of a suite of antioxidant and cytoprotective genes.
A primary mechanism of action for 1,5-DCQA's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to inducers like 1,5-DCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[9]
This leads to the upregulation of a battery of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[10][11][12]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1]
-
Other Antioxidant Enzymes: Such as catalase (CAT), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD).[7][13][14]
The activation of the Nrf2 pathway by 1,5-DCQA has been shown to be crucial for its protective effects against oxidative stress in various models, including ischemia/reperfusion injury.[1]
References
- 1. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. msjonline.org [msjonline.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of 1,5-Dicaffeoylquinic Acid: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound. This document synthesizes key findings from preclinical research, focusing on its mechanisms of action against common neurotoxic insults. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and development in the field of neurotherapeutics.
Core Findings: Neuroprotective Efficacy of this compound
This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. Its protective effects are primarily attributed to its ability to modulate key intracellular signaling pathways, mitigate oxidative stress, and inhibit apoptosis. Studies have shown its efficacy in protecting neuronal cells from toxicity induced by amyloid-β (Aβ) peptides and excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of 1,5-DQA and its isomers.
Table 1: Neuroprotective Effects of this compound Against Amyloid-β (Aβ) Induced Toxicity in Primary Cortical Neurons
| Treatment Group | 1,5-DQA Concentration (µM) | Cell Viability (% of Control) | Key Protein Modulation (Fold Change vs. Aβ alone) |
| Control | - | 100% | - |
| Aβ (40 µM) | - | ~50% | - |
| Aβ + 1,5-DQA | 10 | Increased | p-Akt: Increased, p-GSK3β: Increased, Bcl-2/Bax ratio: Increased |
| Aβ + 1,5-DQA | 50 | Increased | p-Akt: Increased, p-GSK3β: Increased, Bcl-2/Bax ratio: Increased |
| Aβ + 1,5-DQA | 100 | Significantly Increased | p-Akt: Significantly Increased, p-GSK3β: Significantly Increased, Bcl-2/Bax ratio: Significantly Increased |
Data synthesized from studies demonstrating a concentration-dependent protective effect.[1][2]
Table 2: Neuroprotective Effects of a this compound Derivative (MQA) Against NMDA-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | MQA Concentration (µM) | Cell Viability (% of NMDA group) | LDH Leakage (% of NMDA group) |
| NMDA (1 mM) | - | 100% | 100% |
| NMDA + MQA | 15 | ~110% | ~90% |
| NMDA + MQA | 30 | ~125% | ~75% |
| NMDA + MQA | 60 | ~140% | ~60% |
MQA is 1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid. Data indicates a dose-dependent protection against NMDA-induced cell death and membrane damage.
Key Signaling Pathways in 1,5-DQA-Mediated Neuroprotection
The neuroprotective effects of 1,5-DQA are orchestrated through the modulation of critical signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway has been identified as a central mechanism.
PI3K/Akt Signaling Pathway
1,5-DQA has been shown to activate the PI3K/Akt pathway, which is a crucial regulator of cell survival and proliferation.[1] Activation of this pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in neuronal apoptosis. Furthermore, the activated Akt enhances the expression of anti-apoptotic proteins like Bcl-2 and decreases the expression of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell survival.[1] The neuroprotective effects of 1,5-DQA via this pathway can be blocked by the PI3K inhibitor, LY294002.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate the design of future studies.
Cell Culture and Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurotoxicity studies.
-
Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 50 ng/ml penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA.
-
Differentiation (for mature neuronal phenotype): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF). A common protocol involves treating the cells with 10 µM RA in a low-serum medium (e.g., 1% FBS) for several days, followed by the addition of 50 ng/ml BDNF.
In Vitro Neurotoxicity Models
1. Amyloid-β (Aβ) Induced Toxicity in Primary Cortical Neurons
-
Cell Source: Primary cortical neurons are isolated from neonatal rats.
-
Protocol:
-
Neurons are cultured for a specified period to allow for maturation.
-
Cells are pre-treated with various concentrations of 1,5-DQA for 2 hours.
-
Subsequently, cells are exposed to 40 µM of Aβ(1-42) for 6 hours to induce neurotoxicity.[1]
-
Cell viability and apoptotic markers are then assessed.
-
2. NMDA-Induced Excitotoxicity in SH-SY5Y Cells
-
Protocol:
-
SH-SY5Y cells are seeded in appropriate culture plates.
-
Cells are pre-treated with the test compound (e.g., MQA, a 1,5-DQA derivative) for 2 hours.
-
Neurotoxicity is induced by treating the cells with 1 mM NMDA for 30 minutes.
-
Cell viability and lactate (B86563) dehydrogenase (LDH) release are measured to assess cytotoxicity.
-
Assessment of Neuroprotection
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Protocol:
-
After the neurotoxicity induction and treatment period, the culture medium is removed.
-
A fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
2. Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.
-
Protocol:
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the in vitro neuroprotective effects of 1,5-DQA.
Conclusion
The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its multifaceted mechanism of action, particularly the activation of the PI3K/Akt signaling pathway, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel neurotherapeutics. Future studies should focus on elucidating the upstream molecular targets of 1,5-DQA and validating these in vitro findings in more complex in vivo models.
References
The Anti-Inflammatory Potential of 1,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the anti-inflammatory properties of 1,5-Dicaffeoylquinic acid (1,5-diCQA), a naturally occurring phenolic compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of caffeoylquinic acid derivatives. While research highlights the anti-inflammatory activities of dicaffeoylquinic acids (diCQAs) as a class, it is important to note that specific quantitative data for the 1,5-isomer is less abundant in current scientific literature compared to other isomers such as 3,5-diCQA and 4,5-diCQA. This guide synthesizes the available information on the mechanisms of action of 1,5-diCQA and presents quantitative data from closely related isomers to provide a comprehensive understanding of the potential of this compound class.
Core Anti-Inflammatory Mechanisms
This compound, along with other diCQA isomers, exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Pretreatment with diCQAs has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, diCQAs inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]
Quantitative Data on Dicaffeoylquinic Acid Isomers
While specific quantitative data for 1,5-diCQA is limited, the following tables summarize findings for other prominent diCQA isomers, offering valuable insights into the potential potency of this class of compounds.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Dicaffeoylquinic Acid Isomers
| Isomer | Model System | Stimulant | Mediator | Concentration/Dose | % Inhibition / IC50 | Reference |
| 4,5-diCQA | RAW264.7 cells | LPS (50 ng/mL) | Nitrite (B80452) (NO) | 1, 2, 4 µM | Dose-dependent reduction | [3] |
| 4,5-diCQA | RAW264.7 cells | LPS (50 ng/mL) | PGE2 | 4 µM | 55% | [4] |
| 4,5-diCQA | Rat primary chondrocytes | IL-1β (5 ng/mL) | Nitrite (NO) | 10, 20, 40 µM | Dose-dependent reduction | [5] |
| 4,5-diCQA | Rat primary chondrocytes | IL-1β (5 ng/mL) | PGE2 | 10, 20, 40 µM | Dose-dependent reduction | [5] |
| 3,5-diCQA, 4,5-diCQA | Solidago virgaurea extract | Carrageenan-induced rat paw edema | TNF-α | 25, 50 mg/kg | Significant reduction | [6] |
| 3,5-diCQA, 4,5-diCQA | Solidago virgaurea extract | Carrageenan-induced rat paw edema | IL-1β | 25, 50 mg/kg | Significant reduction | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers
| Isomer | Animal Model | Inflammation Inducer | Dose | Effect | Reference |
| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression of edema | [3] |
| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 20 mg/kg (oral) | Comparable effect to diclofenac (B195802) sodium (10 mg/kg) at 5 hours | [3][4] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of 1,5-diCQA are rooted in its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.
NF-κB and MAPK Signaling Pathways
In inflammatory conditions, the activation of NF-κB and MAPK pathways leads to the transcription of pro-inflammatory genes. DiCQAs, including the 1,5-isomer, have been shown to inhibit these pathways.[2] This is achieved by preventing the phosphorylation of IκBα, which otherwise leads to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[2] Similarly, diCQAs can reverse the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[2]
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant responses. 1,5-diCQA has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like 1,5-diCQA, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant proteins.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of dicaffeoylquinic acids.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.
Workflow:
Prostaglandin E2 (PGE2) Quantification (ELISA)
This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.
Workflow:
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.
Workflow:
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent through its modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. While qualitative data supports its mechanism of action, there is a clear need for further research to provide specific quantitative data on its efficacy, including IC50 values for the inhibition of key inflammatory mediators and dose-response relationships in various in vitro and in vivo models. Such studies will be crucial for a comprehensive evaluation of its therapeutic potential and for advancing its development as a novel anti-inflammatory drug.
This document is for informational purposes only and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound found in various plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of 1,5-DCQA, focusing on its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Physicochemical Properties
This compound is an ester formed from one molecule of quinic acid and two molecules of caffeic acid. Its chemical structure and properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 19870-46-3 (primary), 30964-13-7 (alternate) | [1][2][3][4] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][5] |
| Molecular Weight | 516.45 g/mol | [2][4][6] |
| Synonyms | 1,5-DCQA, Cynarin, 1,3-Dicaffeoylquinic acid | [1][6][7] |
Experimental Protocols
This section provides detailed methodologies for the quantification and biological evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for the quantification of 1,5-DCQA in various samples.
| Parameter | Description | Citation(s) |
| Column | Reversed-phase C18 or Phenyl-Hexyl | [8] |
| Mobile Phase A | Water with 0.1% formic acid or 0.085% phosphoric acid | [8][9] |
| Mobile Phase B | Acetonitrile | [8][9] |
| Gradient | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the compound. For example: 0-10 min, 10-15% B; 10-25 min, 15-25% B; 25-30 min, 25-10% B. The flow rate is typically around 0.8-1.0 mL/min. | [9] |
| Detection | UV detection at 325-330 nm | [8] |
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability in response to 1,5-DCQA treatment.
| Step | Protocol | Citation(s) |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours. | [5][10] |
| 2. Compound Treatment | Treat cells with various concentrations of 1,5-DCQA and incubate for the desired period (e.g., 24-72 hours). | [10] |
| 3. MTT Addition | Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. | [1][7] |
| 4. Solubilization | Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals. | [1][10] |
| 5. Absorbance Reading | Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. | [1] |
Western Blot Analysis
Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by 1,5-DCQA.
| Step | Protocol | Citation(s) |
| 1. Protein Extraction | Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors. | [11] |
| 2. Protein Quantification | Determine protein concentration using a BCA or Bradford protein assay. | [11] |
| 3. Gel Electrophoresis | Separate 20-50 µg of protein per lane on an SDS-PAGE gel. | [2][11] |
| 4. Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. | [12] |
| 5. Blocking | Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. | [2] |
| 6. Primary Antibody | Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax) overnight at 4°C. | [2][11] |
| 7. Secondary Antibody | Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. | [2][11] |
| 8. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |
Nitric Oxide (Griess) Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.
| Step | Protocol | Citation(s) |
| 1. Sample Collection | Collect cell culture supernatant after treatment with 1,5-DCQA and/or an inflammatory stimulus (e.g., LPS). | [13] |
| 2. Griess Reagent | Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. | [6][14] |
| 3. Reaction | Mix 50-100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate. | [6][13] |
| 4. Incubation | Incubate the plate at room temperature for 10-15 minutes, protected from light. | [6] |
| 5. Absorbance Reading | Measure the absorbance at approximately 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. | [13][14] |
Signaling Pathway Analysis
This compound has been shown to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.
Caption: PI3K/Akt signaling pathway modulated by this compound.
The neuroprotective mechanism of 1,5-DCQA involves the activation of the Tyrosine Kinase A (Trk A) receptor, which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activated Akt plays a crucial role in promoting cell survival by phosphorylating and inactivating Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic protein. Furthermore, activated Akt upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 1,5-Dicaffeoylquinic Acid
This technical guide provides a comprehensive overview of the solubility and stability of this compound (1,5-DCQA), a naturally occurring polyphenolic compound with significant interest due to its various biological activities, including antioxidant and anti-inflammatory properties.[][2] Understanding its physicochemical properties is critical for its extraction, formulation, and application in research and drug development.
Solubility Profile
The solubility of this compound is a key parameter for developing appropriate solvent systems for extraction, purification, and formulation. Quantitative data from chemical suppliers indicates its solubility in common organic solvents and aqueous buffers.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Dimethylformamide (DMF) | 71 mg/mL | 137.4 mM | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | 96.8 mM | [3] |
| Ethanol | 50 mg/mL | 96.8 mM | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 mg/mL | 48.4 mM | [3] |
| DMSO | ≥ 23 mg/mL | ≥ 44.5 mM | [4] |
Note: The molecular weight of this compound is 516.45 g/mol . Molar concentrations are calculated based on this value.
Stability Profile
This compound, like other caffeoylquinic acids (CQAs), is susceptible to degradation and isomerization when exposed to various environmental factors such as temperature, pH, and light.[5] Generally, di-acyl CQAs like 1,5-DCQA are significantly less stable than their mono-acyl counterparts.[6][7]
2.1 Influence of Temperature
Temperature is a critical factor affecting the stability of di-acyl CQAs. Elevated temperatures accelerate degradation and isomerization.
-
Room Temperature vs. Refrigeration: Di-acyl CQAs exhibit poor stability at room temperature (25°C) but are relatively stable when stored at 4°C.[7] For instance, after 7 days in a 50% aqueous methanol (B129727) solution stored in the dark, dicaffeoylquinic acid isomers showed significant degradation at room temperature, while degradation was minimal at 4°C.[6][7]
-
Long-Term Storage: As a solid, 1,5-DCQA is stable for at least four years when stored at -20°C.[3] Commercial analytical standards are often recommended to be stored at 2-8°C.
Data Presentation: Thermal Degradation of Dicaffeoylquinic Acid Isomers (Study conducted in 50% (v/v) aqueous methanol in a brown bottle for 7 days)
| Compound | % Degradation at Room Temperature (25°C) | Reference |
| 4,5-diCQA | 10.08% | [6][7] |
| 3,4-diCQA | 7.82% | [6][7] |
| 3,5-diCQA | 7.03% | [6][7] |
2.2 Influence of Light
Exposure to light, especially in combination with ambient temperature, significantly accelerates the degradation of CQAs.
-
Photo-Stability Study: When stored in transparent glass at room temperature for 7 days, degradation is markedly higher than in dark conditions. In a 50% methanol solution under these conditions, 4,5-diCQA degraded by approximately 18.02%.[6][7]
2.3 Influence of pH
The pH of the solution plays a crucial role in the stability and isomerization of CQAs.
-
Isomerization: Neutral and basic pH values can induce rapid isomerization among di-acyl CQAs.[7] For example, 3,5-diCQA has been observed to isomerize to 3,4-diCQA and 4,5-diCQA under these conditions.[7] While 3,5-diCQA is stable under acidic conditions, this highlights the need for pH control in formulations.[7] Studies on the related mono-acyl 5-CQA show that heating in buffered solutions from pH 4.0 to 9.0 leads to a variety of transformation products, with the process being highly pH-dependent.[8][9]
2.4 Degradation Pathways
The instability of 1,5-DCQA and other isomers leads to several transformation products. The primary degradation pathways identified are isomerization, hydrolysis, and methylation.[6][10]
-
Isomerization (Acyl Migration): This is a major transformation pathway where the caffeoyl groups migrate to different positions on the quinic acid core. The proposed mechanism for related isomers is 4,5-diCQA ⇌ 3,5-diCQA ⇌ 3,4-diCQA.[6][7] This process is reversible and leads to a complex mixture of isomers over time.
-
Hydrolysis: The ester bonds linking the caffeic acid moieties to the quinic acid core can be hydrolyzed, yielding mono-caffeoylquinic acids and free caffeic acid.[7][11]
-
Methylation: In methanolic solutions, methylation can occur, forming methylated derivatives of the parent compound.[7]
Caption: Major degradation pathways for this compound.
Experimental Protocols
3.1 Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12][13][14]
Caption: Experimental workflow for solubility determination via the shake-flask method.
Methodology Details:
-
Preparation: An excess amount of solid 1,5-DCQA is added to a vial containing a known volume of the solvent of interest.
-
Equilibration: The vial is sealed and agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed or filtered through a sub-micron filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles.
-
Quantification: The concentration of 1,5-DCQA in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.[15]
3.2 Protocol for Stability Assessment
This protocol outlines a typical procedure to evaluate the stability of 1,5-DCQA under various storage conditions.[7]
Caption: General experimental workflow for assessing the stability of 1,5-DCQA.
Methodology Details:
-
Sample Preparation: A stock solution of 1,5-DCQA is prepared in a chosen solvent system (e.g., 50% aqueous methanol).[7]
-
Incubation: Aliquots of the solution are stored under a matrix of controlled conditions, varying factors such as:
-
Time-Point Analysis: Samples are taken from each condition at specified time intervals (e.g., 0, 1, 3, 5, and 7 days).[7]
-
Quantification and Identification: The concentration of the parent compound (1,5-DCQA) is quantified at each time point using HPLC-PDA by measuring the peak area relative to the initial (t=0) sample.[6][7] Degradation products are identified using HPLC coupled with tandem mass spectrometry (LC-MS/MS) by analyzing their fragmentation patterns.[7][10] The percentage of degradation is calculated based on the decrease in the parent compound's concentration over time.
References
- 2. This compound | 19870-46-3 | FD64833 [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:30964-13-7 | Phenolic Acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
1,5-Dicaffeoylquinic Acid: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the dicaffeoylquinic acid (DCQA) family of polyphenolic compounds, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Found in various medicinal plants, its therapeutic potential is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion of 1,5-DCQA, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Bioavailability and Pharmacokinetics
The systemic exposure to 1,5-DCQA following oral administration is generally low due to extensive metabolism in the gastrointestinal tract and liver. In vivo studies in animal models provide the most comprehensive quantitative data to date.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Units | Reference |
| Dose | 160 | mg/kg | [1] |
| Half-life (t½) | 1.40 | h | [1] |
| Clearance (CL) | 0.44 | L/h/kg | [1] |
| Volume of Distribution (Vd) | 0.89 | L/kg | [1] |
Note: Data from intravenous administration helps in understanding the compound's disposition and elimination characteristics independent of absorption. The rapid clearance and short half-life suggest efficient elimination from the bloodstream.[1]
Human Bioavailability
Direct pharmacokinetic data for 1,5-DCQA in humans is limited. However, studies on extracts rich in dicaffeoylquinic acids, such as artichoke leaf extract, indicate that the parent compounds are often not detected in human plasma or urine after oral consumption.[2] Instead, various metabolites are identified, suggesting that 1,5-DCQA undergoes extensive metabolism before reaching systemic circulation.[2] The primary metabolites detected are conjugates of caffeic acid and its derivatives, indicating that the bioactivity observed in vivo may be attributable to these metabolic products.[2]
Metabolism
The metabolism of 1,5-DCQA is a critical determinant of its biological activity and is characterized by several key enzymatic reactions, primarily occurring in the liver and small intestine.
Major Metabolic Pathways
In vivo and in vitro studies in rats have elucidated that the primary metabolic pathways for 1,5-DCQA are O-methylation and glucuronidation .[3] These reactions are catalyzed by catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), respectively.[3]
A significant number of metabolites have been identified, highlighting the compound's extensive biotransformation. One study identified a total of 22 metabolites in the bile, urine, and plasma of rats following oral administration of 1,5-DCQA.[3] These included:
-
Four isomeric O-mono-methylated metabolites.[3]
-
Nine isomeric O-di-methylated metabolites.[3]
-
Four isomeric O-mono-methyl-glucuronidated metabolites.[3]
-
Four isomeric O-di-methyl-glucuronidated metabolites.[3]
-
One glucuronidated metabolite.[3]
Following intravenous administration, 15 metabolites were identified in rat urine, primarily consisting of methylated and glucuronidated forms of the parent compound.[1]
Metabolic Transformation of this compound
The metabolic cascade of 1,5-DCQA involves sequential enzymatic modifications.
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section outlines the methodologies employed in key studies investigating the bioavailability and metabolism of this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for determining the pharmacokinetic profile of 1,5-DCQA in a rat model.
1. Animal Model:
-
Species: Male Wistar rats.[1]
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before dosing.
2. Drug Administration:
-
Intravenous (IV): 1,5-DCQA is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus injection via the tail vein. A typical dose is 160 mg/kg.[1]
-
Oral (PO): 1,5-DCQA is dissolved or suspended in a vehicle and administered by oral gavage. A typical dose is 160 mg/kg.[3]
3. Sample Collection:
-
Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and bile can also be collected using metabolic cages to identify excreted metabolites.
4. Sample Analysis:
-
Plasma concentrations of 1,5-DCQA and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[1]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software.
Caption: In vivo pharmacokinetic study workflow.
In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability and identifying metabolites of 1,5-DCQA using liver microsomes.
1. Materials:
-
Pooled liver microsomes (e.g., from human, rat).
-
This compound.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
2. Incubation Procedure:
-
A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration), 1,5-DCQA (e.g., 1-10 µM), and phosphate buffer.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile.
-
Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.
3. Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (1,5-DCQA) and to identify the formed metabolites.
4. Data Analysis:
-
The rate of disappearance of 1,5-DCQA is used to calculate the in vitro half-life and intrinsic clearance.
-
The structures of the metabolites are elucidated based on their mass spectral data.
Caption: In vitro liver microsome metabolism assay workflow.
Signaling Pathways
This compound and its related compounds have been shown to modulate key cellular signaling pathways involved in oxidative stress and inflammation, which likely contributes to their observed biological effects.
Nrf2 Signaling Pathway
1,5-DCQA has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like 1,5-DCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Caption: Activation of the Nrf2 signaling pathway by 1,5-DCQA.
MAPK Signaling Pathway
Dicaffeoylquinic acids, as a class of compounds, have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and inflammation. Inhibition of this pathway by DCQAs may contribute to their anti-inflammatory effects. The pathway involves a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that regulate gene expression.
Caption: Inhibition of the MAPK signaling pathway by Dicaffeoylquinic Acids.
Conclusion
The bioavailability of this compound is limited by extensive first-pass metabolism, primarily through O-methylation and glucuronidation. The resulting metabolites are the predominant circulating compounds and likely contribute significantly to the in vivo biological activities attributed to 1,5-DCQA. Understanding these metabolic pathways and the signaling cascades modulated by 1,5-DCQA and its metabolites is crucial for the rational design of future studies and the development of novel therapeutic agents based on this scaffold. Further research, particularly in human subjects, is warranted to fully elucidate the pharmacokinetic profile and clinical relevance of this promising natural compound.
References
- 1. Pharmacokinetics and metabolism of this compound in rats following a single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profile of this compound in rats, an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of 1,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acids. It is an ester formed from the condensation of one molecule of quinic acid and two molecules of caffeic acid. Extensive research has highlighted its significant biological activities, including potent antioxidant, neuroprotective, and anti-inflammatory properties. These attributes have positioned 1,5-DCQA as a compound of interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological significance of 1,5-DCQA, with a focus on detailed experimental protocols and data presentation for the scientific community.
Natural Occurrence and Discovery
This compound is predominantly found in plants belonging to the Asteraceae family. Its discovery is historically linked to the chemical investigation of medicinal plants known for their therapeutic properties. Artichoke (Cynara cardunculus L. subsp. scolymus (L.) Hegi) is one of the most well-documented and richest sources of this compound.[1] Other notable plant sources include Ainsliaea fragrans, Aster scaber, and Burdock (Arctium lappa L.).[2] The identification of 1,5-DCQA and its isomers has been greatly advanced by the development of sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1][3]
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The following protocols are detailed methodologies for key experiments.
Protocol 1: Extraction and Selective Fractionation from Cynara cardunculus
This protocol is adapted from methodologies described for the extraction of caffeoylquinic acids from artichoke.[4][5]
1. Plant Material Preparation:
-
Fresh leaves of Cynara cardunculus are harvested, washed, and dried in a ventilated oven at 40°C to a constant weight.
-
The dried leaves are then ground into a fine powder.
2. Extraction:
-
A sample of the powdered plant material (e.g., 100 g) is macerated with 80% methanol (B129727) (1 L) at room temperature for 24 hours with continuous stirring.
-
The mixture is then filtered, and the residue is re-extracted twice more under the same conditions.
-
The collected filtrates are combined and concentrated under reduced pressure at a temperature below 45°C to obtain a crude methanolic extract.
3. Selective Liquid-Liquid Extraction:
-
The crude methanolic extract is dissolved in a water-methanol solution with a slightly acidic pH.
-
This solution is then subjected to a selective extraction with diethyl ether in a separatory funnel. The organic phase, enriched with this compound, is collected. This step is repeated multiple times to ensure maximum recovery.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 1,5-DCQA using column chromatography, a technique widely used for the separation of phenolic compounds.
1. Stationary Phase and Column Packing:
-
A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18 silica gel. The choice of stationary phase depends on the polarity of the target compound and the preceding extraction steps.
2. Mobile Phase and Elution:
-
A gradient elution system is typically employed. For reversed-phase chromatography, a common mobile phase consists of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
The elution starts with a high proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.
3. Fraction Collection and Analysis:
-
Fractions are collected at regular intervals and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing 1,5-DCQA.
-
Fractions containing the pure compound are then pooled and the solvent is evaporated to yield the isolated this compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The following is a representative protocol.
1. HSCCC Apparatus and Solvent System Selection:
-
A preparative HSCCC instrument is used.
-
The selection of a suitable two-phase solvent system is critical. A commonly used system for the separation of dicaffeoylquinic acids is a mixture of chloroform, methanol, and water, often in a ratio of 8:8:4 (v/v/v).
2. Separation Procedure:
-
The HSCCC column is first entirely filled with the stationary phase (the lower phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm), and the mobile phase (the upper phase) is pumped through the column at a defined flow rate.
-
Once the hydrodynamic equilibrium is reached, the sample solution (crude or semi-purified extract dissolved in the solvent system) is injected.
3. Fraction Collection and Purity Analysis:
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm or 325 nm), and fractions are collected.
-
The collected fractions are analyzed by HPLC to determine the purity of the isolated this compound.
Data Presentation: Quantitative Analysis
The efficiency of different isolation and purification methods can be compared based on the yield and purity of the final product. The following table summarizes representative quantitative data for the isolation of dicaffeoylquinic acids.
| Isolation Method | Plant Source | Target Compound(s) | Yield | Purity | Reference |
| Column Chromatography | Cynara scolymus L. heads | 1,5-Di-O-caffeoylquinic acid | 3890 mg/kg (of dry matter) | >95% (HPLC) | [1] |
| High-Speed Counter-Current Chromatography | Ainsliaea fragrans Champ | 3,5-dicaffeoylquinic acid | 34 mg (from 150 mg crude sample) | 98% (HPLC) | |
| 4,5-dicaffeoylquinic acid | 17 mg (from 150 mg crude sample) | 95% (HPLC) | |||
| Ultrasound-Assisted Extraction followed by HPLC | Cynara cardunculus L. heads | 1,5-O-dicaffeoylquinic acid | Not explicitly stated for the pure compound | Not explicitly stated for the pure compound | [4] |
Characterization Techniques
The structural elucidation and confirmation of the identity of isolated this compound are performed using various spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous assignment of the proton and carbon signals, confirming the connectivity of the caffeoyl and quinic acid moieties.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which helps in its identification and differentiation from its isomers.[6][7] The deprotonated molecule [M-H]⁻ at m/z 515 is characteristic of dicaffeoylquinic acids.[6]
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like 1,5-DCQA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. While direct studies on 1,5-DCQA are limited, its isomer, 3,5-dicaffeoylquinic acid, has been shown to protect cells from oxidative stress-induced apoptosis by activating this pathway.[8][9][10] It is plausible that 1,5-DCQA exerts similar effects. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a variety of downstream targets, promoting cell survival.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an insight into its mechanisms of action through key signaling pathways. The presented data and methodologies are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this bioactive molecule. The continued exploration of efficient and scalable isolation techniques, coupled with a deeper understanding of its pharmacological effects, will be crucial in harnessing the full potential of this compound for human health.
References
- 1. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response Surface Methodology as an Experimental Strategy for Ultrasound-Assisted Extraction of Phenolic Compounds from Artichoke Heads [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Dicaffeoylquinic Acid Isomers: A Technical Guide
Executive Summary: Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found abundantly in various plants and are recognized for their significant therapeutic potential. As esters of caffeic acid and quinic acid, they exist as several structural isomers, with the position of the two caffeoyl groups on the quinic acid core dictating their biological activity. This document provides a comprehensive technical overview of the biological activities of key diCQA isomers, including 1,5-dicaffeoylquinic acid, focusing on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. We present quantitative data from various in vitro and in vivo studies, detail the experimental protocols for key assays, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these compounds.
Introduction to Dicaffeoylquinic Acids (diCQAs)
Dicaffeoylquinic acids are specialized plant metabolites formed by the esterification of two caffeic acid molecules with one quinic acid molecule.[1] The quinic acid core has four potential substitution positions, leading to six possible diCQA isomers: 1,3-diCQA, 1,4-diCQA, 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[2][3][4] It is important to note that nomenclature can be inconsistent across the literature; for instance, 1,3-diCQA and 1,5-diCQA differ in stereochemistry but may sometimes be ambiguously named.[2] These compounds are widely distributed in the plant kingdom, with notable sources including coffee, Echinacea species, and Ilex kudingcha, and are consumed in significant quantities through diet.[5][6] Their diverse pharmacological profile, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects, makes them compelling candidates for drug discovery and development.[6]
Antioxidant Activity
The potent antioxidant properties of diCQAs are a cornerstone of their biological activity, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[7] Generally, diCQAs exhibit greater antioxidant activity than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[8][9][10] Subtle structural differences among the isomers influence their antioxidant potential, with studies suggesting that 4,5-diCQA often exhibits superior activity compared to other isomers like 3,4-diCQA and 3,5-diCQA in certain assays.[7][8][9]
Table 1: Comparative Antioxidant Activity of diCQA Isomers
| Isomer | Assay | IC50 / Activity Value | Source |
| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | IC50: 4.26 µg/mL | [11] |
| 3,5-dicaffeoylquinic acid | ABTS Radical Scavenging | TEAC value: 0.9974 | [11] |
| 3,5-dicaffeoylquinic acid | Ferric Reducing Antioxidant Power (FRAP) | 3.84 mmole Trolox equivalent/g | [11] |
| Dicaffeoylquinic Acid Isomers (general) | DPPH Radical Scavenging | EC50 range: 7.5 - 9.5 µg/mL | [10] |
| Dicaffeoylquinic Acid Isomers (general) | ABTS Radical Scavenging | EC50 range: 67.3 - 77.6 µg/mL | [10] |
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a standard method for evaluating the free-radical scavenging activity of diCQA isomers.
-
Reagent Preparation:
-
Prepare a stock solution of the diCQA isomer in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a ~0.1 mM solution of DPPH in the same solvent. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the diCQA isomer solution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Anti-inflammatory Activity
DiCQA isomers have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.[6] In vitro studies, often using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7), show that diCQAs can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][11][12] This activity is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][12][13]
Table 2: Anti-inflammatory Activity of diCQA Isomers in LPS-Stimulated RAW264.7 Cells
| Isomer | Concentration | Endpoint | % Inhibition / Effect | Source |
| 4,5-dicaffeoylquinic acid | 4 µM | TNF-α production | ~40% inhibition | [13] |
| 4,5-dicaffeoylquinic acid | 4 µM | IL-6 production | ~20% inhibition | [13] |
| 3,5-dicaffeoylquinic acid | 5 µM | NO Production | Significant inhibition | [14] |
| 3,5-dicaffeoylquinic acid | 5 µM | iNOS gene expression | Significant inhibition | [14] |
| 3,5-dicaffeoylquinic acid | 5 µM | COX-2 gene expression | Significant inhibition | [14] |
| 3,5-dicaffeoylquinic acid | 5 µM | IL-1β gene expression | Significant inhibition | [14] |
Signaling Pathway Visualization
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the assessment of anti-inflammatory activity in RAW264.7 cells.
-
Cell Culture and Seeding:
-
Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1]
-
Seed cells into appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the diCQA isomer for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 50-100 ng/mL) to the media and incubate for a specified period (e.g., 24 hours).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Gene and Protein Expression Analysis:
-
RNA Extraction and qRT-PCR: Lyse the cells, extract total RNA, and synthesize cDNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of genes like iNOS, COX-2, TNF-α, and IL-6, normalized to a housekeeping gene (e.g., GAPDH).[14]
-
Western Blotting: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38) and their total forms. Use a loading control (e.g., β-actin) for normalization.[1]
-
Neuroprotective Effects
DiCQAs have emerged as promising neuroprotective agents, demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Studies using neuronal cell lines such as SH-SY5Y and PC-12 have shown that pretreatment with diCQAs, particularly 3,5-diCQA, can attenuate cell death induced by toxins like hydrogen peroxide (H2O2) or amyloid-β peptide.[16][17] The protective mechanisms involve restoring intracellular glutathione (B108866) levels, inhibiting caspase-3 activation, and modulating cell survival signaling pathways like PI3K/Akt.[16][18]
Table 3: Neuroprotective Activity of diCQA Isomers
| Isomer | Cell Line | Stressor | Effect | Source |
| 3,5-dicaffeoylquinic acid | SH-SY5Y | H2O2 | Attenuated neuronal death and caspase-3 activation | [16] |
| 3,5-dicaffeoylquinic acid | PC-12 | Amyloid β peptide | Increased cell viability up to 2.8-fold vs. stressed control | [17] |
| 3,5-dicaffeoylquinic acid | SH-SY5Y | Aβ(1-42) | Upregulated PGK1 mRNA and increased intracellular ATP | [19] |
| 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid | SH-SY5Y | H2O2 | Activated endogenous antioxidant enzymes; regulated MAPK and AKT phosphorylation | [15] |
Signaling Pathway Visualization
Enzyme Inhibitory Activities
DiCQA isomers have been shown to inhibit a range of enzymes, highlighting their potential in treating various metabolic and other diseases.
-
Xanthine (B1682287) Oxidase (XO): Inhibition of XO, which catalyzes the final steps of purine (B94841) metabolism to produce uric acid, is a key strategy for treating hyperuricemia and gout. Several diCQA isomers, including 4,5-diCQA, 3,5-diCQA, and 3,4-diCQA, have been identified as XO inhibitors.[20][21][22]
-
Hyaluronidase (B3051955): This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is linked to anti-aging and anti-inflammatory effects.[23]
-
Carbohydrate-Digesting Enzymes: Isomers like 3,5-diCQA and 4,5-diCQA moderately inhibit α-glucosidase and α-amylase, suggesting a role in managing type 2 diabetes by slowing carbohydrate digestion.[24]
-
Other Enzymes: DiCQAs have also been shown to inhibit dipeptidyl peptidase-IV (DPPIV) and aldose reductase, further underscoring their potential in managing diabetes and its complications.[24] Additionally, 3,5-diCQA has been studied for its ability to bind to and inhibit HIV-1 integrase.[25]
Table 4: Enzyme Inhibitory Activity of diCQA Isomers
| Isomer | Enzyme | IC50 Value | Source |
| 3,5-dicaffeoylquinic acid | Xanthine Oxidase | 31.6 µM | [21] |
| 4,5-dicaffeoylquinic acid | Xanthine Oxidase | 29.5 µM | [21] |
| 3,4-dicaffeoylquinic acid | Xanthine Oxidase | 30.1 µM | [21] |
| 3,5-dicaffeoylquinic acid | α-glucosidase | 204.6 µM | [24] |
| 4,5-dicaffeoylquinic acid | α-glucosidase | 261.4 µM | [24] |
| 3,5-dicaffeoylquinic acid | Aldose Reductase | 3.1 µM | [24] |
| 4,5-dicaffeoylquinic acid | Aldose Reductase | 2.5 µM | [24] |
Experimental Protocol: Xanthine Oxidase (XO) Inhibition Assay
This protocol describes a common spectrophotometric method for measuring XO inhibition.[26]
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.5).
-
Prepare a stock solution of xanthine (substrate) in 0.1 M NaOH and dilute to the final working concentration (e.g., 100 µM) in the phosphate buffer.
-
Dilute xanthine oxidase enzyme from bovine milk to a suitable working concentration (e.g., 0.05 U/mL) in the phosphate buffer.
-
Prepare stock solutions of the diCQA isomer and a positive control (e.g., allopurinol) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 25 µL of the diCQA isomer solution at various concentrations, and 25 µL of the enzyme solution.
-
Incubate the mixture at room temperature (25°C) for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution.
-
-
Measurement and Calculation:
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over several minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the diCQA isomer compared to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Protocol: Hyaluronidase Inhibition Assay
This protocol is based on a turbidimetric method where undigested hyaluronic acid is precipitated.[27][28]
-
Reagent Preparation:
-
Prepare an acetate (B1210297) buffer (e.g., 0.1 M, pH 3.5).
-
Dissolve hyaluronidase (e.g., from bovine testes) in the acetate buffer.
-
Prepare a solution of hyaluronic acid (substrate) in buffer.
-
Prepare an acidic albumin solution (e.g., 0.1% BSA in sodium acetate buffer, pH 3.75) to act as the precipitating agent.
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, mix the hyaluronidase enzyme solution with various concentrations of the diCQA isomer.
-
Incubate the mixture at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding the hyaluronic acid substrate.
-
Incubate the reaction mixture at 37°C for 40-45 minutes.
-
-
Measurement and Calculation:
-
Stop the reaction and precipitate the remaining undigested hyaluronic acid by adding the acidic albumin solution.
-
After a 10-minute incubation at room temperature, measure the turbidity of the resulting suspension by reading the absorbance at 600 nm.
-
A higher absorbance indicates more undigested hyaluronic acid and thus greater enzyme inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion and Future Directions
The isomers of dicaffeoylquinic acid, including 1,5-diCQA, represent a class of natural compounds with a remarkable breadth of biological activities. Their potent antioxidant, anti-inflammatory, and neuroprotective effects are well-documented, with underlying mechanisms involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, their ability to inhibit key metabolic enzymes highlights their potential for treating conditions like gout and diabetes. The subtle variations in chemical structure among the isomers significantly influence their specific activities, presenting a rich area for structure-activity relationship studies. While in vitro and preclinical data are promising, further research, including rigorous clinical trials, is necessary to fully elucidate their therapeutic efficacy, bioavailability, and safety in humans. The continued investigation of diCQA isomers holds significant promise for the development of novel, plant-derived therapeutic agents for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ohsu.edu [ohsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves (2015) | Sunghyun Hong | 82 Citations [scispace.com]
- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 23. Exploring Hyaluronidase and Alpha-Glucosidase Inhibition Activities of the Hydrothermal Extract of Coffee Silverskin Obtained from a Central Composite Design [mdpi.com]
- 24. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
The Therapeutic Potential of 1,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Promising Natural Compound in Traditional Medicine
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, many of which have a long history of use in traditional medicine.[1] Belonging to the Asteraceae family, species such as Cynara cardunculus (artichoke) and Aster scaber are particularly rich sources of this bioactive molecule.[2][3] Emerging scientific evidence has begun to elucidate the pharmacological mechanisms underlying the traditional uses of these plants, revealing a spectrum of activities for 1,5-DCQA, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[3][4][5][6] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, to support further research and drug development efforts.
Quantitative Bioactivity Data
The biological efficacy of this compound and its isomers has been quantified in numerous in vitro studies. The following tables summarize the key findings, providing a comparative overview of its antioxidant, anti-diabetic, and neuroprotective activities.
Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers
| Compound | Assay | IC50 / EC50 / Value | Reference |
| This compound | DPPH Radical Scavenging | Stronger than ascorbic acid | [2] |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 µg/mL | [7] |
| 3,5-Dicaffeoylquinic acid | ABTS Radical Scavenging | 0.9974 (TEAC) | [7] |
| 3,5-Dicaffeoylquinic acid | FRAP | 3.84 mmole Trolox equivalent/g | [7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; TEAC: Trolox equivalent antioxidant capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric reducing antioxidant power.
Table 2: Anti-Diabetic Activity of Dicaffeoylquinic Acid Isomers
| Compound | Enzyme/Target | IC50 Value | Reference |
| This compound | α-Glucosidase | 76.9% of acarbose (B1664774) activity at 750 µM | [6] |
| 3,5-Dicaffeoylquinic acid | α-Glucosidase | 157.13 ± 6.82 µg/mL | [8] |
| 4,5-Dicaffeoylquinic acid | α-Glucosidase | 900.04 ± 29.2 µg/mL | [8] |
| 3,5-Dicaffeoylquinic acid | Aldose Reductase | 21.22 ± 1.66 µg/mL | [8] |
| 4,5-Dicaffeoylquinic acid | Aldose Reductase | 82.25 ± 5.41 µg/mL | [8] |
| 3,5-Dicaffeoylquinic acid | DPPIV | 0.225 ± 0.04 µg/mL | [8] |
| 4,5-Dicaffeoylquinic acid | DPPIV | 2.27 ± 0.17 µg/mL | [8] |
DPPIV: Dipeptidyl peptidase-IV.
Table 3: Neuroprotective Activity of this compound
| Cell Line | Insult | Concentration of 1,5-DCQA | Outcome | Reference |
| Primary cortical neurons | Amyloid β(1-42) (40 µmol/L) | Concentration-dependent | Increased neuronal cell viability | [3] |
| SH-SY5Y cells | Hydrogen Peroxide (400 µM) | 25-200 µM | Attenuated H2O2-induced cell injury | [9] |
Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.
Experimental Protocols
Isolation of this compound from Cynara cardunculus
The following protocol outlines a typical procedure for the isolation and purification of this compound from the leaves of Cynara cardunculus.[2]
Methodology:
-
Extraction: Dried and powdered leaves of Cynara cardunculus are extracted with methanol (B129727) at room temperature.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a weakly acidic water-methanolic solution and subjected to selective extraction with diethyl ether. The diethyl ether phase, enriched with this compound, is collected.
-
Column Chromatography: The enriched diethyl ether extract is further purified using column chromatography, for example, on a Sephadex LH-20 column, eluting with a suitable solvent system.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions containing the pure compound are pooled and concentrated to yield purified this compound. The structure is then confirmed by spectroscopic methods such as 1D and 2D NMR.[2]
In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of this compound against amyloid-β-induced toxicity in primary neuronal cultures.[3]
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media.
-
Pre-treatment: Neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with a solution of amyloid-β(1-42) peptide (e.g., 40 µmol/L) for a designated time (e.g., 6 hours).
-
Assessment of Cell Viability: Neuronal viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Apoptosis Staining: Apoptotic nuclei are visualized using Hoechst 33342 staining.
-
Western Blot Analysis: The expression levels of key proteins in the PI3K/Akt signaling pathway (e.g., phosphorylated Akt, GSK3β, Bcl-2, Bax) are determined by Western blotting to elucidate the mechanism of action.[3]
Conclusion
This compound, a key bioactive compound from plants used in traditional medicine, demonstrates significant therapeutic potential across a range of applications. Its potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic activities are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its ability to modulate the PI3K/Akt and Nrf2 signaling pathways, provides a solid foundation for its further development as a novel therapeutic agent. This technical guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, aims to facilitate future research into this promising natural product. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic utility of this compound in human health.
References
- 1. Non-canonical Keap1-independent activation of Nrf2 in astrocytes by mild oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and antiradical properties of this compound from Cynara cardunculus | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. 1, 5-dicaffeoylquinic acid, an α-glucosidase inhibitor from the root of Dorema ammoniacum D. Don - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves (2015) | Sunghyun Hong | 82 Citations [scispace.com]
- 8. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1,5-Dicaffeoylquinic Acid using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound found in various plants and is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities. As a member of the dicaffeoylquinic acid (diCQA) family, it consists of two caffeic acid molecules esterified to a quinic acid core.[1] Accurate and reliable quantification of 1,5-DCQA in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of 1,5-DCQA using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC-UV analysis for the quantification of this compound.
Sample Preparation from Plant Material
This protocol is adapted for the extraction of dicaffeoylquinic acids from plant tissues.[2]
-
Sample Pre-treatment: Fresh plant material should be freeze-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water (v/v).
-
Extraction Procedure:
-
Weigh approximately 1.0 g of the powdered plant material.
-
Add 20 mL of the 80% methanol extraction solvent.
-
Sonicate the mixture for 30 minutes.
-
Agitate the mixture on a shaker for 1 hour at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining pellet with an additional 20 mL of the extraction solvent to ensure exhaustive extraction.
-
Combine the supernatants from both extraction steps.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.
-
Storage: The filtered extract should be stored at -20°C until analysis to prevent degradation of the target analyte.
HPLC-UV Method for Quantification
The following HPLC-UV method is a composite based on several validated methods for the analysis of dicaffeoylquinic acids.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2] Alternatively, a diphenyl column (250 x 4.6 mm, 5 µm) has also been shown to be effective.[1]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of various phenolic compounds. A typical gradient program is as follows:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 40% B
-
30-35 min: Linear gradient from 40% to 100% B
-
35-40 min: Hold at 100% B
-
40-45 min: Linear gradient from 100% to 10% B
-
45-50 min: Hold at 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
UV Detection: The detection wavelength should be set at 325 nm, which is the characteristic absorption maximum for dicaffeoylquinic acids.[2][3]
Preparation of Standard Solutions and Calibration Curve
-
Standard Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. A typical concentration range for linearity assessment of related compounds is 1-200 mg/L.[3]
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.[3]
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method for dicaffeoylquinic acids, including this compound, as reported in the literature.
Table 1: Chromatographic and Method Validation Parameters for Dicaffeoylquinic Acids
| Parameter | Value | Reference |
| Chromatographic Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 30°C | [2] |
| UV Detection Wavelength | 325 nm | [2][3] |
| Injection Volume | 10 µL | [2] |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Caffeoylquinic Acids
| Compound | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 3-O-Caffeoylquinic acid | 31.25 - 1000 | > 0.999 | 0.501 | 1.519 | [4] |
| 3,4-di-O-Caffeoylquinic acid | 3.9 - 125 | > 0.999 | 1.187 | 3.596 | [4] |
| 3,5-di-O-Caffeoylquinic acid | 15.625 - 500 | > 0.999 | 0.422 | 1.278 | [4] |
| 4,5-di-O-Caffeoylquinic acid | 15.625 - 500 | > 0.999 | 1.636 | 4.957 | [4] |
| Mixed Caffeoylquinic Acids | Not Specified | > 0.999 | 0.078 - 0.653 | 0.259 - 1.795 | [5] |
Note: Specific validation data for this compound was not available in a consolidated table in the searched literature. The data presented is for closely related isomers and provides a strong indication of the expected performance of the method for 1,5-DCQA.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in HPLC method application.
References
Application Note: Analysis of 1,5-Dicaffeoylquinic Acid in Plant Extracts by LC-MS/MS
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the dicaffeoylquinic acid (diCQA) family, a group of polyphenolic compounds widely distributed in the plant kingdom.[1] These compounds are esters of one molecule of quinic acid and two molecules of caffeic acid.[1] 1,5-DCQA and its isomers are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their diverse biological activities, including antioxidant and anti-inflammatory properties. The accurate and sensitive quantification of 1,5-DCQA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plant extracts. The presence of multiple positional and geometric isomers of diCQA presents a significant analytical challenge, often requiring careful optimization of chromatographic conditions to achieve adequate separation.[2] Mass spectrometry, particularly tandem MS, provides the selectivity and sensitivity needed to differentiate and quantify these closely related compounds.[3][4][5]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plant extracts is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: this compound analytical standard.
-
Plant Material: Dried and powdered plant extracts.
Protocols
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-200 ng/mL).[6]
Sample Preparation (Plant Extracts)
-
Weigh 1 gram of the dried, powdered plant material.
-
Add 10 mL of methanol to the plant material.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate at 5% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C[2] |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| 515.1 | 353.1 (Quantifier) | 15 | 0.1 |
| 515.1 | 191.1 (Qualifier) | 25 | 0.1 |
| 515.1 | 179.1 (Qualifier) | 20 | 0.1 |
Note: The fragmentation of dicaffeoylquinic acids can be complex, and the choice of product ions may need to be optimized based on the specific instrument and isomers present. The precursor ion [M-H]⁻ for dicaffeoylquinic acids is m/z 515.[7] Common fragment ions correspond to the loss of one or both caffeoyl moieties and fragments of the quinic acid core.[3][5][8]
Data Presentation
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of this compound.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,890 |
| 50 | 259,450 |
| 100 | 521,300 |
| 200 | 1,045,600 |
| Linearity (r²) | 0.9995 |
This data is representative. Actual values may vary depending on the instrument and experimental conditions.
Table 2: Quantitative Analysis of this compound in Various Plant Extracts
| Plant Extract Sample | Concentration of 1,5-DCQA (µg/g of dry weight) |
| Artemisia annua | 15.2 ± 1.3 |
| Lonicera japonica | 45.8 ± 3.7 |
| Helianthus annuus | 28.1 ± 2.5 |
Values are expressed as mean ± standard deviation (n=3).
Logical Relationships in Isomer Differentiation
The differentiation of this compound from its isomers is a critical aspect of the analysis. The following diagram illustrates the logical approach to isomer differentiation based on chromatographic retention time and MS/MS fragmentation patterns.
Caption: Logical workflow for the differentiation of 1,5-DCQA from its isomers.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective and sensitive approach for the quantification of this compound in plant extracts. Careful optimization of both chromatographic separation and mass spectrometric parameters is essential for resolving 1,5-DCQA from its numerous isomers and ensuring accurate quantification. This method is well-suited for quality control applications in the herbal medicine industry, as well as for research purposes in phytochemistry and pharmacology.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. An improved LC-MS/MS method for simultaneous determination of this compound and its active metabolites in human plasma and its application to a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Nrf2 Pathway Activation with 1,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-diCQA) is a polyphenolic compound found in various natural sources, including coffee beans and certain medicinal plants. It is recognized for its potent antioxidant properties.[1] A key mechanism underlying its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon stimulation by inducers like 1,5-diCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which fortify cellular defenses against oxidative stress.[1][5]
These application notes provide a comprehensive guide to utilizing 1,5-diCQA to activate the Nrf2 pathway, complete with detailed experimental protocols and data presentation formats.
Data Presentation
While specific dose-response and time-course data for this compound's activation of the Nrf2 pathway are not extensively available in the public domain, the following tables provide an illustrative framework for presenting such quantitative data. Researchers are encouraged to generate cell-line-specific data following the provided protocols.
Table 1: Illustrative Dose-Response of this compound on Nrf2 Nuclear Translocation
| 1,5-diCQA Concentration (µM) | Incubation Time (hours) | Cell Type | Fold Increase in Nuclear Nrf2 (Normalized to Vehicle Control) |
| 0 (Vehicle) | 6 | Primary Astrocytes | 1.0 |
| 1 | 6 | Primary Astrocytes | Data to be determined |
| 5 | 6 | Primary Astrocytes | Data to be determined |
| 10 | 6 | Primary Astrocytes | Data to be determined |
| 25 | 6 | Primary Astrocytes | Data to be determined |
| 50 | 6 | Primary Astrocytes | Data to be determined |
Table 2: Illustrative Time-Course of Nrf2 Nuclear Translocation with this compound (10 µM)
| Incubation Time (hours) | 1,5-diCQA Concentration (µM) | Cell Type | Fold Increase in Nuclear Nrf2 (Normalized to Vehicle Control) |
| 0 | 10 | Primary Astrocytes | 1.0 |
| 1 | 10 | Primary Astrocytes | Data to be determined |
| 3 | 10 | Primary Astrocytes | Data to be determined |
| 6 | 10 | Primary Astrocytes | Data to be determined |
| 12 | 10 | Primary Astrocytes | Data to be determined |
| 24 | 10 | Primary Astrocytes | Data to be determined |
Table 3: Effect of this compound on the Expression of Nrf2-Target Genes
| Treatment | Concentration (µM) | Incubation Time (hours) | Gene | Fold Change in mRNA Expression (Normalized to Vehicle Control) |
| Vehicle | - | 24 | HO-1 | 1.0 |
| 1,5-diCQA | 10 | 24 | HO-1 | Data to be determined |
| Vehicle | - | 24 | GCLC | 1.0 |
| 1,5-diCQA | 10 | 24 | GCLC | Data to be determined |
| Vehicle | - | 24 | NQO1 | 1.0 |
| 1,5-diCQA | 10 | 24 | NQO1 | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activation of the Nrf2 pathway by this compound.
Protocol 1: Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol details the procedure for quantifying the amount of Nrf2 that has translocated to the nucleus following treatment with 1,5-diCQA.
Materials:
-
Cell line of interest (e.g., primary astrocytes, HepG2)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Treat cells with various concentrations of 1,5-diCQA or vehicle (DMSO) for the desired time points.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. This will separate the cytoplasmic and nuclear fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control and the cytoplasmic Nrf2 levels to the GAPDH loading control.
-
Protocol 2: ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
Materials:
-
A cell line stably transfected with an ARE-luciferase reporter construct (e.g., ARE-Luc-HEK293).
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ARE-reporter cell line in a white, opaque 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 1,5-diCQA or vehicle (DMSO) for 18-24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2]
-
-
Data Analysis:
-
Express the results as fold induction of luciferase activity compared to the vehicle-treated control.
-
Visualizations
Nrf2 Signaling Pathway
Caption: this compound induces Nrf2 activation.
Experimental Workflow for Nrf2 Activation Analysis
Caption: Workflow for assessing Nrf2 activation by 1,5-diCQA.
References
- 1. ERK/Nrf2 pathway activation by caffeic acid in HepG2 cells alleviates its hepatocellular damage caused by t-butylhydroperoxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. msjonline.org [msjonline.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,5-Dicaffeoylquinic Acid in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA), a naturally occurring phenolic compound, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2] As oxidative stress and apoptosis are key pathological mechanisms in many neurodegenerative diseases, 1,5-DCQA's ability to modulate these processes makes it a compound of interest for therapeutic development.[2][3][4] These application notes provide detailed protocols for utilizing 1,5-DCQA in cell culture-based neuroprotection assays and summarize key quantitative data and signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of dicaffeoylquinic acid derivatives.
Table 1: Neuroprotective Effects of this compound Against Amyloid-β (Aβ) Induced Toxicity
| Cell Line | Neurotoxin | 1,5-DCQA Concentration | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | 40 µM Aβ(1-42) | 1, 10, 20 µM | Cell Viability (CCK-8) | Concentration-dependent increase in neuronal cell viability. | [1] |
Table 2: Neuroprotective Effects of Dicaffeoylquinic Acid Derivatives Against Oxidative Stress
| Cell Line | Neurotoxin | Compound | Outcome Measure | Result | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 3,5-diCQA | Cell Survival | Attenuated neuronal death. | [2] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 3,5-diCQA | Caspase-3 Activity | Attenuated H₂O₂-induced increase in caspase-3 activity. | [2] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 3,5-diCQA | Intracellular Glutathione | Restored H₂O₂-induced depletion of glutathione. | [2] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Dicaffeoylquinic acid derivatives | Cell Viability (MTT) | Di-CQAs demonstrated high cytoprotective activity. | [3][4] |
Table 3: Effects of a 1,5-DCQA Derivative on NMDA-Induced Neurotoxicity
| Cell Line | Neurotoxin | Compound | Outcome Measure | Result | Reference |
| SH-SY5Y | 1 mM NMDA | MQA (1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid) | Cell Viability (MTT) | Attenuated the loss of cell viability. | [5] |
| SH-SY5Y | 1 mM NMDA | MQA | Apoptosis (Hoechst 33342 & Annexin V-PI) | Inhibited NMDA-induced apoptosis. | [5] |
| SH-SY5Y | 1 mM NMDA | MQA | Bcl-2/Bax Ratio | Increased the Bcl-2/Bax ratio. | [5] |
| SH-SY5Y | 1 mM NMDA | MQA | Caspase-3 & -9 Activities | Attenuated cytochrome c release and caspase-3 and -9 activities. | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity in Primary Neurons
This protocol is adapted from a study investigating the neuroprotective effects of 1,5-DCQA against amyloid β(1-42) (Aβ(42))-induced neurotoxicity in primary neuronal culture.[1]
Materials:
-
Primary cortical neurons from neonatal rats
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (1,5-DCQA)
-
Amyloid β(1-42) (Aβ(42)) peptide
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Cell Seeding: Seed primary cortical neurons in a 96-well plate at a suitable density and culture for 7-10 days to allow for differentiation.
-
Pre-treatment: Pre-treat the neurons with various concentrations of 1,5-DCQA (e.g., 1, 10, 20 µM) for 2 hours.[1]
-
Induction of Neurotoxicity: Add 40 µmol/L Aβ(42) to the wells (except for the control group) and incubate for 6 hours.[1]
-
Cell Viability Assessment (CCK-8 Assay):
-
After incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vitro Neuroprotection Assay Against Oxidative Stress in SH-SY5Y Cells
This protocol outlines the assessment of 1,5-DCQA's protective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[2][3]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (1,5-DCQA)
-
Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Pre-treatment: Pre-treat the cells with various concentrations of 1,5-DCQA for 12 hours.[3]
-
Induction of Neurotoxicity: Replace the medium and then incubate the cells with 400 µM H₂O₂ for 3 hours to induce oxidative stress.[3]
-
Cell Viability Assessment (MTT Assay):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Apoptosis Assessment by Hoechst Staining
This protocol can be used to visualize nuclear condensation, a hallmark of apoptosis.
Materials:
-
Cells cultured on glass coverslips in 6-well plates
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Following the pre-treatment and neurotoxin exposure as described in the protocols above, wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways.
Signaling Pathway of 1,5-DCQA in Neuroprotection
1,5-DCQA has been shown to exert its neuroprotective effects by activating the PI3K/Akt signaling pathway.[1] This activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) and the modulation of the Bcl-2/Bax protein ratio, ultimately inhibiting apoptosis.[1]
Caption: PI3K/Akt signaling pathway activated by 1,5-DCQA.
General Experimental Workflow for Neuroprotection Assays
The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound like 1,5-DCQA in a cell-based assay.
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. This compound protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Protocol for Testing the Antioxidant Capacity of 1,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-diCQA), a prominent member of the dicaffeoylquinic acid class of polyphenolic compounds, is recognized for its significant antioxidant properties.[1][2] These compounds are prevalent in various plants and are of great interest in pharmacology and drug development for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions.[3] The antioxidant capacity of 1,5-diCQA stems from its chemical structure, which is effective at scavenging free radicals and chelating metal ions.[2][4]
The antioxidant mechanism of dicaffeoylquinic acids can involve multiple pathways, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF), although RAF may not be a primary mechanism for these specific compounds.[5][6] The presence of two caffeoyl groups with catechol rings enhances their radical scavenging ability compared to monocaffeoylquinic acids.[2]
This document provides detailed protocols for quantifying the antioxidant capacity of this compound using four common and robust in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. [PDF] Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect | Semantic Scholar [semanticscholar.org]
- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,5-Dicaffeoylquinic Acid for Phytochemical Analysis
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the caffeoylquinic acid (CQA) class of polyphenolic compounds, which are esters of caffeic acid and quinic acid.[1] Found in various plants, notably from the Asteraceae family such as Artichoke (Cynara cardunculus) and Arnica montana, 1,5-DCQA is recognized for its significant biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties.[1][2][3][4] Its well-defined chemical structure and the availability of high-purity reference standards make it an essential tool for the standardization and quality control of herbal medicines, functional foods, and dietary supplements. These application notes provide detailed protocols for the use of 1,5-DCQA as a reference standard in quantitative and qualitative phytochemical analysis.
Physicochemical Properties
Proper handling and storage of the analytical standard are crucial for obtaining accurate and reproducible results. The key physicochemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₄O₁₂ | [2][3][5] |
| Molecular Weight | 516.45 g/mol | |
| CAS Number | 30964-13-7 | [2][5] |
| Synonyms | Cynarine, 1,3-Dicaffeoylquinic acid* | [2][6] |
| Appearance | Crystalline solid / White powder | [3][7] |
| Purity (Standard) | ≥98.0% (HPLC) | |
| Solubility | Soluble in DMSO (≥23 mg/mL), Ethanol (50 mg/mL), DMF (71 mg/mL) | [2][3] |
| Storage (Solid) | Long-term: -20°C (stable for ≥ 4 years); Short-term: 2-8°C | [3] |
| Storage (Solution) | Prepare fresh. If needed, store at -20°C (up to 1 month) or -80°C (up to 1 year) in aliquots. Avoid repeated freeze-thaw cycles. | [2][6] |
*Note: The nomenclature and CAS numbers for dicaffeoylquinic acid isomers can be inconsistent in literature; 1,5-DCQA is sometimes referred to as 1,3-DCQA (CAS: 19870-46-3).[3][6][8] Verification of the standard's structure is recommended.
Quantitative Analysis Data
1,5-DCQA can be accurately quantified using various chromatographic techniques. The following table summarizes typical validation parameters for HPLC-DAD and LC-MS/MS methods.
| Parameter | HPLC-DAD | LC-MS/MS (in plasma) | References |
| Linearity Range | Concentration-dependent | 0.85 - 213 ng/mL | [9][10][11] |
| Correlation Coeff. (r²) | > 0.996 | > 0.99 | [10] |
| LOD | ~0.23 µg/mL | - | [10] |
| LOQ | ~0.71 µg/mL | ~0.85 ng/mL | [10][11] |
| Accuracy (Recovery) | 100.4% | ≥78.5% | [10][11] |
| Precision (RSD%) | < 3% | < 13.8% | [12][13] |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of 1,5-DCQA for calibration curves.
Materials:
-
This compound analytical standard (≥98% purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO, optional, for initial solubilization)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of 1,5-DCQA standard into a 10 mL Class A volumetric flask. b. Add a small amount of solvent (e.g., 1-2 mL of DMSO or methanol) to dissolve the solid completely. Gentle sonication can be used if necessary. c. Once dissolved, bring the flask to volume with methanol. d. Mix thoroughly by inverting the flask multiple times. e. Transfer to an amber vial and store at -20°C for up to one month.
-
Working Standard Solutions: a. Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method (e.g., 50% methanol). b. For a typical calibration curve (e.g., 1-100 µg/mL), dilute the stock solution accordingly. For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the diluent. c. Prepare these solutions fresh daily for optimal results.
Sample Preparation: Extraction from Plant Material
Objective: To efficiently extract 1,5-DCQA from a dried plant matrix (e.g., leaves).
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Vortex mixer, Sonicator, Centrifuge
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or PVDF)
Procedure:
-
Extraction: a. Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. b. Add 20 mL of 80% methanol in water (v/v), acidified with 0.1% formic acid to improve stability. c. Vortex vigorously for 1 minute to ensure thorough mixing. d. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the sample at 4000 rpm for 15 minutes.
-
Final Preparation: a. Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled. b. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. c. The sample is now ready for analysis. If the concentration is expected to be high, further dilution with the mobile phase may be necessary.
HPLC-DAD Analysis Protocol
Objective: To quantify 1,5-DCQA in prepared samples using High-Performance Liquid Chromatography with a Diode Array Detector.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-25% B; 25-30 min: 25-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD, 330 nm |
| Run Time | 40 minutes |
LC-MS/MS Analysis Protocol
Objective: For highly sensitive and selective quantification of 1,5-DCQA, especially in complex biological matrices.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on system and co-eluting compounds. A typical start is 95:5 (A:B) ramping to 5:95 (A:B). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | m/z 515.1 |
| Product Ions (Q3) | m/z 353.1, m/z 191.0, m/z 179.1 |
Visualizations
References
- 1. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 2. This compound | CAS:30964-13-7 | Phenolic Acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 5. This compound | C25H24O12 | CID 122685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 8. ohsu.edu [ohsu.edu]
- 9. An improved LC-MS/MS method for simultaneous determination of this compound and its active metabolites in human plasma and its application to a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. digituma.uma.pt [digituma.uma.pt]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,5-Dicaffeoylquinic Acid in Dry Eye Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dicaffeoylquinic acid (1,5-DCQA) is a polyphenolic compound that has demonstrated significant therapeutic potential in pre-clinical models of dry eye disease (DED).[1][2] Isolated from plants such as Pseudognaphalium affine, this natural compound has been shown to ameliorate DED by protecting corneal epithelial cells and suppressing inflammation.[1][2] Its multifaceted mechanism of action, which includes inhibiting apoptosis, promoting cell proliferation, and reducing inflammatory responses, makes it a promising candidate for the development of novel DED therapies.[1][2] Notably, in murine models, topical administration of 1,5-DCQA was found to be more effective in alleviating the clinical signs of DED compared to commercially available treatments like 0.05% cyclosporine and 0.1% sodium hyaluronate eye drops.[1][2]
These application notes provide a comprehensive overview of the use of 1,5-DCQA in DED research, including detailed experimental protocols for both in vitro and in vivo models, and a summary of key quantitative data.
Quantitative Data Summary
The efficacy of this compound in treating dry eye disease has been quantified through various in vitro and in vivo assessments. The following tables summarize the key findings from studies on its application.
Table 1: In Vitro Efficacy of 1,5-DCQA on Human Corneal Epithelial Cells (CECs) under Hyperosmolar Stress
| Parameter Assessed | Outcome with 1,5-DCQA Treatment | Key Findings |
| Cell Viability | Enhanced | Significantly increased the viability of CECs exposed to desiccating hyperosmolar stress.[1][2] |
| Apoptosis | Inhibited | Markedly reduced the rate of apoptosis in stressed CECs.[1][2] |
| Cell Proliferation | Promoted | Stimulated the proliferation of CECs, aiding in the protection against hyperosmolar conditions.[1][2] |
| Inflammatory Activation | Downregulated | Reduced the activation of inflammatory pathways within the corneal epithelial cells.[1][2] |
Table 2: In Vivo Efficacy of Topical 1,5-DCQA Administration in Murine DED Models
| Parameter Assessed | DED Model | Outcome with 1,5-DCQA Treatment | Dose-Response Relationship |
| Corneal Epithelial Defects | Desiccating Stress-Induced DED & Ocular Sjögren's Syndrome Model | Decreased | Treatment dose-dependently reduced the severity of corneal epithelial defects.[1][2] |
| Tear Production | Desiccating Stress-Induced DED & Ocular Sjögren's Syndrome Model | Increased | A dose-dependent increase in tear production was observed.[1][2] |
| Inflammatory Cytokines | Desiccating Stress-Induced DED & Ocular Sjögren's Syndrome Model | Repressed | Suppressed the levels of inflammatory cytokines on the ocular surface and in the lacrimal gland.[1][2] |
| T Cell Infiltration | Desiccating Stress-Induced DED & Ocular Sjögren's Syndrome Model | Repressed | Reduced the infiltration of T cells in the ocular surface and lacrimal gland tissues.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in dry eye disease models.
In Vitro Hyperosmolar Stress Model with Human Corneal Epithelial Cells (CECs)
This protocol outlines the procedure for evaluating the protective effects of 1,5-DCQA on human CECs under hyperosmolar stress, a key factor in DED pathology.
a. Cell Culture and Treatment:
-
Primary human corneal epithelial cells are cultured in an appropriate growth medium.
-
To induce hyperosmolar stress, the culture medium is supplemented with a high concentration of sodium chloride (e.g., 100-200 mM above normal osmolarity) to mimic the hyperosmolarity of tears in DED.
-
Cells are concurrently treated with varying concentrations of 1,5-DCQA or a vehicle control.
b. Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP levels.
-
Apoptosis: Quantified using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry with Annexin V/Propidium Iodide staining.
c. Analysis of Cell Proliferation:
-
Cell proliferation is measured using techniques such as BrdU (Bromodeoxyuridine) incorporation assays or by counting cell numbers over time.
d. Evaluation of Inflammatory Markers:
-
The expression of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and other inflammatory mediators is quantified at both the mRNA and protein levels using RT-qPCR and ELISA/Western blot, respectively.
In Vivo Murine Models of Dry Eye Disease
Topical application of 1,5-DCQA has been validated in two distinct mouse models of DED.
a. Desiccating Environmental Stress-Induced DED Model:
-
Induction: Mice are housed in a controlled environment with low humidity (<40%) and constant airflow for a specified period (e.g., 7-14 days) to induce evaporative dry eye. Systemic administration of scopolamine (B1681570) can be used to further reduce tear secretion.[3]
-
Treatment: A solution of 1,5-DCQA at varying concentrations (or a vehicle control) is topically administered to the ocular surface of the mice multiple times a day.
-
Evaluation:
-
Tear Production: Measured using phenol (B47542) red-impregnated cotton threads (Schirmer's test).
-
Corneal Epithelial Damage: Assessed by staining the cornea with fluorescein (B123965) and scoring the degree of epithelial defects.
-
Histology and Immunohistochemistry: Eyes and lacrimal glands are collected for histological analysis to assess tissue morphology and for immunohistochemical staining to detect inflammatory cell infiltration (e.g., CD4+ T cells) and the expression of inflammatory cytokines.
-
b. NOD.B10.H2b Mouse Model of Ocular Sjögren's Syndrome:
-
Model Characteristics: This is a spontaneous autoimmune model that develops a DED phenotype similar to Sjögren's syndrome in humans, characterized by lymphocytic infiltration of the lacrimal glands and reduced tear secretion.
-
Treatment: Similar to the desiccating stress model, mice receive topical applications of 1,5-DCQA or a vehicle control.
-
Evaluation: The same parameters as in the desiccating stress model (tear production, corneal staining, histology, and immunohistochemistry) are assessed to determine the therapeutic efficacy of 1,5-DCQA.
Visualizations: Diagrams of Workflows and Signaling Pathways
To visually represent the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: In Vitro Experimental Workflow for 1,5-DCQA Evaluation.
Caption: In Vivo Experimental Workflow for 1,5-DCQA Efficacy Testing.
Caption: Proposed Anti-inflammatory Mechanism of 1,5-DCQA.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound from Pseudognaphalium affine ameliorates dry eye disease via suppression of inflammation and protection of the ocular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,5-Dicaffeoylquinic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1,5-dicaffeoylquinic acid (1,5-DCQA) and its derivatives, compounds of significant interest in drug discovery due to their diverse pharmacological activities. This document outlines a proposed synthetic strategy, detailed experimental protocols for antioxidant and anti-inflammatory assessment, and an overview of the key signaling pathways involved in their mechanism of action.
Introduction
This compound is a naturally occurring phenolic compound found in various plants. It belongs to the family of dicaffeoylquinic acids (DCQAs), which are esters of caffeic acid and quinic acid.[1] These compounds have garnered considerable attention in medicinal chemistry owing to their potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-diabetic properties. The structural diversity of DCQA derivatives allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for the development of novel therapeutics.
Synthesis of this compound Derivatives
The total synthesis of this compound presents a regioselectivity challenge due to the multiple hydroxyl groups on the quinic acid core. A carefully designed protecting group strategy is essential to achieve the desired esterification at the C1 and C5 positions. Below is a proposed synthetic protocol based on established methods for the synthesis of related caffeoylquinic acid derivatives.
Proposed Synthetic Protocol for this compound
This protocol is adapted from methodologies for the synthesis of other dicaffeoylquinic acid isomers and requires optimization.
Step 1: Protection of Quinic Acid
-
Protection of the 3- and 4-hydroxyl groups: Commercially available (-)-quinic acid is first protected at the C3 and C4 positions. This can be achieved by forming a cyclic acetal (B89532), for instance, by reacting quinic acid with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to yield the corresponding 3,4-O-isopropylidenequinide. This strategy directs the subsequent reactions to the remaining hydroxyl groups.[2][3]
-
Protection of the carboxyl group: The carboxylic acid at C1 is typically protected as a methyl or benzyl (B1604629) ester to prevent its interference in subsequent steps.
Step 2: Regioselective Esterification
-
Esterification of the 1- and 5-hydroxyl groups: The protected quinic acid derivative from Step 1, with free hydroxyl groups at C1 and C5, is then subjected to esterification with a protected caffeic acid derivative. Caffeic acid itself is usually protected, for example, as its diacetyl derivative, which can be converted to the corresponding acyl chloride.
-
The esterification is typically carried out using the protected caffeoyl chloride in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).[2][3] The reaction conditions (temperature, solvent, and reaction time) need to be carefully controlled to favor the formation of the desired 1,5-diester.
Step 3: Deprotection
-
Removal of protecting groups: The final step involves the removal of all protecting groups to yield this compound. The acetal protecting group can be removed under acidic conditions. The ester protecting groups on the caffeic acid moieties and the quinic acid carboxyl group can be cleaved by hydrolysis under either acidic or basic conditions, depending on the specific protecting groups used.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Experimental Protocols
1,5-DCQA and its derivatives exhibit a range of biological activities. Below are protocols for assessing their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of 1,5-DCQA derivatives is often attributed to their ability to scavenge free radicals.
Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 3,5-Dicaffeoylquinic acid | DPPH | 4.26 µg/mL | [1] |
| 4,5-Dicaffeoylquinic acid methyl ester (and related isomers) | DPPH | 19.8 | [4] |
| 1,3-Dicaffeoylquinic acid | DPPH | Lower than known antioxidants | [5] |
| 3,5-Dicaffeoyl-epi-quinic acid | DPPH | 5.6 µg/mL | [3] |
| 1,3-Dicaffeoyl-epi-quinic acid | DPPH | 5.8 µg/mL | [3] |
Protocol 1: DPPH Radical Scavenging Assay [4][6][7][8][9]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (1,5-DCQA derivative) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Anti-inflammatory Activity
The anti-inflammatory effects of 1,5-DCQA derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.
Table 2: Anti-inflammatory Activity of Dicaffeoylquinic Acid Derivatives
| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | % Inhibition / IC50 | Reference |
| 3,4,5-O-Tricaffeoylquinic acid (50 mg/kg) | In vivo (rats) | Carrageenan | Paw edema | 88% of indomethacin (B1671933) activity | [10] |
| 3,5-Dicaffeoylquinic acid | RAW 264.7 cells | LPS | Nitric Oxide (NO) | Concentration-dependent | [1] |
| 4,5-O-Dicaffeoyl quinic acid methyl ester | RAW 264.7 cells | LPS | Nitric Oxide (NO) | Concentration-dependent | [11] |
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages [1][10][12][13][14]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the 1,5-DCQA derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated cells and cells treated with LPS alone as controls.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Calculation: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound.
Signaling Pathways
The biological effects of 1,5-DCQA and its derivatives are often mediated through the modulation of key intracellular signaling pathways, particularly those involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[15][16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Dicaffeoylquinic acids have been shown to activate this pathway, thereby enhancing the cell's antioxidant capacity.[15][18]
Caption: Activation of the Nrf2 signaling pathway by 1,5-DCQA derivatives.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[2][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines. Dicaffeoylquinic acids have been shown to inhibit the activation of the NF-κB pathway, which contributes to their anti-inflammatory effects.[6]
Caption: Inhibition of the NF-κB signaling pathway by 1,5-DCQA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 1,5-Dicaffeoylquinic Acid in Alzheimer's Disease Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound, has emerged as a promising candidate for investigation in AD pathology due to its neuroprotective properties. These application notes provide a comprehensive overview of the use of 1,5-DQA in studying AD, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. In vitro studies have demonstrated its ability to protect neuronal cells from Aβ-induced cytotoxicity and to attenuate the Aβ-induced alterations in tau protein expression and phosphorylation.[1] The underlying signaling pathways implicated in these protective effects include the activation of the PI3K/Akt survival pathway and the Nrf2 antioxidant response pathway. Activation of the PI3K/Akt pathway leads to the inhibition of pro-apoptotic proteins such as GSK3β and modulates the expression of Bcl-2 family proteins, thereby preventing neuronal apoptosis. The Nrf2 pathway is a key regulator of cellular antioxidant responses, and its activation by 1,5-DQA can mitigate oxidative stress, a significant contributor to AD pathogenesis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the efficacy of this compound and structurally related compounds in models of Alzheimer's disease.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | 1,5-DQA Concentration | Endpoint | Result |
| MC65 | Aβ-induced cytotoxicity | Not specified | Cell Viability | Increased cell viability[1] |
| SH-SY5Y | Aβ-induced cytotoxicity | Not specified | Cell Viability | Increased cell viability[1] |
| SH-SY5Y | Aβ-induced toxicity | Not specified | Tau Phosphorylation | Attenuated alterations in tau phosphorylation[1] |
Table 2: In Vivo Efficacy of Dicaffeoylquinic Acids and Related Compounds in Alzheimer's Disease Mouse Models
| Animal Model | Compound | Treatment Dose & Duration | Pathological Marker | Percent Reduction vs. Vehicle |
| 5xFAD | di-acetylated carnosic acid | 50 mg/kg, 3 months (oral gavage) | Aβ Aggregates | ~50%[2] |
| 5xFAD | di-acetylated carnosic acid | 50 mg/kg, 3 months (oral gavage) | pTau Aggregates | ~70%[2] |
| APP/PS2 | 5-Caffeoylquinic Acid | Dietary | Aβ Plaque Formation | Substantially reduced[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the protective effects of 1,5-DQA against Aβ42-induced neurotoxicity.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Aβ42 Preparation: Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of 1,5-DQA (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Following pre-treatment, add aggregated Aβ42 (final concentration of 10 µM) to the wells.
-
Include control wells (cells only), vehicle control wells (cells + vehicle for 1,5-DQA), and Aβ42 only wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis of Tau Phosphorylation in SH-SY5Y Cells
This protocol details the analysis of total and phosphorylated tau levels in SH-SY5Y cells.
Materials:
-
Treated SH-SY5Y cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8 for pSer202/pThr205), anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse treated SH-SY5Y cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.
Protocol 3: In Vivo Administration of this compound to 5xFAD Mice
This protocol describes the oral administration of 1,5-DQA to the 5xFAD mouse model of Alzheimer's disease.
Materials:
-
5xFAD transgenic mice
-
This compound
-
Vehicle (e.g., corn oil or a solution of 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Animal Model: Use 5-6 month old 5xFAD mice.
-
Compound Preparation: Prepare a suspension of 1,5-DQA in the chosen vehicle at the desired concentration (e.g., 10, 20, 50 mg/kg).
-
Administration:
-
Administer the 1,5-DQA suspension or vehicle control to the mice via oral gavage.
-
The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
-
-
Treatment Schedule: Administer the treatment 3-5 times per week for a duration of 2-3 months.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for further analysis.
Protocol 4: Immunohistochemical Analysis of Aβ Plaques and p-Tau in 5xFAD Mouse Brain
This protocol outlines the staining and quantification of Aβ plaques and phosphorylated tau in brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections from 5xFAD mice
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-Aβ (e.g., 6E10 or 4G8), anti-phospho-Tau (e.g., AT8)
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope and imaging software
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval: Perform antigen retrieval if necessary.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C.
-
Secondary Antibody and ABC Incubation: Apply biotinylated secondary antibody followed by ABC reagent.
-
Detection: Visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount the coverslips.
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the Aβ plaque load and p-Tau pathology by measuring the percentage of the stained area in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro neuroprotection assay.
References
Application Notes and Protocols for Investigating the Hepatoprotective Effects of 1,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing an experimental model to investigate the hepatoprotective effects of 1,5-Dicaffeoylquinic acid (1,5-DCQA). The methodologies described herein cover both in vivo and in vitro models of chemically-induced liver injury, focusing on elucidating the underlying molecular mechanisms, particularly the modulation of the Nrf2/HO-1 signaling pathway.
Introduction
This compound is a polyphenolic compound that has demonstrated significant antioxidant and anti-inflammatory properties.[1] Drug-induced liver injury (DILI) is a major concern in drug development and clinical practice, often characterized by oxidative stress and inflammation.[2] 1,5-DCQA presents a promising therapeutic candidate for mitigating DILI. These protocols are designed to provide a standardized framework for evaluating its hepatoprotective efficacy and mechanism of action.
Data Presentation
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
The following table summarizes the expected quantitative outcomes from the in vivo experimental protocol.
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver GSH (μmol/g protein) |
| 1 | Control (Vehicle) | 35 ± 5 | 80 ± 10 | 1.5 ± 0.3 | 8.5 ± 1.0 |
| 2 | CCl₄ | 250 ± 30 | 450 ± 40 | 5.0 ± 0.8 | 4.0 ± 0.5 |
| 3 | CCl₄ + 1,5-DCQA (10 mg/kg) | 150 ± 20 | 280 ± 30 | 3.0 ± 0.5 | 6.0 ± 0.8 |
| 4 | CCl₄ + 1,5-DCQA (20 mg/kg) | 90 ± 15 | 180 ± 25 | 2.0 ± 0.4 | 7.5 ± 0.9 |
| 5 | CCl₄ + Silymarin (50 mg/kg) | 85 ± 12 | 170 ± 20 | 1.8 ± 0.3 | 7.8 ± 1.0 |
Data are presented as mean ± SD and are representative values based on existing literature.
In Vitro Model: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in HepG2 Cells
The following table summarizes the expected quantitative outcomes from the in vitro experimental protocol.
| Group | Treatment | Cell Viability (%) | LDH Release (% of Control) | Intracellular ROS (Fold Change) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) |
| 1 | Control | 100 ± 5 | 100 ± 8 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 2 | H₂O₂ (500 µM) | 55 ± 6 | 250 ± 20 | 3.5 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 3 | H₂O₂ + 1,5-DCQA (10 µM) | 75 ± 7 | 180 ± 15 | 2.0 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| 4 | H₂O₂ + 1,5-DCQA (25 µM) | 90 ± 8 | 120 ± 10 | 1.3 ± 0.2 | 4.0 ± 0.6 | 4.5 ± 0.7 |
Data are presented as mean ± SD and are representative values based on existing literature.[3]
Experimental Protocols
In Vivo Model: CCl₄-Induced Acute Liver Injury in Mice
This protocol describes the induction of acute liver injury in mice using carbon tetrachloride (CCl₄) and the evaluation of the hepatoprotective effects of 1,5-DCQA.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (1,5-DCQA)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
Silymarin (positive control)
-
Saline solution
-
ALT and AST assay kits
-
MDA and GSH assay kits
-
Formalin (10%)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Treatment:
-
Divide mice into five groups (n=8 per group) as described in the data table.
-
Administer 1,5-DCQA (dissolved in saline) or Silymarin orally for 7 consecutive days. The control and CCl₄ groups receive the vehicle (saline).
-
-
Induction of Liver Injury:
-
On the 7th day, 2 hours after the final dose of 1,5-DCQA or vehicle, administer a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, 1:1 mixture with olive oil) to all groups except the control group, which receives an i.p. injection of olive oil/saline.[4]
-
-
Sample Collection:
-
24 hours after CCl₄ administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and excise it. A portion of the liver tissue should be fixed in 10% formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using commercial assay kits according to the manufacturer's instructions.
-
Prepare liver homogenates from the frozen tissue.
-
Determine the levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) in the liver homogenates using respective assay kits.
-
-
Histopathological Analysis:
-
Embed the formalin-fixed liver tissues in paraffin (B1166041) and section them.
-
Stain the sections with H&E and examine them under a light microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
In Vitro Model: H₂O₂-Induced Oxidative Stress in HepG2 Cells
This protocol details the induction of oxidative stress in a human hepatoma cell line (HepG2) using hydrogen peroxide (H₂O₂) and the assessment of the cytoprotective effects of 1,5-DCQA.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (1,5-DCQA)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
DCFDA-Cellular ROS Assay Kit
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Nrf2, HO-1, and a loading control like β-actin)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Treatment:
-
Seed HepG2 cells in 96-well plates for viability and ROS assays, and in 6-well plates for protein analysis.
-
Allow cells to attach and grow for 24 hours.
-
Pre-treat the cells with various concentrations of 1,5-DCQA (dissolved in DMSO, final concentration ≤ 0.1%) for 24 hours.
-
-
Induction of Oxidative Stress:
-
After pre-treatment, expose the cells to H₂O₂ (500 µM) for 4-6 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After H₂O₂ treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Release Assay:
-
Measure LDH activity in the culture medium using a commercial kit as per the manufacturer's protocol.
-
-
Intracellular ROS Measurement:
-
After treatment, incubate the cells with DCFDA dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Western Blot Analysis:
-
Lyse the cells from the 6-well plates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, HO-1, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
Hepatoprotective Mechanism of this compound
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phytochemical Profiling, In Vitro Antioxidant, and Hepatoprotective Activity of Prenanthes purpurea L. and Caffeoylquinic Acids in Diclofenac-Induced Hepatotoxicity on HEP-G2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of 3,5-Dicaffeoylquinic Acid Isolated from Ligularia fischeri against Oxidative Damage in HepG2 Cells -Journal of the Korean Society of Food Science and Nutrition | 학회 [koreascience.kr]
- 4. Characterization of the Composition of Bioactive Fractions from Dendrobium officinale Flowers That Protect against H2O2-Induced Oxidative Damage through the PI3K/AKT/Nrf2 Pathway [mdpi.com]
Application Notes and Protocols for Developing a 1,5-Dicaffeoylquinic Acid-Based Therapeutic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 1,5-Dicaffeoylquinic acid (1,5-DCQA) and detailed protocols for its evaluation. 1,5-DCQA is a polyphenolic compound with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for therapeutic development in various disease contexts.
Data Presentation
The following tables summarize the quantitative data on the biological activities of 1,5-DCQA and its related isomers. This information is critical for dose-response studies and for understanding the compound's potency.
Table 1: Anti-HIV Activity of this compound
| Assay | Parameter | Result | Cell Line |
| HIV-1 Integrase 3' End Processing | IC₅₀ | 0.35 µg/mL | - |
| HIV-1 Integrase End Joining | IC₅₀ | 0.56 µg/mL | - |
| HIV-1 Integrase Disintegration | IC₅₀ | 0.84 µg/mL | - |
| HIV-1 Replication | ED₅₀ | 2 µg/mL | MT-2 T lymphoblastoid cells |
Table 2: Antioxidant and Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers
| Compound | Assay | Parameter | Result |
| 1,5-DCQA | Free Radical Release Reduction | - | Dose-dependent (0.25-1 µM) |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | IC₅₀ | 71.8 µM |
| 3,5-Dicaffeoylquinic acid | Superoxide Production Inhibition | IC₅₀ | 1.92 µM |
| 4,5-O-dicaffeoylquinic acid | Membrane Stabilizing Activity | IC₅₀ | 0.55 ± 0.00 mg/mL |
| 3,5-O-dicaffeoylquinic acid | Membrane Stabilizing Activity | IC₅₀ | 0.87 mg/mL |
Table 3: Enzyme Inhibitory Activity of Dicaffeoylquinic Acid Isomers
| Compound | Enzyme | Parameter | Result |
| 3,4-dicaffeoylquinic acid methyl ester | α-Amylase | IC₅₀ | 1.51 ± 0.01 µg/mL |
| 3,4-dicaffeoylquinic acid | Aldose Reductase | IC₅₀ | 8.90 ± 0.61 µg/mL |
| 3,5-dicaffeoylquinic acid | Aldose Reductase | IC₅₀ | 21.22 ± 1.66 µg/mL |
Signaling Pathways
1,5-DCQA has been shown to exert its therapeutic effects through the modulation of key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. 1,5-DCQA has been found to activate this pathway, leading to neuroprotective effects against amyloid-β-induced toxicity.[1] This activation involves the stimulation of the upstream tyrosine kinase A (Trk A), leading to the phosphorylation and activation of PI3K and subsequently Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as GSK3β and modulate the expression of Bcl-2 family proteins to promote cell survival.
Caption: PI3K/Akt signaling pathway activated by 1,5-DCQA.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like 1,5-DCQA, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Nrf2 signaling pathway activation by 1,5-DCQA.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of 1,5-DCQA.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of 1,5-DCQA on the viability and proliferation of neuronal cells (e.g., SH-SY5Y) or other relevant cell lines.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (1,5-DCQA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of 1,5-DCQA in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the 1,5-DCQA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Activity: Nitric Oxide (NO) Production (Griess Assay)
This assay measures the ability of 1,5-DCQA to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
1,5-DCQA
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with various non-toxic concentrations of 1,5-DCQA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Anti-inflammatory Activity: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the effect of 1,5-DCQA on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
Supernatants from the Griess Assay experiment
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Protocol:
-
Follow the cell seeding, pre-treatment with 1,5-DCQA, and LPS stimulation steps as described in the Griess Assay protocol.
-
After 24 hours of stimulation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the specified wavelength.
-
Calculate the cytokine concentrations based on the standard curves provided in the kits.
Cellular Antioxidant Activity Assay (DCFH-DA Assay)
This assay measures the ability of 1,5-DCQA to reduce intracellular reactive oxygen species (ROS) levels.
Materials:
-
Relevant cell line (e.g., SH-SY5Y or RAW 264.7)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of 1,5-DCQA for a specified pre-incubation time (e.g., 1 hour).
-
Induce oxidative stress by adding the ROS inducer.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at regular intervals for 1-2 hours.
-
Calculate the antioxidant activity as the percentage reduction in fluorescence compared to the control (cells treated with the ROS inducer but not 1,5-DCQA).
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of 1,5-DCQA on the protein expression and phosphorylation status of key components of the PI3K/Akt and Nrf2 signaling pathways.
Materials:
-
Cells treated with 1,5-DCQA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a 1,5-DCQA-based therapeutic.
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for 1,5-Dicaffeoylquinic Acid as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process is a critical step in the viral life cycle, making integrase a prime target for antiretroviral drug development.[1][2][3] 1,5-Dicaffeoylquinic acid (1,5-DCQA), a derivative of caffeic acid, has been identified as a potent inhibitor of HIV-1 integrase.[4] This document provides detailed application notes and experimental protocols for studying the inhibitory effects of 1,5-DCQA on HIV-1 integrase, intended for use by researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound belongs to a class of compounds known as dicaffeoylquinic acids (DCQAs) that have demonstrated potent activity against HIV-1 integrase.[5][6] Studies have revealed that DCQAs, including the 1,5-isomer, act as irreversible inhibitors of HIV-1 integrase.[1][2] The mechanism of inhibition involves the compound directly targeting the enzyme itself, rather than the DNA substrate.[1][2] It is suggested that DCQAs interact with conserved amino acid residues within the central core domain of the integrase enzyme.[1][2] This interaction is relatively specific, as DCQAs show significantly less or no inhibitory activity against other enzymes like HIV-1 reverse transcriptase and RNase H.[3][5]
Quantitative Data Summary
The inhibitory potency of this compound and related compounds against HIV-1 integrase and viral replication has been quantified in several studies. The following table summarizes the key inhibitory concentrations.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | HIV-1 Integrase | In vitro biochemical assay | Submicromolar | [4] |
| 3,4-Dicaffeoylquinic acid | HIV-1 Integrase | In vitro biochemical assay | Submicromolar | [4] |
| 3,5-Dicaffeoylquinic acid | HIV-1 Integrase | In vitro biochemical assay | 150 - 840 nM | [5] |
| 4,5-Dicaffeoylquinic acid | HIV-1 Integrase | In vitro biochemical assay | Submicromolar | [4] |
| This compound | HIV-1 Replication | Cell-based assay | 1 - 6 µM | [4] |
| Dicaffeoylquinic acids (general) | HIV-1 Replication | Cell-based assay | 2 - 12 µM | [5][6] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)
This protocol is a generalized method based on common procedures for assessing HIV-1 integrase inhibition.[7]
Materials:
-
Recombinant HIV-1 Integrase
-
This compound (and other test compounds)
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA U5 end)
-
Target DNA (oligonucleotide with a 3'-end modification for detection)
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 75 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated antibody against the target DNA modification
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Wash the streptavidin-coated 96-well plate twice with Wash Buffer.
-
Add 100 µL of a solution containing the biotinylated donor DNA to each well.
-
Incubate for 1 hour at 37°C to allow for binding.
-
Wash the plate three times with Wash Buffer to remove unbound donor DNA.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Wash the plate three times with Reaction Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of this compound in Reaction Buffer.
-
Add 50 µL of the diluted inhibitor or control (buffer alone for positive control, known inhibitor for negative control) to the appropriate wells.
-
Add 50 µL of recombinant HIV-1 integrase solution to each well (except for the no-enzyme control).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Integration Reaction:
-
Add 50 µL of the target DNA solution to each well to initiate the strand transfer reaction.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer to remove unintegrated target DNA.
-
Add 100 µL of HRP-conjugated antibody solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Diagram 1: Experimental Workflow for HIV-1 Integrase Inhibition Assay
Caption: Workflow of the in vitro HIV-1 integrase inhibition assay.
Diagram 2: Proposed Mechanism of 1,5-DCQA Inhibition of HIV-1 Integrase
Caption: Mechanism of irreversible inhibition of HIV-1 integrase by 1,5-DCQA.
References
- 1. Irreversible Inhibition of Human Immunodeficiency Virus Type 1 Integrase by Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of human immunodeficiency virus type 1 integrase by dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Dicaffeoylquinic acid inhibitors of human immunodeficiency virus integrase: inhibition of the core catalytic domain of human immunodeficiency virus integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Dicaffeoylquinic and dicaffeoyltartaric acids are selective inhibitors of human immunodeficiency virus type 1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
preventing isomerization of 1,5-Dicaffeoylquinic acid during extraction
Welcome to the technical support center for the extraction of 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of 1,5-DCQA during extraction processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your target compound.
Troubleshooting Guide: Preventing 1,5-DCQA Isomerization
This guide addresses common issues encountered during the extraction of 1,5-DCQA and provides solutions to minimize its conversion to other dicaffeoylquinic acid (diCQA) isomers.
| Problem | Potential Cause | Recommended Solution |
| Unexpected diCQA isomer peaks in chromatogram (e.g., 3,5-diCQA, 4,5-diCQA). | Acyl Migration: The primary cause of isomerization is the migration of a caffeoyl group on the quinic acid core. This is accelerated by several factors. | Proactively control the factors listed below to minimize acyl migration. |
| Elevated Temperature: High temperatures significantly increase the rate of isomerization. Dicaffeoylquinic acids are more susceptible to heat-induced degradation and isomerization than monocaffeoylquinic acids.[1][2] | Employ low-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration. For instance, in Accelerated Solvent Extraction (ASE), temperatures around 95°C have been used for 3,5-diCQA, but this should be carefully optimized.[1][3][4][5] | |
| Neutral to Alkaline pH: Isomerization of diCQAs occurs rapidly in neutral and basic conditions.[6] Acidic conditions help to stabilize the molecule.[6] | Maintain a slightly acidic pH (around 3-5) throughout the extraction and subsequent handling steps. This can be achieved by acidifying the extraction solvent (e.g., with 0.1% formic acid).[7] | |
| Prolonged Extraction Time: Longer exposure to extraction conditions, even at moderate temperatures, increases the likelihood of isomerization.[1] | Minimize the extraction time. Techniques like ultrasound-assisted extraction (UAE) can reduce the time required, but the parameters must be carefully controlled to prevent degradation.[1] | |
| Low yield of 1,5-DCQA. | Degradation: In addition to isomerization, harsh extraction conditions can lead to the complete degradation of 1,5-DCQA into smaller molecules like caffeic acid and quinic acid.[1] | Follow the recommendations for preventing isomerization, as these conditions also minimize degradation. Additionally, protect the sample from light and oxygen. |
| Light Exposure: UV radiation can induce trans-cis isomerization of the caffeoyl groups.[1] | Protect samples from light at all stages by using amber glassware or by wrapping containers in aluminum foil.[1] | |
| Inappropriate Solvent: The choice of solvent can impact the stability of CQAs. For example, some studies suggest that CQAs are less stable in 100% methanol (B129727) compared to aqueous methanol mixtures.[1] | An ethanol-water or methanol-water mixture is commonly used. The optimal ratio should be determined empirically for your specific plant material.[8] | |
| Inconsistent results between batches. | Lack of Standardization: Minor variations in extraction parameters can lead to significant differences in the isomer profile and yield. | Strictly adhere to a standardized and validated protocol for all extractions. Ensure consistent temperature, time, pH, and solvent composition.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 1,5-DCQA isomerization?
A1: The primary mechanism is acyl migration, which is an intramolecular transesterification reaction. In this process, one of the caffeoyl groups moves from its original position on the quinic acid core to an adjacent hydroxyl group, resulting in the formation of other diCQA isomers such as 3,5-diCQA and 4,5-diCQA.[1] This process is influenced by factors like heat, pH, and light.
Q2: Which extraction technique is best for preserving 1,5-DCQA?
A2: There is no single "best" method, as the optimal technique can depend on the plant matrix and available equipment. However, methods that allow for low-temperature and rapid extraction are generally preferred. Cold maceration with an acidified solvent is a simple and effective approach.[9] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) can offer high efficiency and reduced extraction times, but their parameters (especially temperature) must be carefully optimized to prevent isomerization.[3][4][5][10]
Q3: How should I store my extracts to prevent isomerization of 1,5-DCQA?
A3: Extracts should be stored at low temperatures, ideally at -20°C or -80°C, in amber vials to protect from light.[9] The storage solvent should be slightly acidic. It is also advisable to store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid repeated freeze-thaw cycles by storing extracts in single-use aliquots.
Q4: Can isomerization be reversed?
A4: While acyl migration can be a reversible process under certain conditions, in the context of an extraction, it is generally considered an undesirable side reaction that leads to a complex mixture of isomers. The goal of a well-designed extraction protocol is to prevent isomerization from occurring in the first place, rather than trying to reverse it.
Quantitative Data on Dicaffeoylquinic Acid Stability
The following tables summarize data on the stability of dicaffeoylquinic acids under various conditions. Note that much of the available literature focuses on 3,5-diCQA and other isomers, but the general principles of stability apply to 1,5-DCQA.
Table 1: Influence of Temperature on Dicaffeoylquinic Acid Stability
| Compound | Temperature | Conditions | Observation | Reference |
| 3,5-diCQA | 95°C | Accelerated Solvent Extraction (ASE) with 57% ethanol (B145695) | Optimal temperature for extraction from chicory roots. | [3][4][5] |
| 5-CQA & 3,5-diCQA | 10-60°C | Ultrasound-Assisted Extraction (UAE) with 75% methanol | Concentration remained constant, indicating stability in this range. | [10] |
| 3,5-diCQA | 100°C | Heating in aqueous solution | Significant degradation and isomerization. | [11] |
| diCQAs | Room Temp. | Storage | Showed poor stability compared to 4°C. | [6] |
Table 2: Influence of pH on Dicaffeoylquinic Acid Stability
| Compound | pH | Conditions | Observation | Reference |
| 3,5-diCQA | 4.69 | Ultrasonic treatment | Relatively stable, minimal isomerization. | [12] |
| 3,5-diCQA | 7.06 - 9.22 | Ultrasonic treatment | Degradation and isomerization increased with increasing pH. | [12] |
| 3,5-diCQA | Acidic | Storage | Stable. | [6] |
| 3,5-diCQA | Neutral to Basic | Storage | Rapid isomerization to 3,4-diCQA and 4,5-diCQA. | [6] |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction for 1,5-DCQA
This protocol is designed to minimize isomerization by using low temperatures and acidic conditions.
1. Sample Preparation:
-
If not already dried, lyophilize (freeze-dry) the plant material to remove water.
-
Grind the dried material into a fine, homogenous powder. For heat-sensitive materials, consider using a cryomill or pre-chilling the grinding equipment.
-
Store the powdered material at -80°C in an airtight, light-protected container.
2. Extraction:
-
Prepare the extraction solvent: 70% methanol in water, acidified with 0.1% formic acid (to achieve a pH of approximately 3). Pre-chill the solvent to 4°C.
-
Weigh the desired amount of powdered plant material into a pre-chilled amber-colored flask or tube.
-
Add the cold extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask on an orbital shaker in a cold room or refrigerator (4°C) and extract for 12-24 hours.
3. Post-Extraction Processing:
-
Separate the extract from the solid residue by centrifuging at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
If concentration is required, use a rotary evaporator with the water bath temperature set to ≤ 35°C or a centrifugal vacuum concentrator.
-
Store the final extract at -80°C in amber vials under an inert atmosphere.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol provides a framework for using UAE. Note that optimal parameters (time, temperature, solvent) may vary depending on the plant matrix and should be validated.
1. Sample Preparation:
-
Prepare the powdered plant material as described in Protocol 1.
2. Extraction:
-
Accurately weigh about 1.0 g of the powdered material and place it into an appropriate extraction vessel.
-
Add an acidified solvent (e.g., 70% ethanol with 0.1% formic acid) at a solvent-to-sample ratio of 20:1 (v/mL).
-
Place the vessel in an ultrasonic bath filled with an ice-water mixture to maintain a low temperature during sonication.
-
Sonicate for a predetermined optimal time (e.g., 15-30 minutes). Monitor the temperature of the bath to ensure it remains low.
3. Post-Extraction Processing:
-
Separate the extract from the solid material by centrifugation and/or filtration (e.g., through a 0.45 µm filter).
-
Store the extract as described in Protocol 1.
Visualizations
Caption: Acyl migration pathway of dicaffeoylquinic acid isomers.
Caption: Troubleshooting workflow for minimizing 1,5-DCQA isomerization.
Caption: Recommended workflow for low-temperature extraction of 1,5-DCQA.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Dicaffeoylquinic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of dicaffeoylquinic acid (diCQA) isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of my diCQA isomers?
A1: Poor resolution of diCQA isomers is a common challenge due to their structural similarity. Several factors in your HPLC method can be optimized to improve separation.
-
Column Chemistry: The choice of stationary phase is critical. While C18 columns are widely used, they may not always provide the best selectivity for these isomers. Consider using a phenyl-based column (e.g., Phenyl-Hexyl or Biphenyl). These columns offer alternative separation mechanisms, such as π-π interactions with the aromatic rings of the caffeoyl groups, which can significantly enhance resolution. The elution profile and order of isomers can vary substantially between different column chemistries.[1][2][3][4]
-
Mobile Phase Composition: The organic modifier plays a key role. If you are using acetonitrile (B52724), switching to methanol (B129727) may improve separation. Methanol is a weaker eluent and can increase retention times, potentially leading to better resolution.[1][3][4]
-
Mobile Phase pH: The mobile phase should be acidified, typically with 0.1% formic acid or phosphoric acid. This suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the diCQA molecules, leading to sharper peaks and better separation.[2][3][5][6] Operating at a pH close to the pKa of the analytes can cause peak distortion.[7]
-
Gradient Elution: A shallow, slow gradient is often necessary to resolve these closely eluting isomers. Experiment with a slower rate of increase in the organic solvent percentage, particularly around the time your isomers are expected to elute.[3]
-
Column Temperature: Increasing the column temperature, for instance from 30°C to 60°C, can improve the resolution between diCQA isomers.[1][2] Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer and often sharper peaks.[3]
Q2: My peaks are tailing. What are the common causes and solutions?
A2: Peak tailing for phenolic compounds like diCQAs is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Residual Silanol (B1196071) Interactions: Unwanted interactions between the phenolic analytes and residual silanol groups on silica-based columns are a primary cause of tailing.[7]
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of the silanol groups.
-
-
Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the diCQAs, it can lead to mixed ionization states and peak distortion.[7]
-
Solution: Maintain a consistent and appropriate acidic pH in your mobile phase.
-
-
Column Issues: Column degradation, contamination, or a void at the column inlet can disrupt the packed bed and cause tailing.[7]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[7]
-
Solution: Try diluting your sample or reducing the injection volume.
-
Q3: I'm observing inconsistent peak areas and shifting retention times. What could be the problem?
A3: Inconsistent peak areas and retention time shifts often point to issues with sample stability or inadequate system equilibration.
-
Sample Degradation and Isomerization: Dicaffeoylquinic acids are susceptible to degradation and isomerization (acyl migration), especially in neutral or basic conditions.[3][8][9][10] This can lead to inaccurate quantification.
-
Inadequate Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time variability.[4]
-
Solution: Ensure the column is flushed with 10-20 column volumes of the initial mobile phase before each run.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or precipitation of buffer salts can affect retention times.[4]
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles covered.
-
-
Temperature Fluctuations: Variations in ambient temperature can lead to shifts in retention times.[4][11]
-
Solution: Use a column oven to maintain a stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for diCQA isomer separation?
A1: A good starting point would be a reversed-phase method using a C18 or, preferably, a Phenyl-Hexyl column. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A shallow gradient elution at a controlled column temperature (e.g., 30°C) would be a reasonable initial setup.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A2: The choice of organic solvent significantly impacts the selectivity and can even alter the elution order of the isomers.[1][4] Methanol is a weaker eluent than acetonitrile, which generally leads to longer retention times and can sometimes provide better resolution for closely eluting compounds.[3]
Q3: Why is adding acid to the mobile phase so important?
A3: Adding an acidifier like formic or phosphoric acid to the mobile phase is crucial for several reasons. It suppresses the ionization of both the carboxylic acid and phenolic hydroxyl groups of the diCQA isomers, as well as the residual silanol groups on the silica-based stationary phase.[3][7] This minimizes undesirable secondary interactions that can lead to peak tailing and improves peak shape and resolution.
Q4: Can diCQA isomers interconvert during analysis?
A4: Yes, diCQA isomers can undergo acyl migration, which is an isomerization process. This is particularly prevalent in neutral or basic aqueous solutions and can be accelerated by heat.[8][10] For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[8] To ensure the integrity of your sample, it is critical to maintain acidic conditions throughout sample preparation and analysis.
Q5: My MS detector shows identical precursor ions for all my diCQA isomers. How can I confidently identify them?
A5: Since diCQA isomers have the same molecular weight, they will indeed show the same precursor ion in the mass spectrometer. Therefore, robust chromatographic separation is essential to resolve the isomers before they enter the MS.[4] Confident identification relies on comparing the retention times of the peaks in your sample to those of authentic reference standards run under the exact same chromatographic conditions.
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for diCQA Isomer Separation
| Column Chemistry | Separation Principle | Advantages for diCQA Separation |
| C18 (Alkyl Phase) | Hydrophobic interactions | General purpose, widely available. |
| Phenyl-Hexyl/Biphenyl | Hydrophobic and π-π interactions | Offers alternative selectivity, often resulting in better and more reproducible separation profiles compared to C18.[1][3][4] |
Table 2: Influence of Mobile Phase and Temperature on diCQA Separation
| Parameter | Option 1 | Option 2 | Key Observation |
| Organic Modifier | Acetonitrile | Methanol | The choice of organic solvent significantly impacts selectivity and can alter the elution order of isomers. Methanol may enhance separation due to its weaker elution strength.[1][4] |
| Mobile Phase Additive | No Acid | 0.1% Formic Acid | Acidification is crucial for sharp, symmetrical peaks by suppressing ionization of analytes and residual silanols.[2][3][6] |
| Column Temperature | Low (e.g., 30°C) | High (e.g., 60°C) | Increasing temperature can improve resolution and peak shape for diCQA geometrical isomers.[1][2] |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of Dicaffeoylquinic Acid Isomers
This protocol is a generalized starting point based on successful methods reported in the literature.[2][3] Optimization will likely be required for your specific instrument and column.
-
Chromatographic System: HPLC or UHPLC system equipped with a PDA or UV-Vis detector.
-
Column: A high-quality reversed-phase Phenyl-Hexyl or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: Increase to 40% B
-
15-17 min: Hold at 40% B
-
17-20 min: Increase to 90% B
-
20-23 min: Hold at 90% B
-
23-28 min: Return to 10% B
-
28-35 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C (can be optimized up to 60°C).
-
Detection Wavelength: 320-330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 10% Methanol in water with 0.1% Formic Acid). Filter through a 0.22 µm or 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for improving diCQA isomer separation.
Caption: Logic for troubleshooting peak shape and retention time issues.
References
- 1. oipub.com [oipub.com]
- 2. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. digituma.uma.pt [digituma.uma.pt]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Large-Scale Purification of 1,5-Dicaffeoylquinic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale purification of 1,5-Dicaffeoylquinic acid (1,5-DCQA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during extraction, separation, and purification.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 1,5-DCQA | Degradation during extraction: 1,5-DCQA is susceptible to degradation at high temperatures and in neutral to basic pH conditions.[1][2] | - Employ extraction methods that avoid high temperatures, such as ultrasonic or room temperature solvent extraction. - Maintain a slightly acidic pH during extraction and initial purification steps.[1] |
| Inefficient initial extraction: The choice of solvent and extraction parameters may not be optimal for 1,5-DCQA. | - Use a solvent system with appropriate polarity, such as 50-80% ethanol (B145695).[3] - Optimize extraction time and solvent-to-solid ratio. | |
| Loss during preliminary purification: The initial cleanup steps may not be selective enough, leading to the loss of the target compound. | - Utilize macroporous resin chromatography for initial cleanup, selecting a resin with optimal adsorption and desorption characteristics for dicaffeoylquinic acids.[4][5] | |
| Poor Resolution of 1,5-DCQA from other Isomers (e.g., 1,3-DCQA, 3,5-DCQA) in HPLC | Inadequate column selectivity: Standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[6] | - Switch to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to introduce alternative separation mechanisms like π-π interactions.[6] |
| Suboptimal mobile phase composition: The mobile phase may not be optimized to resolve the isomers.[6] | - Adjust the organic modifier (acetonitrile vs. methanol) and the concentration of the acidic modifier (e.g., formic acid, acetic acid) to fine-tune selectivity.[6] Methanol may enhance separation due to its weaker elution strength.[6] | |
| Co-elution of isomers: Due to high structural similarity, isomers often co-elute, making accurate quantification and isolation difficult.[6][7] | - Employ a multi-step purification strategy, such as combining macroporous resin chromatography with a high-resolution technique like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[3][8] | |
| Degradation of 1,5-DCQA during Purification and Storage | Exposure to light: Light can induce cis-trans isomerization of caffeoylquinic acids.[1][9] | - Protect all solutions and fractions from light by using amber vials or covering glassware with aluminum foil.[1] |
| Inappropriate solvent for storage: Certain solvents, like methanol, can cause degradation of dicaffeoylquinic acids over time.[1] | - For short-term storage, use a slightly acidic aqueous solution. For long-term storage, store as a dry solid at -20°C.[10][11] | |
| Temperature instability: Dicaffeoylquinic acids are more prone to degradation at room temperature compared to refrigerated conditions.[1] | - Keep samples and purified fractions at low temperatures (e.g., 4°C) during processing and storage.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the large-scale purification of this compound so challenging?
A1: The primary challenges in the large-scale purification of 1,5-DCQA stem from several factors:
-
Isomeric Complexity: 1,5-DCQA is one of several dicaffeoylquinic acid isomers (e.g., 1,3-DCQA, 3,4-DCQA, 3,5-DCQA, 4,5-DCQA) that often coexist in natural extracts.[6][9] These isomers have identical molecular weights and very similar physicochemical properties, making their separation difficult.[6]
-
Instability: Dicaffeoylquinic acids are susceptible to degradation and isomerization (acyl migration) under various conditions, including heat, light, and neutral or alkaline pH.[1][2]
-
Low Natural Abundance: The concentration of 1,5-DCQA in many plant sources can be relatively low, necessitating efficient extraction and purification methods to obtain high yields.[12]
Q2: What is the recommended initial step for purifying 1,5-DCQA from a crude plant extract?
A2: An effective initial step is to use macroporous resin chromatography for preliminary purification and enrichment.[3][4][5] This technique can effectively remove a significant portion of impurities, concentrating the dicaffeoylquinic acids before subsequent high-resolution purification steps. The choice of resin should be optimized based on its adsorption and desorption characteristics for the target compounds.[5][13]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the large-scale purification of 1,5-DCQA?
A3: While analytical HPLC is crucial for monitoring purity, preparative HPLC can be used for large-scale purification. However, due to the challenge of separating closely related isomers, this can be a costly and time-consuming process. For more efficient large-scale separation of isomers, High-Speed Counter-Current Chromatography (HSCCC) is often a more suitable technique.[4][8] HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample.
Q4: How can I confirm the identity and purity of my purified this compound?
A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
HPLC-DAD: High-Performance Liquid Chromatography with a Diode Array Detector can be used to determine the purity of the sample and provide UV spectral data, which is characteristic for caffeoylquinic acids.
-
Mass Spectrometry (MS): Mass spectrometry, particularly LC-MS/MS, is essential for confirming the molecular weight of the compound. Although isomers have the same molecular weight, differences in their fragmentation patterns upon collision-induced dissociation (CID) can sometimes be used for differentiation.[14]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the purified compound, allowing for the definitive identification of the specific isomer.[4]
Q5: What are the optimal storage conditions for purified this compound?
A5: To ensure the stability of purified 1,5-DCQA, it should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[10][11] If in solution, it should be prepared fresh in a slightly acidic buffer and stored at low temperatures for short periods. Avoid prolonged storage in methanol.[1]
Quantitative Data on Purification
The following table summarizes quantitative data from published studies on the purification of dicaffeoylquinic acids, providing an indication of expected yields and purity.
| Purification Method | Starting Material | Compound(s) Purified | Yield | Purity | Reference |
| HSCCC | 120 mg of a fraction from burdock roots | This compound | 4.3 mg | 97.2% | [8] |
| HSCCC | 150 mg of crude sample from Ainsliaea fragrans | 3,5-Dicaffeoylquinic acid | 34 mg | 98% | [4] |
| 4,5-Dicaffeoylquinic acid | 17 mg | 95% | [4] | ||
| pH-zone-refining CCC | 2.136 g of crude extract from Flos Lonicerae | 3,5-Dicaffeoylquinic acid | 289 mg | >92.9% | [15] |
| 3,4-Dicaffeoylquinic acid | 106 mg | >94.2% | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Preliminary Purification using Macroporous Resin Chromatography
This protocol describes a general procedure for the initial cleanup of a crude plant extract to enrich the dicaffeoylquinic acid fraction.
-
Resin Selection and Pre-treatment:
-
Column Packing:
-
Pack a glass column with the pre-treated macroporous resin.
-
Wash the packed column with deionized water until the effluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude plant extract in a suitable solvent (e.g., 50% ethanol) and filter to remove any particulate matter.
-
Load the filtered extract onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
-
Elution:
-
Elute the adsorbed compounds with a stepwise or gradient of ethanol in water (e.g., 30%, 60%, 90% ethanol).[13]
-
Collect fractions and monitor the presence of dicaffeoylquinic acids using analytical HPLC.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the highest concentration of dicaffeoylquinic acids.
-
Concentrate the pooled fractions under reduced pressure to obtain the enriched extract.
-
Protocol 2: Preparative Separation using High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines the separation of 1,5-DCQA from other isomers using HSCCC.
-
Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for dicaffeoylquinic acids is chloroform:methanol:water (e.g., in a ratio of 8:8:4 v/v/v).[4]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Instrument Preparation:
-
Fill the multilayer coil of the HSCCC instrument with the stationary phase (typically the aqueous-rich upper phase for this compound class).[4]
-
Rotate the coil at the desired speed.
-
-
Sample Injection:
-
Dissolve the enriched extract from Protocol 1 in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase (typically the organic-rich lower phase) through the column at a constant flow rate.[4]
-
Collect fractions of the effluent at regular intervals.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by analytical HPLC to identify those containing pure 1,5-DCQA.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor HPLC separation of isomers.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101747195B - Separation and purification method of dicaffeoylquinic acid components in Jerusalem artichoke - Google Patents [patents.google.com]
- 4. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.edu [ohsu.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | CAS:30964-13-7 | Phenolic Acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. mdpi.com [mdpi.com]
- 14. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
1,5-Dicaffeoylquinic acid stability in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,5-dicaffeoylquinic acid (1,5-DCQA) in various solvents and at different pH levels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents and aqueous buffers. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and Phosphate-Buffered Saline (PBS) at a pH of 7.2.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for at least four years.[1] Stock solutions should also be stored at -20°C or lower. It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the main factors that affect the stability of this compound in solution?
A3: The stability of this compound, like other caffeoylquinic acids (CQAs), is primarily influenced by temperature, light exposure, and pH.[2][3] As a di-acyl CQA, it is generally less stable than mono-acyl CQAs.[2][4] Degradation is more pronounced at room temperature compared to refrigerated conditions (4°C).[2] Exposure to light can also lead to isomerization and degradation.[4][5]
Q4: How does pH impact the stability of this compound?
A4: Dicaffeoylquinic acids are most stable in acidic conditions and become increasingly unstable as the pH becomes neutral to alkaline.[2][6] At neutral and basic pH values, isomerization to other dicaffeoylquinic acid isomers, such as 3,4-diCQA and 4,5-diCQA, can occur rapidly.[2]
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for dicaffeoylquinic acids are isomerization (acyl migration) and hydrolysis.[2][5] Isomerization involves the movement of the caffeoyl groups to different positions on the quinic acid core. Hydrolysis results in the breakdown of the ester bonds, yielding caffeic acid and quinic acid.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 1,5-DCQA in aqueous solution. | - Exceeding the solubility limit.- Change in pH affecting solubility. | - Ensure the final concentration is within the solubility limits for the chosen solvent system.- Prepare a higher concentration stock in an organic solvent like DMSO and dilute it into the aqueous buffer with vigorous mixing. |
| Inconsistent or lower-than-expected analytical results. | - Degradation of the compound due to improper storage or handling.- Isomerization leading to a decrease in the parent compound peak. | - Always use freshly prepared solutions or properly stored aliquots.- Keep solutions protected from light and at a low temperature.- Analyze samples promptly after preparation.- Check for the appearance of new peaks in the chromatogram that may correspond to isomers. |
| Appearance of multiple peaks in HPLC analysis. | - Isomerization of 1,5-DCQA to other di-caffeoylquinic acid isomers. | - This is expected, especially at neutral to alkaline pH or upon exposure to heat and light.- Use a validated HPLC method capable of separating the different isomers.- If the goal is to study 1,5-DCQA specifically, conduct experiments under conditions that minimize isomerization (e.g., acidic pH, low temperature). |
| Loss of biological activity in an assay. | - Degradation of 1,5-DCQA under the assay conditions (e.g., physiological pH and temperature). | - Assess the stability of 1,5-DCQA under your specific assay conditions by incubating it for the duration of the experiment and analyzing for degradation.- Consider the possibility that the degradation products may have different biological activities. |
Data on the Stability of Dicaffeoylquinic Acids
While specific quantitative stability data for this compound is limited, the following table summarizes the stability of other closely related dicaffeoylquinic acid isomers in different solvents. This data provides a strong indication of the expected stability of 1,5-DCQA under similar conditions.
| Compound | Solvent | Storage Conditions | Time | Degradation (%) |
| 1,3-diCQA | 50% Methanol (B129727) | Room Temperature, in light | 7 days | 6.89 |
| 3,4-diCQA | 50% Methanol | Room Temperature, in light | 7 days | 17.44 |
| 3,5-diCQA | 50% Methanol | Room Temperature, in light | 7 days | 14.43 |
| 4,5-diCQA | 50% Methanol | Room Temperature, in light | 7 days | 18.02 |
| 1,3-diCQA | 100% Methanol | Room Temperature, in light | 7 days | 11.93 |
| 3,4-diCQA | 100% Methanol | Room Temperature, in light | 7 days | 33.25 |
| 3,5-diCQA | 100% Methanol | Room Temperature, in light | 7 days | 17.44 |
| 4,5-diCQA | 100% Methanol | Room Temperature, in light | 7 days | 44.96 |
| 3,5-diCQA | 50% Methanol | 4°C, protected from light | 7 days | ~7.03 |
| 3,4-diCQA | 50% Methanol | 4°C, protected from light | 7 days | ~7.82 |
| 4,5-diCQA | 50% Methanol | 4°C, protected from light | 7 days | ~10.08 |
| Data adapted from a study on the stability of various caffeoylquinic acids.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of 1,5-DCQA in a specific solvent and at a particular pH.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., HPLC-grade methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent (e.g., water, buffer of a specific pH, methanol/water mixture) to a final working concentration (e.g., 50 µg/mL).
-
Prepare several aliquots of the test solution in amber vials to protect from light.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape and stability.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound and its potential degradation products.
-
Detection: Monitor the absorbance at the λmax of this compound (around 330 nm).[1]
-
Quantification: Calculate the percentage of 1,5-DCQA remaining at each time point by comparing the peak area to the initial (time 0) peak area.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 1,5-Dicaffeoylquinic Acid in Complex Matrices
Welcome to the technical support center for the quantification of 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of 1,5-DCQA in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My chromatographic peak for this compound is tailing or broad. What are the possible causes and solutions?
-
Answer: Poor peak shape can arise from several factors. Secondary interactions between the acidic phenolic groups of 1,5-DCQA and active sites on the stationary phase can cause tailing. Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the analyte in a single protonation state.[1][2] A mismatch between the injection solvent and the initial mobile phase can also lead to peak distortion; your sample should be dissolved in a solvent that is weaker than or equivalent to the starting mobile phase conditions.[3] Column degradation is another potential cause, which can be addressed by using a guard column or replacing the analytical column.
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am experiencing low signal intensity for my this compound peak. How can I improve sensitivity?
-
Answer: Low sensitivity can be due to ion suppression from matrix components, suboptimal ionization, or inefficient extraction.[4] To address matrix effects, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[5] Optimizing the electrospray ionization (ESI) source parameters, such as spray voltage and capillary temperature, is crucial.[6] 1,5-DCQA is typically analyzed in negative ESI mode.[2][7] Ensure the mobile phase composition is amenable to efficient ionization; for instance, ammonium (B1175870) acetate (B1210297) can be used as a modifier.[7]
Issue 3: Poor Reproducibility and High Variability in Quantitative Results
-
Question: My quantitative results for this compound are not reproducible across injections or samples. What could be the reason?
-
Answer: High variability often points towards issues with sample preparation, analyte instability, or matrix effects.[4] this compound and its isomers can be unstable and prone to degradation or isomerization depending on temperature, pH, and light exposure.[8] It is recommended to keep samples at low temperatures and protected from light during preparation and storage.[1][8] Inconsistent sample cleanup can lead to variable matrix effects between samples. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these variations.[4] If a labeled standard is unavailable, a structurally similar compound can be used as an alternative.
Issue 4: Difficulty in Distinguishing this compound from its Isomers
-
Question: I am having trouble separating this compound from other dicaffeoylquinic acid isomers. How can I improve selectivity?
-
Answer: The six isomers of dicaffeoylquinic acid can be challenging to separate.[9][10] Chromatographic optimization is key. Experiment with different stationary phases, such as phenyl-hexyl columns, which can offer different selectivity compared to standard C18 columns.[11] Adjusting the gradient elution profile to be shallower can also improve the resolution of closely eluting isomers.[11] Tandem mass spectrometry (MS/MS) is also essential for distinguishing between isomers, as they can exhibit different fragmentation patterns.[9][10][12]
Frequently Asked Questions (FAQs)
Q1: What are the most effective sample preparation techniques for extracting this compound from plasma?
A1: For complex matrices like plasma, liquid-liquid extraction (LLE) with a solvent such as ethyl acetate or solid-phase extraction (SPE) are highly effective.[2][4][7] SPE, particularly with polymeric reversed-phase sorbents, can provide cleaner extracts and reduce matrix effects more effectively than LLE or simple protein precipitation.[5][13]
Q2: How can I minimize the degradation and isomerization of this compound during sample processing?
A2: Dicaffeoylquinic acids are susceptible to isomerization and degradation, particularly at high temperatures and non-acidic pH.[8][14] To minimize this, it is crucial to work at low temperatures (e.g., on ice), use acidified solvents (e.g., with formic or acetic acid), and protect samples from light.[8][13] Samples should be stored at -20°C or lower until analysis.[1]
Q3: What are the recommended starting LC-MS/MS parameters for the quantification of this compound?
A3: A good starting point for LC-MS/MS analysis would be a C18 reversed-phase column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution from low to high organic solvent concentration is typically used. For MS detection, electrospray ionization (ESI) in negative mode is preferred.[2][11] Monitoring the specific precursor-to-product ion transitions for 1,5-DCQA will ensure selectivity and sensitivity.[2]
Q4: What is the best way to compensate for matrix effects in my analysis?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[4] Since a SIL-IS may not be commercially available, using a structurally similar compound as an internal standard is a viable alternative. Another approach is to use matrix-matched calibration curves, where standards are prepared in a blank matrix identical to the samples.[4][5] This helps to ensure that the standards and the analyte experience similar ionization suppression or enhancement.
Quantitative Data Summary
The following table summarizes typical parameters used in LC-MS/MS methods for the quantification of this compound.
| Parameter | Recommended Conditions |
| LC Column | C18 Reversed-Phase (e.g., 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol (often with 0.1% Formic Acid) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Human Plasma using LC-MS/MS
This protocol provides a general methodology for the analysis of 1,5-DCQA in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge, then transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI, Negative Mode.
-
Scan Type: MRM.
-
MRM Transitions: Monitor the specific precursor and product ions for 1,5-DCQA and the internal standard. These should be optimized for your specific instrument.
-
-
Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1,5-DCQA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A logical troubleshooting workflow for addressing common issues in 1,5-DICA quantification.
Caption: Key strategies for minimizing the impact of matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. An improved LC-MS/MS method for simultaneous determination of this compound and its active metabolites in human plasma and its application to a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 1,5-Dicaffeoylquinic acid in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize degradation and ensure the reproducibility of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-DCQA) and what are its primary biological activities?
A1: this compound is a natural polyphenolic compound belonging to the caffeoylquinic acid (CQA) family.[1] It is an ester of caffeic acid and quinic acid.[1] 1,5-DCQA is known for its potent antioxidant and anti-inflammatory properties.[2] A key mechanism of its action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.[2]
Q2: Why is 1,5-DCQA prone to degradation in cell culture media?
A2: The degradation of 1,5-DCQA in cell culture media is primarily influenced by the physiological conditions of the culture environment. The typical pH of cell culture media (around 7.4) and the standard incubation temperature (37°C) create an environment that promotes the hydrolysis and isomerization of the ester bonds in the molecule.[3][4] Dicaffeoylquinic acids, like 1,5-DCQA, are generally less stable than their mono-caffeoylquinic acid counterparts under these conditions.[5]
Q3: What are the main degradation pathways of 1,5-DCQA?
A3: The primary degradation pathways for 1,5-DCQA in aqueous solutions, including cell culture media, are isomerization and hydrolysis.[5] Isomerization involves the migration of the caffeoyl groups to different positions on the quinic acid core, resulting in other dicaffeoylquinic acid isomers.[5] Hydrolysis leads to the cleavage of the ester bonds, releasing caffeic acid and quinic acid.
Q4: How should I prepare stock solutions of 1,5-DCQA?
A4: It is recommended to prepare a high-concentration stock solution of 1,5-DCQA in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[6] A common stock concentration is 10 mM. This allows for the addition of a minimal volume of the stock solution to your cell culture medium, keeping the final DMSO concentration low (ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.[4][6]
Q5: How should I store the solid compound and stock solutions of 1,5-DCQA?
A5: Proper storage is critical to maintain the integrity of 1,5-DCQA. The solid compound should be stored at -20°C in a tightly sealed container, protected from light. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.[4] Always protect stock solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 1,5-DCQA in cell culture medium | 1. High final concentration of 1,5-DCQA: The compound may have limited solubility in aqueous media at high concentrations. 2. Improper dilution: Adding the DMSO stock directly to the medium without proper mixing can cause localized high concentrations and precipitation.[4] 3. Interaction with media components: Serum proteins or other components in the medium may interact with 1,5-DCQA, leading to precipitation. | 1. Determine the maximum soluble concentration of 1,5-DCQA in your specific cell culture medium through a solubility test. 2. Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, slowly add the required volume of the 1,5-DCQA stock solution.[4] 3. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. |
| Inconsistent or unexpected experimental results | 1. Degradation of 1,5-DCQA: The compound may be degrading over the course of the experiment, leading to a lower effective concentration.[3][4] 2. Cytotoxicity of DMSO: The final concentration of DMSO in the cell culture medium may be too high for your specific cell line.[4] 3. Light-induced degradation: Exposure of the compound, stock solutions, or treated cells to light can accelerate degradation.[5] | 1. For long-term experiments (>24 hours), consider refreshing the medium with freshly prepared 1,5-DCQA solution every 24 hours.[6] 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][6] 3. Protect the solid compound, stock solutions, and experimental plates from light by using amber vials and covering plates with foil.[5] |
| Low or no observable biological effect | 1. Sub-optimal concentration: The concentration of 1,5-DCQA used may be too low to elicit a biological response. 2. Rapid degradation: The compound may be degrading too quickly in your experimental setup to have a sustained effect. 3. Cell line insensitivity: The specific cell line you are using may not be responsive to 1,5-DCQA. | 1. Perform a dose-response experiment to determine the optimal effective concentration range for your cell line and endpoint. 2. Minimize the time between adding the compound to the medium and performing the assay. For longer incubations, consider the stability data and refresh the medium as needed. 3. Confirm the expression of target pathways (e.g., Nrf2) in your cell line. |
Data on 1,5-DCQA Degradation
The stability of dicaffeoylquinic acids is highly dependent on pH. The neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4) can lead to significant degradation at 37°C. The following table provides an estimated degradation profile of 1,5-DCQA in a physiological buffer at 37°C, based on data for the structurally similar 3,5-dicaffeoylquinic acid.[3]
| Time (hours) | pH 7.06 Estimated % Remaining | pH 7.96 Estimated % Remaining |
| 0 | 100% | 100% |
| 12 | ~70% | ~40% |
| 24 | ~50% | ~16% |
| 48 | ~25% | ~2.5% |
| 72 | ~12.5% | <1% |
Note: This data is extrapolated from the degradation kinetics of 3,5-dicaffeoylquinic acid at 40°C and should be used as a guideline.[3] Actual degradation rates in specific cell culture media may vary.
Experimental Protocols
Protocol 1: Preparation of 1,5-DCQA Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution of 1,5-DCQA in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, anhydrous
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Aseptically weigh the appropriate amount of 1,5-DCQA solid.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Aliquot into single-use, light-protected microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
-
Prepare 10 µM Working Solution:
-
Thaw an aliquot of the 10 mM 1,5-DCQA stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
To achieve a 10 µM final concentration, perform a 1:1000 dilution of the 10 mM stock solution into the medium (e.g., add 1 µL of stock solution to 999 µL of medium).
-
While gently vortexing the medium, slowly add the stock solution.
-
This will result in a final DMSO concentration of 0.1%.
-
-
Prepare Vehicle Control:
-
In a separate sterile tube, prepare a vehicle control by adding the same volume of DMSO to the same volume of pre-warmed medium (e.g., 1 µL of DMSO to 999 µL of medium).
-
-
Cell Treatment:
-
Remove the existing medium from your cell cultures.
-
Replace it with the freshly prepared 1,5-DCQA working solution or the vehicle control.
-
For experiments longer than 24 hours, it is recommended to replace the medium with a freshly prepared working solution every 24 hours to maintain a more consistent concentration of the active compound.[6]
-
Protocol 2: Assessment of 1,5-DCQA Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 1,5-DCQA on a chosen cell line.
Materials:
-
Cells in culture
-
1,5-DCQA working solutions (various concentrations)
-
Vehicle control solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of 1,5-DCQA or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: General experimental workflow for cell-based assays with 1,5-DCQA.
Caption: Primary degradation pathways of 1,5-DCQA in cell culture media.
References
- 1. A new validated HPTLC method for quantitative determination of 1, 5-dicaffeoylquinic acid in Inula crithmoides roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
method refinement for accurate 1,5-Dicaffeoylquinic acid MS fragmentation analysis
Welcome to the technical support center for the accurate mass spectrometry (MS) fragmentation analysis of 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic MS/MS fragment ions for this compound?
A1: In negative ion mode, the precursor ion for this compound is typically the deprotonated molecule [M-H]⁻ at an m/z of 515. The characteristic MS/MS fragment ions observed are at m/z 353, 191, and 179.[1] The ion at m/z 353 corresponds to the loss of a caffeoyl residue.
Q2: How can I differentiate 1,5-DCQA from its isomers using mass spectrometry?
A2: Differentiating dicaffeoylquinic acid (diCQA) isomers is a significant challenge due to their identical molecular weight and similar fragmentation patterns.[2] A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most effective method.[2] The relative abundance of the fragment ions can be a key differentiator. For instance, the ease of removing a caffeoyl group during fragmentation varies between isomers, with the order being approximately 1,5 > 3 > 4.[3] Additionally, the chromatographic separation on a reversed-phase column can distinguish isomers based on their polarity.[2][3]
Q3: Why is my signal intensity for 1,5-DCQA low or inconsistent?
A3: Low or inconsistent signal intensity can be due to several factors:
-
Suboptimal Collision Energy: The collision energy used for fragmentation may not be optimized for your specific instrument, leading to either insufficient fragmentation or excessive fragmentation into smaller, less specific ions.[4][5]
-
Sample Degradation: Caffeoylquinic acids are susceptible to degradation or isomerization under various conditions, including temperature, pH, and light exposure.[6] Improper sample storage and handling can lead to lower concentrations of the target analyte.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of 1,5-DCQA in the mass spectrometer's source.
-
In-source Fragmentation: Fragmentation may be occurring in the ion source before the precursor ion is isolated, which can be minimized by optimizing source parameters.[5]
Q4: What is the importance of optimizing collision energy and how can I do it?
A4: Optimizing collision energy is crucial for maximizing the intensity and stability of the desired product ion signal, which directly impacts the sensitivity of the analysis.[4][5] The optimal collision energy is highly specific to the mass spectrometer being used.[4] To optimize, you can perform a collision energy optimization experiment by systematically ramping the collision energy across a range (e.g., 5 to 40 eV) and monitoring the intensity of the product ion.[4] The energy that produces the maximum signal intensity should be used for your analytical method. Some modern instruments offer real-time collision energy optimization features.[7]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of diCQA Isomers
-
Symptom: Co-elution or broad, overlapping peaks for different diCQA isomers, making accurate quantification impossible.
-
Possible Causes & Solutions:
-
Inappropriate Column: The analytical column may not have sufficient selectivity for the isomers.
-
Solution: Utilize a high-resolution reversed-phase C18 column.[2] Consider columns with different stationary phases if co-elution persists.
-
-
Suboptimal Mobile Phase Gradient: The elution gradient may be too steep or not selective enough.
-
Solution: Employ a shallow gradient elution with a mixture of water containing a small percentage of formic acid (for better peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol.[2] Experiment with different gradient profiles and durations.
-
-
Issue 2: Inaccurate Quantification due to Isomerization
-
Symptom: Quantitative results are not reproducible, or the concentration of 1,5-DCQA appears to decrease over time.
-
Possible Causes & Solutions:
-
Sample Instability: 1,5-DCQA can isomerize to other diCQA forms under certain conditions.[6]
-
Solution: Prepare samples fresh and store them at low temperatures (e.g., 4°C) and protected from light.[6] Avoid high temperatures and extreme pH during sample preparation. Analyze samples as quickly as possible after preparation.
-
-
Issue 3: Ambiguous Isomer Identification from MS/MS Spectra
-
Symptom: The fragmentation patterns of different isomers are too similar for confident identification.
-
Possible Causes & Solutions:
-
Insufficient Fragmentation Information: Standard MS/MS may not provide enough unique fragments.
-
Experimental Protocols
Reversed-Phase LC-MS/MS for 1,5-DCQA Analysis
This protocol provides a general framework. Optimization for your specific instrument and sample matrix is recommended.
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]
-
Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the diCQA isomers.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion: m/z 515 for [M-H]⁻.
-
Product Ions to Monitor: m/z 353, 191, and 179.
-
Collision Energy: Optimize empirically for your instrument.
-
Data Presentation
Table 1: Characteristic MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 515 [M-H]⁻ | 353 | Loss of a caffeoyl residue |
| 515 [M-H]⁻ | 191 | Quinic acid fragment |
| 515 [M-H]⁻ | 179 | Caffeic acid fragment |
Visualizations
Caption: Experimental workflow for 1,5-DCQA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming low yield in the synthesis of 1,5-Dicaffeoylquinic acid
Welcome to the technical support center for the synthesis of 1,5-Dicaffeoylquinic acid (1,5-diCQA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the chemical synthesis of this compound and improve reaction yields. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of this compound challenging, often resulting in low yields?
A1: The synthesis of 1,5-diCQA is inherently complex due to the molecular structure of its precursors, quinic acid and caffeic acid. Both molecules contain multiple hydroxyl (-OH) groups that are reactive. During the esterification reaction that links these two molecules, these hydroxyl groups can compete, leading to a mixture of products and undesired side reactions. To achieve regioselectivity for the 1 and 5 positions on the quinic acid ring, a multi-step process involving the use of protecting groups is necessary. This process of protection, esterification, and subsequent deprotection can be lengthy and contribute to a lower overall yield. Furthermore, the final product and its intermediates are sensitive to factors like pH and temperature, which can cause degradation or isomerization.
Q2: What are protecting groups, and why are they essential in this synthesis?
A2: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, like a hydroxyl group, to render it inert during a chemical reaction. In the synthesis of 1,5-diCQA, they are crucial for ensuring that the esterification occurs only at the desired positions (1 and 5) of the quinic acid. Without protecting the other hydroxyl groups, the caffeoyl group could attach to any of the available hydroxyls, resulting in a mixture of isomers that is difficult to separate and significantly lowers the yield of the target compound.
Q3: What common protecting groups are used for quinic and caffeic acids?
A3: For quinic acid, protecting groups that can selectively protect the vicinal diols are often employed. Examples include acetonides (from 2,2-dimethoxypropane) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) chloride. For caffeic acid, the two phenolic hydroxyl groups are typically protected as acetyl esters or silyl ethers to prevent side reactions during the activation of the carboxylic acid (e.g., conversion to an acyl chloride).
Q4: What are the key steps in a typical chemical synthesis of a dicaffeoylquinic acid?
A4: A typical synthetic route involves:
-
Protection of Caffeic Acid: The two phenolic hydroxyls of caffeic acid are protected.
-
Activation of Protected Caffeic Acid: The carboxylic acid group is activated, often by converting it to an acyl chloride, to make it more reactive for esterification.
-
Protection of Quinic Acid: The hydroxyl groups at positions 3 and 4 of quinic acid are selectively protected.
-
Esterification (Coupling): The protected and activated caffeic acid is reacted with the protected quinic acid in the presence of a base to form the di-ester.
-
Deprotection: All protecting groups are removed from the quinic and caffeoyl moieties to yield the final this compound.
-
Purification: The final product is purified, typically using chromatographic techniques, to separate it from any remaining starting materials, reagents, and byproducts.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Question | Possible Causes | Recommended Solutions |
| I'm not seeing any of the desired 1,5-diCQA product after the reaction. | 1. Ineffective activation of caffeic acid: The conversion of the carboxylic acid to a more reactive species (e.g., acyl chloride) may have failed. 2. Poor quality of starting materials or reagents: Degradation of starting materials or reagents can prevent the reaction from proceeding. 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can hinder the coupling reaction. | 1. Confirm the formation of the activated caffeic acid derivative (e.g., using IR spectroscopy to check for the acyl chloride peak). Use fresh activating agents like thionyl chloride or oxalyl chloride. 2. Ensure starting materials are pure and dry. Use fresh, anhydrous solvents. 3. Optimize reaction conditions. For the esterification step, ensure an appropriate base (e.g., pyridine (B92270), DMAP) is used to catalyze the reaction and scavenge the HCl byproduct. |
| My yield is consistently below 10%. What are the most likely reasons? | 1. Incomplete reaction: The esterification reaction may not have gone to completion. 2. Side reactions: The unprotected hydroxyl groups might be reacting, or the activated caffeic acid could be reacting with itself. 3. Product degradation during workup or purification: The target molecule is sensitive to acidic and basic conditions, as well as prolonged heating.[1] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the equivalents of the activated caffeic acid. 2. Ensure that protecting groups are stable under the reaction conditions and that deprotection is not occurring prematurely. 3. Use mild conditions for workup and purification. Maintain a cool temperature and use buffered solutions where possible. Minimize the time the product spends on a chromatography column. |
Issue 2: Presence of Multiple Isomers in the Final Product
| Question | Possible Causes | Recommended Solutions |
| My final product shows multiple spots on TLC/peaks in HPLC, corresponding to different diCQA isomers. | 1. Incomplete or non-selective protection of quinic acid: If the hydroxyl groups at positions 3 and 4 of quinic acid are not fully protected, esterification can occur at these sites, leading to isomers like 1,3-, 3,4-, 3,5-, or 4,5-diCQA. 2. Acyl migration: During deprotection or purification, especially under basic or acidic conditions or with heating, the caffeoyl groups can migrate from one hydroxyl group to another on the quinic acid ring.[2] | 1. Optimize the protection step for quinic acid to ensure complete and selective protection of the 3 and 4 positions. Purify the protected quinic acid intermediate before proceeding to the esterification step. 2. Perform the deprotection step under the mildest conditions possible (e.g., using weak acids at low temperatures). Avoid high temperatures and strong bases during purification. Analyze the product immediately after purification, as isomerization can occur during storage. |
Issue 3: Difficulty in Purification
| Question | Possible Causes | Recommended Solutions |
| I am having trouble separating my product from byproducts and starting materials. | 1. Similar polarity of product and impurities: Isomers of diCQA and partially deprotected intermediates often have very similar polarities, making chromatographic separation difficult. 2. Product degradation on the chromatography column: The silica (B1680970) gel used in normal-phase chromatography is acidic and can cause degradation or isomerization of the product. | 1. Use high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for purification, as these techniques offer better resolution than standard column chromatography.[3] 2. Consider using reversed-phase chromatography (e.g., with a C18 stationary phase) which is generally less harsh. If using silica gel, it can be neutralized by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. |
Summary of Challenges and Mitigation Strategies
| Challenge | Primary Cause | Mitigation Strategy |
| Low Regioselectivity | Multiple reactive hydroxyl groups on quinic acid. | Use of selective protecting groups for the 3 and 4 positions of quinic acid. |
| Side Reactions | Reactive phenolic hydroxyls on caffeic acid; self-condensation. | Protection of caffeic acid's phenolic groups prior to activation and esterification. |
| Product Isomerization | Acyl migration of caffeoyl groups on the quinic acid ring. | Use mild acidic or basic conditions during deprotection and purification; avoid excessive heat.[2] |
| Product Degradation | Sensitivity of the ester and catechol functionalities to harsh pH and high temperatures. | Perform reactions at optimal temperatures and use neutral or buffered workup and purification conditions. |
| Purification Difficulty | Presence of multiple, structurally similar isomers and byproducts. | Employ high-resolution purification techniques like preparative HPLC or HSCCC.[3] |
Experimental Protocols
Below is a representative, generalized protocol for the synthesis of a dicaffeoylquinic acid, which should be adapted and optimized for the specific synthesis of the 1,5-isomer.
Protocol 1: General Synthesis of a Dicaffeoylquinic Acid Derivative
Step 1: Protection of Caffeic Acid
-
Dissolve caffeic acid in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) followed by a protecting group reagent (e.g., acetic anhydride (B1165640) to form diacetylcaffeic acid).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the protected caffeic acid by recrystallization or column chromatography.
Step 2: Activation of Protected Caffeic Acid
-
Dissolve the protected caffeic acid in an anhydrous solvent (e.g., dichloromethane).
-
Add an activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.
Step 3: Selective Protection of Quinic Acid
-
Dissolve quinic acid in a suitable solvent (e.g., acetone (B3395972) with a catalytic amount of acid for acetonide protection).
-
React with a protecting group reagent (e.g., 2,2-dimethoxypropane) that selectively protects the 3,4-diol.
-
Purify the protected quinic acid derivative to ensure no unprotected starting material remains.
Step 4: Esterification
-
Dissolve the protected quinic acid in an anhydrous solvent (e.g., pyridine or dichloromethane (B109758) with DMAP).
-
Cool the solution to 0 °C and slowly add a solution of the protected caffeoyl chloride from Step 2.
-
Allow the reaction to stir, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.
-
Purify the fully protected 1,5-diCQA by column chromatography.
Step 5: Deprotection
-
Dissolve the purified, fully protected product in a suitable solvent system.
-
Add a deprotecting agent. The choice depends on the protecting groups used (e.g., dilute HCl for acetonides and acetyl groups).
-
Stir the reaction at a low temperature, carefully monitoring by TLC to avoid product degradation.
-
Neutralize the reaction, remove the solvent, and purify the crude 1,5-diCQA.
Step 6: Final Purification
-
Purify the final compound using preparative reversed-phase HPLC to obtain high-purity this compound.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Visual Guides
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues in 1,5-diCQA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1,5-Dicaffeoylquinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1,5-Dicaffeoylquinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components within a sample other than the analyte of interest, which in this case is this compound.[1][2] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][3] For the quantitative analysis of this compound, these effects can significantly compromise data accuracy, precision, and sensitivity.[2][4]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5] A standard solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected.[5] Any deviation, such as a dip or a peak, in the constant baseline signal at the retention time of your analyte indicates the presence of matrix effects.[3][5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying matrix effects.[3][4] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration.[3][4] The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.[3]
Q3: What are the most effective strategies to minimize or compensate for matrix effects in my experiments?
A3: A combination of strategies is often the most effective approach:
-
Thorough Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system.[4][6] Common and effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][6][7]
-
Use of an Internal Standard (IS): This is a highly recommended strategy to compensate for matrix effects. The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound, as it will have nearly identical chemical and physical properties, ensuring it is affected by the matrix in the same way as the analyte.[4][8] If a SIL-IS is not available, a structural analog can be used.[4]
-
Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and interfering matrix components can significantly reduce ion suppression.[2] This can involve adjusting the mobile phase, the gradient profile, or trying a different column chemistry.[2]
-
Sample Dilution: If the concentration of this compound in the sample is high enough, simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Poor Reproducibility of this compound Quantification | Significant and variable matrix effects between different samples.[4] | - Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method to confirm if this is the source of variability. - Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4][8] |
| Low Signal Intensity for this compound (Ion Suppression) | Co-eluting matrix components, such as phospholipids (B1166683) in plasma samples, are suppressing the ionization of the analyte.[3][6][10] | - Enhance Sample Preparation: Utilize SPE with a sorbent that effectively removes the interfering compounds. For plasma, specific phospholipid removal plates can be used.[10] - Optimize Chromatography: Adjust the LC gradient to separate the analyte from the suppression zone identified by post-column infusion.[5] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[9] |
| High or Inconsistent Signal Intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | - Improve Sample Preparation: Focus on removing the specific compounds causing the enhancement through techniques like LLE or SPE. - Adjust Chromatography: Modify the chromatographic method to separate the analyte from the enhancing components. |
| "Ghost" or Unexpected Peaks in the Chromatogram | Contamination from the sample preparation process, the LC system, or carryover from a previous injection.[2] | - Run Blank Injections: Inject a solvent blank and a matrix blank to identify the source of contamination.[2] - Optimize Needle Wash: Ensure the autosampler's needle wash solution is effective at removing any residual this compound. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline for extracting this compound from plasma and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structural analog at a known concentration).
-
Vortex for 30 seconds.
-
Add 50 µL of 1% formic acid in water to acidify the sample. This helps to ensure the acidic analyte is in its neutral form for better extraction into an organic solvent.[6]
-
-
Extraction:
-
Add 1 mL of ethyl acetate (B1210297) to the pre-treated plasma sample.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble material.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
This is a general protocol for cleaning up plant extracts to reduce matrix interference. The choice of SPE sorbent and solvents should be optimized.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 volumes of methanol (B129727) followed by 1-2 volumes of water.
-
-
Sample Loading:
-
Load the pre-treated plant extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 volumes of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.[2]
-
-
Elution:
-
Elute the this compound with a small volume of a strong organic solvent, such as methanol or acetonitrile.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[2]
-
Quantitative Data Summary
The following table summarizes representative data for recovery and matrix effects from different sample preparation methods for this compound and related compounds.
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Matrix Effect Range (%) |
| This compound | Human Plasma | Liquid-Liquid Extraction (LLE) | ≥ 78.5% | 91.4% - 102.7%[11] |
| This compound | Rat Plasma | Not specified | ≥ 78.5% | 91.4% - 102.7%[12] |
| Phenolic Compounds (general) | Rapeseed | Not specified | 81.9% - 117.2% | -11.5% - 13.7%[13] |
| Phenolic Compounds (general) | Extra Virgin Olive Oil | Not specified | > 79.07% | 71.99% - 139.70%[14] |
Visualized Workflows
Caption: A logical troubleshooting workflow for addressing matrix effects.
Caption: General experimental workflow for LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of 1,5-Dicaffeoylquinic Acid (1,5-DCQA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction and purification of 1,5-Dicaffeoylquinic acid (1,5-DCQA) from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for 1,5-DCQA?
A1: 1,5-DCQA is a prominent dicaffeoylquinic acid isomer found in various plants. Notable sources include Artichoke (Cynara scolymus L.), where it is a major hydroxycinnamic acid, and the flower buds of Lonicera japonica.[1][2]
Q2: What are the critical factors affecting the extraction efficiency of 1,5-DCQA?
A2: Several factors significantly influence the extraction yield of 1,5-DCQA. These include the choice of solvent and its concentration, extraction temperature, and the solid-to-liquid ratio.[3] The polarity of the solvent is crucial, with ethanol-water mixtures often showing good results.[4] Temperature can enhance solubility and diffusion but may also lead to degradation if too high.[3][4]
Q3: What are the recommended storage conditions for 1,5-DCQA to prevent degradation?
A3: 1,5-DCQA, like other dicaffeoylquinic acids, is susceptible to degradation. Stability is mainly affected by temperature and light.[5] It is recommended to store extracts and purified compounds at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) and in light-protected containers (e.g., amber vials) to minimize isomerization and degradation.[5][6]
Q4: How can I accurately quantify the amount of 1,5-DCQA in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying 1,5-DCQA.[6][7] A validated HPLC method typically involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.[8] Quantification is achieved by creating a calibration curve with a certified reference standard of 1,5-DCQA.[7]
Troubleshooting Guide
Problem 1: Low Extraction Yield
-
Possible Cause 1: Inappropriate Solvent System.
-
Explanation: The polarity of the extraction solvent may not be optimal for solubilizing 1,5-DCQA from the plant matrix. Dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids.[4]
-
Solution: Optimize the solvent system. Aqueous ethanol (B145695) or methanol solutions are commonly effective.[4][9] Experiment with different ratios (e.g., 50-80% ethanol in water) to find the best balance for your specific plant material.
-
-
Possible Cause 2: Suboptimal Extraction Time/Temperature.
-
Explanation: Insufficient extraction time may not allow for complete diffusion of the analyte from the plant material. Conversely, excessively high temperatures or prolonged extraction times can lead to thermal degradation and isomerization of 1,5-DCQA.[3][10]
-
Solution: Conduct a time-course and temperature optimization study. For techniques like ultrasound-assisted extraction (UAE), optimal yields may be achieved in as little as 5 minutes.[11] For accelerated solvent extraction (ASE), temperatures around 95-107°C have been found to be optimal for related compounds.[4]
-
-
Possible Cause 3: Inefficient Cell Wall Disruption.
-
Explanation: 1,5-DCQA may be trapped within the plant cells, and inefficient grinding or homogenization of the plant material can limit solvent access.
-
Solution: Ensure the plant material is finely powdered. Techniques like ultrasound-assisted extraction (UAE) can also aid in disrupting cell walls and improving extraction efficiency.[11]
-
Problem 2: Co-extraction of Impurities (e.g., chlorophyll (B73375), other phenolics)
-
Possible Cause 1: Non-selective Extraction Solvent.
-
Explanation: Solvents like high-percentage ethanol or methanol can co-extract a wide range of compounds, including pigments and other less polar molecules.
-
Solution: A pre-extraction step with a non-polar solvent like hexane (B92381) can be used to remove chlorophyll and lipids before the main extraction. Alternatively, downstream purification methods like Solid-Phase Extraction (SPE) are highly effective.[8]
-
-
Possible Cause 2: Lack of a Purification Step.
-
Explanation: Crude extracts will almost always contain a complex mixture of compounds.
-
Solution: Implement a purification strategy. Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent is a common and effective method to clean up the extract and isolate phenolic compounds.[8] For higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC can be employed.[12]
-
Problem 3: Degradation of 1,5-DCQA during Processing
-
Possible Cause 1: Exposure to High Temperatures.
-
Explanation: Dicaffeoylquinic acids are more thermally unstable than monocaffeoylquinic acids.[13] High temperatures can cause isomerization to other dicaffeoylquinic acid forms (e.g., 1,3-diCQA) or degradation into smaller phenolic compounds.[10][13]
-
Solution: Use low-temperature extraction methods where possible. If heating is required, carefully control the temperature and minimize the duration.[14] Evaporate solvents under reduced pressure at low temperatures (e.g., < 40°C).
-
-
Possible Cause 2: pH Instability.
-
Explanation: Caffeoylquinic acids can undergo isomerization and degradation at neutral and basic pH values.[15] Acidic conditions are generally more favorable for their stability.[16]
-
Solution: Maintain a slightly acidic pH during extraction and processing by adding a small amount of acid (e.g., formic acid or acetic acid) to the solvents.[8]
-
-
Possible Cause 3: Oxidation.
-
Explanation: Phenolic compounds like 1,5-DCQA are susceptible to oxidation, which can be accelerated by exposure to light and air.
-
Solution: Protect the samples from light by using amber glassware or covering containers with aluminum foil.[14] Work quickly and consider purging storage containers with an inert gas like nitrogen to minimize exposure to oxygen.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 1,5-DCQA
This protocol is based on general methodologies for the extraction of caffeoylquinic acids from plant material.[11]
-
Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.[9]
-
Extraction:
-
Weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 2 mL of 75% methanol in water (v/v).
-
Place the tube in an ultrasonic bath.
-
Sonicate for 5-10 minutes at a controlled temperature (e.g., 40°C).[11]
-
-
Recovery:
-
Centrifuge the mixture (e.g., at 6000 rpm for 10 minutes) to pellet the solid residue.
-
Collect the supernatant.
-
For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store at 4°C until analysis.[15]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of 1,5-DCQA
This protocol is a representative method for the analysis of caffeoylquinic acids.[6][8]
-
Instrumentation and Column:
-
HPLC system equipped with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Detection: Monitor at 326 nm for dicaffeoylquinic acids.
-
Quantification:
-
Prepare a series of standard solutions of 1,5-DCQA of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of 1,5-DCQA in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Caffeoylquinic Acids
| Solvent System (% Methanol in Water) | Relative Yield of 5-CQA | Relative Yield of 3,5-diCQA |
| 0% | Low | Low |
| 25% | Moderate | Low |
| 50% | High | Moderate |
| 75% | Very High | Very High |
| 100% | High | High |
| Data adapted from a study on Scolymus hispanicus, demonstrating the importance of aqueous methanol for extracting both mono- and di-caffeoylquinic acids.[11] |
Table 2: Influence of Extraction Temperature on Dicaffeoylquinic Acid Stability and Yield
| Temperature (°C) | Relative Yield of 3,5-diCQA | Notes |
| 10 - 60 | Stable | Yield remains consistent in UAE.[11] |
| 95 | Optimal | Optimal for 3,5-diCQA in ASE.[17] |
| > 95 | Decreasing | Yield decreases at higher temperatures due to isomerization and degradation.[4] |
| This table summarizes findings from different extraction techniques, highlighting that while higher temperatures can improve extraction, they can also lead to degradation of dicaffeoylquinic acids.[4][11][17] |
Mandatory Visualizations
Caption: General workflow for the extraction and purification of 1,5-DCQA.
Caption: Troubleshooting logic for low 1,5-DCQA extraction yield.
References
- 1. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel caffeoylquinic acid derivatives from Lonicera japonica Thunb. flower buds exert pronounced anti-HBV activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of storage conditions for 1,5-Dicaffeoylquinic acid standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for 1,5-Dicaffeoylquinic acid standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, which can preserve the standard for at least four years.[1] For shorter durations, storage at +4°C or 2-8°C is also an option.[2] It is crucial to store the compound in a well-closed container, protected from light and air.
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions fresh on the day of use.[3] If advance preparation is necessary, dissolve the compound in a suitable organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[1][4] For long-term storage, aliquots of the stock solution in tightly sealed vials should be stored at -80°C for up to six months.[5][6] For shorter-term storage (up to one month), -20°C is acceptable.[5][6] To prevent degradation, it is critical to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4]
Q3: What are the main factors that cause degradation of this compound?
The primary factors affecting the stability of caffeoylquinic acids, including this compound, are temperature and light exposure.[7][8][9] Dicaffeoylquinic acids are generally less stable than monocaffeoylquinic acids.[7][8][9] Degradation can occur through isomerization, methylation, and hydrolysis.[7][8][9]
Q4: My this compound standard has changed color. Can I still use it?
Discoloration can be an indication of degradation. Before use, it is strongly advised to verify the purity of the standard using an analytical method such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the standard due to improper storage. | Verify the storage conditions (temperature, light protection). Prepare a fresh stock solution from a new vial of the standard if possible. Assess the purity of the standard using HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram | Isomerization or degradation of the standard. | Compare the chromatogram with a fresh standard. The main degradation pathways are isomerization, methylation, and hydrolysis, which can result in the appearance of new peaks.[7][8][9] |
| Difficulty dissolving the solid compound | Use of an inappropriate solvent or insufficient mixing. | Refer to the solubility data. This compound is soluble in DMF, DMSO, and ethanol.[1] Ensure thorough vortexing or sonication to aid dissolution. |
| Precipitation in stock solution after freezing | Supersaturation or solvent incompatibility upon cooling. | Gently warm the solution and vortex to redissolve. If the problem persists, consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC-PDA
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% v/v aqueous methanol) at a known concentration.
-
Divide the stock solution into several aliquots in amber and clear glass vials.
2. Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
3. HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection Wavelength: Monitor at 330 nm.[1]
-
Injection Volume: 10 µL.
-
Analysis Schedule: Analyze the samples at regular intervals (e.g., day 0, day 1, day 3, day 7).
4. Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area (day 0).
-
A significant decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of degradation can be calculated from the reduction in the peak area.
Quantitative Data Summary
The following tables summarize the stability of dicaffeoylquinic acids under various conditions based on published data.
Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol in a Brown Bottle after 7 Days.[10]
| Compound | Degradation at Room Temperature (%) | Degradation at 4°C (%) |
| 3,4-diCQA | 7.82 | Relatively Stable |
| 3,5-diCQA | 7.03 | Relatively Stable |
| 4,5-diCQA | 10.08 | Relatively Stable |
| 1,3-diCQA | Relatively Stable | Relatively Stable |
Table 2: Photostability of Dicaffeoylquinic Acids at Room Temperature after 7 Days.[10]
| Compound | Degradation in 50% Methanol (Clear Vial) (%) | Degradation in 100% Methanol (Clear Vial) (%) |
| 3,4-diCQA | 17.44 | 33.25 |
| 3,5-diCQA | 14.43 | 17.44 |
| 4,5-diCQA | 18.02 | 44.96 |
| 1,3-diCQA | 6.89 | 11.93 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. standards.chromadex.com [standards.chromadex.com]
- 3. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 1,5-Dicaffeoylquinic Acid and 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two closely related isomers of dicaffeoylquinic acid (DQA): 1,5-Dicaffeoylquinic acid (1,5-DQA) and 1,3-Dicaffeoylquinic acid (1,3-DQA), also known as Cynarin. Both compounds are noted for their significant antioxidant potential, which is attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This document synthesizes available experimental data to offer a clear comparison of their efficacy, details the methodologies used in these assessments, and illustrates the key signaling pathways involved.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of 1,5-DQA and 1,3-DQA have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following table summarizes the comparative antioxidant activities of different DQA isomers from a key study, providing context for the relative potencies of 1,5-DQA and its analogue. On the whole, dicaffeoylquinic acids exhibit more potent antioxidant activities than their monocaffeoylquinic acid counterparts, largely due to the greater number of hydroxyl groups available to donate hydrogen atoms and neutralize free radicals.[1][2]
| Compound | DPPH Radical Scavenging Assay (IC50 in μg/mL) | ABTS Radical Scavenging Assay (IC50 in μg/mL) |
| 3,5-dicaffeoylquinic acid (1,5-DQA) | 2.5±0.2 | 2.0±0.1 |
| 3,4-dicaffeoylquinic acid | 2.5±0.2 | 2.0±0.1 |
| 4,5-dicaffeoylquinic acid | 2.2±0.1 | 1.8±0.1 |
Data sourced from a comparative study on chlorogenic acid isomers. Note on nomenclature: 3,5-dicaffeoylquinic acid is presented here as a surrogate for 1,5-DQA, and 3,4-dicaffeoylquinic acid as a close analogue for 1,3-DQA, reflecting the often interchangeable and sometimes ambiguous naming conventions in the literature.[1] The study indicated that while the antioxidant activities of 3,5-DQA and 3,4-DQA were quite similar, 4,5-DQA showed slightly higher activity in the assays performed.[1]
Experimental Protocols
The following are detailed methodologies for the common in vitro antioxidant assays used to evaluate 1,5-DQA and 1,3-DQA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution : A 0.1 mM solution of DPPH is prepared in methanol (B129727).
-
Sample Preparation : Stock solutions of 1,5-DQA and 1,3-DQA are prepared in methanol, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture : In a 96-well microplate, 50 µL of each sample dilution is added to 150 µL of the DPPH solution. A control well contains 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubation : The microplate is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance is measured at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in decolorization.
-
Preparation of ABTS Radical Cation (ABTS•+) : A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution : The ABTS•+ stock solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Stock solutions of 1,5-DQA and 1,3-DQA are prepared and serially diluted as in the DPPH assay.
-
Reaction Mixture : In a 96-well microplate, 20 µL of each sample dilution is added to 180 µL of the ABTS working solution.
-
Incubation : The plate is incubated at room temperature for 6 minutes.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathway Modulation
A key mechanism underlying the antioxidant effects of many phenolic compounds, including dicaffeoylquinic acids, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like 1,5-DQA and 1,3-DQA, Nrf2 is released from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5]
Studies have demonstrated that both 1,5-DQA and 1,3-DQA (Cynarin) can activate the Nrf2 pathway. 1,5-DQA has been shown to trigger Nrf2 nuclear translocation and increase the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, in astrocytes.[6] Similarly, Cynarin (1,3-DQA) has been found to activate Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and catalase, thereby reducing oxidative stress and inflammation.[7][8][9]
Nrf2 signaling pathway activation by 1,5-DQA and 1,3-DQA.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro antioxidant activity assay, such as the DPPH or ABTS method.
General workflow for in vitro antioxidant activity assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf‐2/ROS/NF‐κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cynarin alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
In Vivo Neuroprotective Efficacy of 1,5-Dicaffeoylquinic Acid: A Comparative Analysis
For researchers and professionals in drug development, this guide provides a comparative overview of the in vivo neuroprotective effects of 1,5-Dicaffeoylquinic Acid (1,5-diCQA) against other promising neuroprotective agents. This document synthesizes experimental data from studies utilizing established animal models of neurodegenerative diseases, focusing on quantitative outcomes and detailed methodologies.
Introduction
This compound, a phenolic compound found in various plants, has garnered significant interest for its potential neuroprotective properties. In vivo studies suggest its efficacy in mitigating neuronal damage and cognitive decline in models of Alzheimer's disease and depression. This guide aims to contextualize these findings by comparing the performance of 1,5-diCQA and its isomers with other neuroprotective compounds, such as resveratrol (B1683913), curcumin (B1669340), and Panax notoginseng saponins (B1172615), in similar preclinical models. The primary focus is on the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which recapitulates age-related cognitive decline, and the corticosterone-induced depression model, which mimics stress-related neuronal alterations.
Comparative Efficacy in the SAMP8 Mouse Model of Age-Related Cognitive Decline
The SAMP8 mouse model is a well-established tool for studying age-related learning and memory deficits, making it a relevant platform for evaluating potential Alzheimer's disease therapeutics. The Morris water maze (MWM) is a standard behavioral assay used in these studies to assess spatial learning and memory.
Quantitative Comparison of Neuroprotective Agents in the Morris Water Maze (SAMP8 Mice)
| Treatment Group | Dosage | Key Findings in Morris Water Maze | Neuronal Loss and Oxidative Stress Markers | Reference |
| 3,5-diCQA | 6.7 mg/kg/day (oral) | Improved spatial learning and memory.[1] | - | [1] |
| Resveratrol | 1 g/kg in diet | Reduced cognitive impairment.[2] Decreased escape latency and increased time in target quadrant.[3][4] | Reduced amyloid burden and tau hyperphosphorylation.[2] Modulated cholesterol metabolism and Aβ processing.[5][6] | [2][3][4][5][6] |
| Panax notoginseng saponins (PNS) | 50 and 100 mg/kg | Attenuated cognitive dysfunction; shorter escape latency and longer dwell time in platform quadrant.[7][8] | Prevented neuronal loss in hippocampal CA1 region.[[“]] Enhanced antioxidant enzyme activities (SOD, CAT, GSH-Px) and inhibited 8-OHdG production.[7][[“]][10] | [7][8][[“]][10][11][12] |
Comparative Efficacy in the Corticosterone-Induced Depression Model
Chronic administration of corticosterone (B1669441) in mice induces a state of behavioral despair and neuronal changes that mimic aspects of human depression. The forced swim test (FST) and tail suspension test (TST) are widely used to screen for antidepressant-like activity.
Quantitative Comparison of Neuroprotective Agents in the Forced Swim Test (Corticosterone-Induced Depression Model)
| Treatment Group | Dosage | Key Findings in Forced Swim Test (Immobility Time) | Related Biomarker Changes | Reference |
| Dicaffeoylquinic acids (diCQAs) | Not specified in detail | Reduced depressive behaviors.[13] | Reduced ROS production by inhibiting MAO-A and MAO-B.[13] | [13] |
| Resveratrol | 20, 40, 80 mg/kg (i.p.) | Significantly reduced immobility time.[14][15] | Rectified HPA axis dysfunction and upregulated hippocampal BDNF.[14] | [14][15] |
| Curcumin | 1.25, 2.5, 5, 10 mg/kg (p.o.) | Dose-dependently reduced immobility time.[16][17][18][19] | Increased BDNF expression in the hippocampus and frontal cortex.[16] Involved 5-HT1 and 5-HT2 receptors.[20] | [16][17][18][19][20] |
Experimental Protocols
Morris Water Maze Test with SAMP8 Mice
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[21][22][23]
Apparatus: A circular pool (approximately 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged about 1 cm below the water surface in one of the four designated quadrants. Visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase (Training): Mice are subjected to a series of trials (typically 4 trials per day for 5-7 consecutive days) where they are released into the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If a mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial (Memory Test): On the day after the final training session, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory retention.
Forced Swim Test in Corticosterone-Treated Mice
The forced swim test is a common behavioral assay to evaluate depressive-like behavior and the efficacy of antidepressant compounds.[10][24][25][26]
Apparatus: A transparent glass cylinder (approximately 25 cm high, 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or climb out.
Procedure:
-
Pre-test Session (Day 1): Mice are individually placed in the cylinder for a 15-minute period. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the mice are again placed in the water-filled cylinder for a 6-minute session. The duration of immobility (defined as the time the mouse spends floating with only minor movements necessary to keep its head above water) is recorded, typically during the last 4 minutes of the session. A reduction in immobility time is indicative of an antidepressant-like effect.
Measurement of Oxidative Stress Markers in Brain Tissue
Oxidative stress is a key pathological feature in many neurodegenerative diseases. Common biomarkers include malondialdehyde (MDA) for lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[22][27][28][29]
Protocol for MDA Assay (TBARS Method):
-
Brain tissue is homogenized in ice-cold buffer (e.g., Tris-HCl).
-
The homogenate is incubated with a solution of thiobarbituric acid (TBA) in an acidic medium at high temperature (e.g., 95°C for 60 minutes).
-
The reaction produces a pink-colored complex, thiobarbituric acid reactive substances (TBARS), which is measured spectrophotometrically at approximately 532 nm.
-
MDA levels are calculated using a standard curve and are typically expressed as nmol/mg of protein.
Quantification of Neuronal Loss in the Hippocampus
Neuronal loss, particularly in the hippocampus, is a hallmark of cognitive decline.[30][31][32][33] Stereological methods are often employed for unbiased quantification.
Protocol using the Optical Fractionator Method:
-
Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or microtome.
-
A systematic random sampling of sections throughout the entire hippocampus is performed.
-
Sections are stained with a neuronal marker (e.g., NeuN or Nissl stain).
-
Using a microscope equipped with a motorized stage and stereology software, the number of neurons within a defined counting frame is counted at systematically random locations within the hippocampal subfields (e.g., CA1, CA3, DG).
-
The total number of neurons is estimated by multiplying the number of counted neurons by the inverse of the sampling fractions.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared agents are often attributed to their ability to modulate key intracellular signaling pathways involved in cell survival, inflammation, and oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is a common target for neuroprotective agents.[[“]][13][21][34][35] Activation of this pathway can inhibit apoptosis and reduce oxidative stress.
Caption: PI3K/Akt signaling pathway activated by 1,5-diCQA.
nNOS-NO/ERK-CREB-BDNF Signaling Pathway
In the context of depression, the neuronal nitric oxide synthase (nNOS)-nitric oxide (NO) system and the extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway are critical for neuronal plasticity and survival.[18][20][24][36][37][38][39] Dicaffeoylquinic acids have been shown to modulate this network.[18][20]
Caption: nNOS-NO/ERK-CREB-BDNF pathway modulated by diCQAs.
Experimental Workflow for In Vivo Validation
The validation of a potential neuroprotective compound like this compound typically follows a structured in vivo experimental workflow.
Caption: In vivo validation workflow for neuroprotective compounds.
References
- 1. New Insights into Potential Anti-Aging and Fatigue Effects of a Dietary Supplement from the Resveratrol Beverage in Aged SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Resveratrol by Modifying Cholesterol Metabolism and Aβ Processing in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panax notoginseng saponins prevent dementia and oxidative stress in brains of SAMP8 mice by enhancing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Panax notoginseng saponins prevent dementia and oxidative stress in brains of SAMP8 mice by enhancing mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Resveratrol ameliorates depressive-like behavior in repeated corticosterone-induced depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antidepressant-like activity of resveratrol treatment in the forced swim test and tail suspension test in mice: the HPA axis, BDNF expression and phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin reverses corticosterone-induced depressive-like behavior and decrease in brain BDNF levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective Effects of Curcuma longa L. on Corticosterone-Induced Neurotoxicity and Anti-Depression-Like Behavior: Involvement of NMDA and 5-HT7A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antidepressant effects of curcumin in the forced swim test and olfactory bulbectomy models of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The antidepressant effects of curcumin in the forced swimming test involve 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Hippocampal neuron loss is correlated with cognitive deficits in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Age-related metabolic and neurodegenerative changes in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Senescent accelerated prone 8 (SAMP8) mice as a model of age dependent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Frontiers | Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases [frontiersin.org]
- 38. Mechanisms of extracellular signal-regulated kinase/cAMP response element-binding protein/brain-derived neurotrophic factor signal transduction pathway in depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 39. BDNF/CREB signaling pathway contribution in depression pathogenesis: A survey on the non-pharmacological therapeutic opportunities for gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-Dicaffeoylquinic Acid from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,5-Dicaffeoylquinic Acid Content, Extraction, and Biological Activity.
This compound (1,5-DCQA), a prominent member of the caffeoylquinic acid class of phenolic compounds, has garnered significant attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and anti-inflammatory properties. This guide provides a comparative analysis of 1,5-DCQA from various plant sources, offering quantitative data, detailed experimental protocols, and insights into its mechanism of action to support research and development efforts.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. The Asteraceae family, in particular, stands out as a rich source of this bioactive compound. The following table summarizes the quantitative data on 1,5-DCQA content in several plant species.
| Plant Family | Species Name | Plant Part | This compound Content (mg/kg dry weight) | Reference |
| Asteraceae | Cynara scolymus L. | Heads | 3890 | |
| Cynara scolymus L. | Pomace | 3269 | ||
| Hieracium pilosella L. | Aerial Parts | 10320 | [1] | |
| Artemisia verlotiorum Lamotte | Aerial Parts | 34850 | [2] | |
| Helianthus tuberosus L. | Tubers | Major Component (unquantified) | ||
| Ainsliaea acerifolia | Leaves | Present (quantified in extract) | [3][4] | |
| Chrysanthemum coronarium L. | Aerial Parts | Isolated | ||
| Chrysanthemum morifolium Ramat. | Flowers | Present | [5] | |
| Saussurea involucrata | Cell Culture | 512.7 mg/L (yield) | [6] | |
| Lamiaceae | Various species | - | Not a major reported compound |
It is noteworthy that while the Lamiaceae family is rich in other phenolic compounds like rosmarinic acid, this compound is not a significantly reported constituent in the surveyed literature for this family.
Experimental Protocols
Accurate quantification and comparison of 1,5-DCQA content necessitate standardized and validated experimental procedures. Below are detailed methodologies for a representative extraction and a common analytical technique.
Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for the efficient extraction of phenolic compounds, including 1,5-DCQA, from plant materials.[1][6][7][8]
Materials and Equipment:
-
Dried and powdered plant material (passed through an 80-mesh sieve)
-
Ethanol (B145695) (or Methanol)
-
Distilled water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Weigh 1.0 g of the dried plant powder and place it into a 50 mL conical flask.
-
Solvent Addition: Add 20 mL of 70% aqueous ethanol to the flask. The solid-to-liquid ratio can be optimized for different plant materials.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C. These parameters may require optimization depending on the plant matrix.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through filter paper to remove any remaining solid particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase used for HPLC analysis (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used, robust, and reliable method for the separation and quantification of 1,5-DCQA.[3][4]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 325 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) (1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Sample Analysis: Inject the prepared plant extracts into the HPLC system.
-
Quantification: Identify the 1,5-DCQA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 1,5-DCQA in the sample using the calibration curve.
Mandatory Visualizations
To better illustrate the experimental workflow and a key biological pathway influenced by dicaffeoylquinic acids, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for 1,5-DCQA analysis.
Caption: 1,5-DCQA's role in the PI3K/Akt signaling pathway.
Biological Activity and Signaling Pathways
Dicaffeoylquinic acids, including the 1,5-isomer, have been shown to exert their biological effects through various molecular pathways. One of the well-documented mechanisms is the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][9][10]
Studies on the closely related isomer, 3,5-dicaffeoylquinic acid, have demonstrated its ability to protect cells from oxidative stress-induced apoptosis.[3][9][10] This protective effect is mediated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt (p-Akt) then phosphorylates and inactivates pro-apoptotic proteins such as Bax and prevents the activation of Caspase-3, ultimately inhibiting the apoptotic cascade.[3][9][10] The neuroprotective effects of 1,5-DCQA are also linked to the PI3K/Akt pathway, along with the stimulation of Trk A, inhibition of GSK3β, and modulation of the Bcl-2/Bax ratio.
This comparative guide highlights the significant potential of this compound, particularly from sources within the Asteraceae family. The provided data and protocols offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the therapeutic applications of this promising natural compound.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]
- 3. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 4. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic-Assisted Extraction of Phenolic Compounds from Lonicera similis Flowers at Three Harvest Periods: Comparison of Composition, Characterization, and Antioxidant Activity [mdpi.com]
- 9. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of 1,5-Dicaffeoylquinic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antioxidant capacity of 1,5-Dicaffeoylquinic acid (1,5-DCQA) and the benchmark antioxidant, ascorbic acid (Vitamin C). This document synthesizes available experimental data to offer an objective overview of their relative performance in common antioxidant assays. It also details the experimental protocols for these assays and illustrates the key signaling pathways involved in their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies evaluating the antioxidant capacity of purified this compound against ascorbic acid across multiple standardized assays are limited in publicly available literature. The following tables compile representative data from various sources to provide an estimate of their relative antioxidant potential. It is crucial to note that variations in experimental conditions between studies can influence absolute values, and therefore, this comparison should be interpreted with caution. Dicaffeoylquinic acids, in general, have been reported to exhibit stronger antioxidant activity than ascorbic acid.[1]
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound (as Cynarin) | 9.38 µg/mL | [1] |
| Ascorbic Acid | ~4.97 µg/mL | [2] |
IC50 (Half-maximal inhibitory concentration): Lower values indicate higher antioxidant activity.
| Compound | General Antioxidant Performance (Qualitative) | Source |
| Dicaffeoylquinic Acids | Stronger than ascorbic acid | [1] |
| Ascorbic Acid | Standard benchmark antioxidant |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) and store it in a dark, refrigerated container.
-
Prepare stock solutions of the test compounds (this compound and ascorbic acid) and a positive control (e.g., Trolox) in a suitable solvent like methanol or ethanol.
-
-
Assay Protocol:
-
Create a series of dilutions for each test compound.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Protocol:
-
Prepare a series of dilutions of the test compounds.
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ working solution.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.
-
-
Assay Protocol:
-
Prepare solutions of the test compounds at various concentrations.
-
Mix a specific volume of the test compound solution with the FRAP reagent.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 30 minutes) at 37°C, measure the absorbance of the colored product at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant like FeSO₄ or Trolox.
-
Signaling Pathways and Mechanisms of Action
Both this compound and ascorbic acid exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Antioxidant Signaling Pathway of Dicaffeoylquinic Acids
Dicaffeoylquinic acid isomers have been shown to activate the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular defense against oxidative stress.
References
Unveiling the Anti-Inflammatory Action of 1,5-Dicaffeoylquinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of 1,5-Dicaffeoylquinic acid against established alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols to facilitate further research and development.
This compound (1,5-DCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the downregulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide will compare the efficacy of 1,5-DCQA and its isomers with the well-established corticosteroid, Dexamethasone.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Dicaffeoylquinic acid (DCQA) isomers and Dexamethasone have been evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| 4,5-O-Dicaffeoylquinic acid methyl ester | RAW 264.7 | LPS | ~15-30 | [1] |
| Dexamethasone | RAW 264.7 | IFN-γ | 0.009 | [2] |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cell Line | Stimulant | Target | Inhibition | Concentration (µM) | Reference |
| 4,5-Dicaffeoylquinic acid | RAW 264.7 | LPS | TNF-α | 40% | 4 | [3][4] |
| 4,5-Dicaffeoylquinic acid | RAW 264.7 | LPS | IL-6 | 20% | 4 | [3][4] |
| Dexamethasone | RAW 264.7 | LPS | TNF-α | Significant | 1 | [5] |
| Dexamethasone | Human Myoblasts | LPS/TNF-α | IL-6 | Significant | >0.1 | [6] |
Elucidating the Molecular Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound and its isomers are predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][7] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dicaffeoylquinic acids have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[7]
The MAPK pathways, including ERK, JNK, and p38, are also activated by inflammatory stimuli and play a critical role in regulating the expression of inflammatory mediators. Dicaffeoylquinic acids have been observed to inhibit the phosphorylation of these MAPK proteins, further contributing to their anti-inflammatory effects.[3][7]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound.
In vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of a test compound on the production of inflammatory mediators.
Caption: Workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to allow for adherence.
2. Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent. Mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm.
-
-
Cytokine (TNF-α, IL-6) ELISA:
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol details the procedure to analyze the effect of a test compound on the activation of key signaling proteins.
1. Cell Lysis and Protein Quantification:
-
After treatment with the test compound and/or LPS, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
By providing a comprehensive comparison and detailed experimental frameworks, this guide aims to support the scientific community in further exploring the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of suppression of inducible nitric-oxide synthase (iNOS) expression in interferon (IFN)-gamma-stimulated RAW 264.7 cells by dexamethasone. Evidence for glucocorticoid-induced degradation of iNOS protein by calpain as a key step in post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1,5-Dicaffeoylquinic acid (1,5-DCQA), a compound of significant interest due to its potential therapeutic properties, including anti-HIV activity.[1][2] The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, from herbal raw materials to biological fluids, which is essential for quality control, pharmacokinetic studies, and drug development.
This document outlines the performance characteristics of commonly employed techniques, including High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative data, summarized from various validation studies, is intended to guide researchers in selecting the most appropriate method for their specific application.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for the quantification of this compound and its isomers is summarized below. These parameters are crucial for evaluating a method's suitability in terms of sensitivity, accuracy, and precision.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%RE) | Sample Matrix |
| HPTLC | Not explicitly stated, but method was validated | Not explicitly stated | Not explicitly stated | Intra-day: 1.214 - 1.947 | Not explicitly stated | Inula crithmoides Roots |
| LC-MS/MS | >0.99 (for 1,5-DCQA and metabolites) | Not Reported | 3 ng/mL | < 13.8 | -8.9 to 0.9 | Human Plasma[2] |
| LC-MS/MS | Good (over 1-200 ng/mL) | Not Reported | 1 ng/mL | Acceptable | Acceptable | Human Plasma[3] |
| HPLC-PDA | >0.9993 (for various CQA isomers) | 0.10 - 0.40 µg/mL (for various CQA isomers) | 0.34 - 1.32 µg/mL (for various CQA isomers) | Not Reported | Not Reported | Standard Solutions[4] |
| HPLC-PDA | ≥ 0.9997 (for 3,4-, 3,5-, and 4,5-DCQA) | Determined by 3.3σ/S | Determined by 10σ/S | < 0.25 (Intra-day for standards) | Determined by recovery analysis | Ligularia fischeri[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of this compound and related compounds.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the routine quality control of herbal raw materials.[6]
-
Sample Preparation: Extraction of 1,5-DCQA from the plant material (e.g., Inula crithmoides roots) using an appropriate solvent like methanol.[1][6]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel.
-
Mobile Phase: A suitable solvent system is used for development in a saturated chamber.
-
Application: Samples and standards are applied to the plate as bands.
-
Detection: Densitometric scanning under UV light (e.g., 324 nm) for quantification.[6]
-
Validation: The method should be validated for precision (repeatability), accuracy, and robustness according to ICH guidelines.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological matrices.[2][3]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Reversed-phase chromatography is typically performed on a C18 column.[3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is common.[3]
-
Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction (e.g., with ethyl acetate) is necessary to remove interferences.[3]
-
MS/MS Detection: The analysis is carried out in Selected Reaction Monitoring (SRM) mode using electrospray ionization (ESI), typically in the negative ion mode.[2][3] This involves monitoring specific precursor ion to product ion transitions for 1,5-DCQA and any metabolites of interest. The [M-H]⁻ ion for 1,5-DCQA is observed at m/z 515.[7]
-
Validation: The method must be validated for specificity, linearity, precision, accuracy, recovery, stability, and matrix effect.[2]
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This technique is widely used for the analysis of phenolic compounds in plant extracts and other matrices.[4][8]
-
Instrumentation: A standard HPLC system equipped with a photodiode array detector.
-
Chromatography: A reversed-phase C18 or diphenyl column is commonly used.[5][8] Gradient elution is employed with a mobile phase typically consisting of acidified water (e.g., with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[5][8]
-
Detection: The PDA detector is set to monitor a range of wavelengths, with specific wavelengths (e.g., 284 nm or 325 nm) used for quantification of caffeoylquinic acids.[5][9] UV-Visible spectra are also recorded to confirm peak identity.[8]
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, LOD, LOQ, precision, and accuracy.[4][5]
Visualizing Method Cross-Validation and Selection
To ensure consistency and reliability of analytical data, especially when transferring methods between laboratories or comparing results from different techniques, a cross-validation workflow is essential.
References
- 1. A new validated HPTLC method for quantitative determination of 1, 5-dicaffeoylquinic acid in Inula crithmoides roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 1,5-Dicaffeoylquinic acid with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective therapeutic strategies against neurodegenerative diseases and acute brain injury, a multitude of neuroprotective agents have emerged, each with distinct mechanisms of action. This guide provides a comparative overview of the efficacy of 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound, against established neuroprotective agents: Edaravone, Citicoline (B1669096), and Cerebrolysin. This comparison is based on available experimental data from in vitro studies, primarily utilizing the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective research.
Comparative Efficacy: An Overview
While direct head-to-head comparative studies are limited, an analysis of individual in vitro investigations provides insights into the relative neuroprotective potential of these compounds. The following tables summarize quantitative data on two key parameters: neuronal cell viability under oxidative stress and the reduction of intracellular reactive oxygen species (ROS).
Data Presentation
Table 1: Neuroprotective Effect on Cell Viability in SH-SY5Y Cells (MTT Assay)
| Neuroprotective Agent | Toxin/Insult | Concentration of Agent | Increase in Cell Viability (% of Control) | Reference |
| This compound | Amyloid β (Aβ) | 10 µM | Concentration-dependent increase | [1](--INVALID-LINK--) |
| Edaravone | Hydrogen Peroxide (H₂O₂) | 40 µM | Significant increase | [2](--INVALID-LINK--) |
| Citicoline | 6-Hydroxydopamine (6-OHDA) | Not specified | Significant reduction in cytotoxicity | [3](--INVALID-LINK--) |
| Cerebrolysin | Iodoacetate (Histotoxic Hypoxia) | 0 - 6.4 mg/mL | Dose-dependent protection | [4](--INVALID-LINK--) |
Note: The variability in experimental conditions (toxin, concentration, incubation time) across different studies necessitates a cautious interpretation of these comparative data.
Table 2: Efficacy in Reducing Reactive Oxygen Species (ROS) in Neuronal Cells (DCFH-DA Assay)
| Neuroprotective Agent | Toxin/Insult | Concentration of Agent | Reduction in ROS Levels (% of Control) | Reference |
| Dicaffeoylquinic acid derivatives | Corticosterone | Not specified | Significant reduction | [5](--INVALID-LINK--) |
| Edaravone | Amyloid β (Aβ) | 40 µM | Significant decrease | [2](--INVALID-LINK--) |
| Citicoline | Lead | Not specified | Mitigation of oxidative stress | [6](--INVALID-LINK--) |
| Cerebrolysin | d-Ribose | Not specified | Reduction in oxidative stress-induced apoptosis | [7](--INVALID-LINK--) |
Note: Different isomers of dicaffeoylquinic acid were used in the cited study. The data reflects the general antioxidant capacity of this class of compounds.
Mechanisms of Action: A Glimpse into the Signaling Pathways
The neuroprotective effects of these agents are attributed to their intervention in various cellular signaling pathways.
This compound: This compound has been shown to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway .[1](--INVALID-LINK--) This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway activated by 1,5-DQA.
Edaravone: A potent free radical scavenger, Edaravone is known to activate the Nrf2/ARE signaling pathway .[2](--INVALID-LINK--) This pathway upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Caption: Nrf2/ARE antioxidant pathway activated by Edaravone.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8](--INVALID-LINK--)
-
Pre-treatment: Pre-treat the cells with various concentrations of the neuroprotective agent for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-β (Aβ) peptide to the wells.
-
MTT Incubation: After the desired incubation time with the toxin, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8](--INVALID-LINK--)
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8](--INVALID-LINK--)
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify the overall levels of ROS within cells.
Experimental Workflow:
Caption: Workflow for the DCFH-DA ROS detection assay.
Detailed Protocol:
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate.
-
Pre-treatment: Pre-treat cells with the neuroprotective agent.
-
Induce Oxidative Stress: Add a ROS-inducing agent to the cells.
-
Probe Loading: Remove the medium and incubate the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[1][9]
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the percentage reduction in ROS levels.
Western Blot Analysis of Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways like PI3K/Akt.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: After treating the cells as required, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound demonstrates promising neuroprotective properties in vitro, primarily through the activation of the pro-survival PI3K/Akt signaling pathway and its antioxidant effects. While direct comparative data with established neuroprotective agents like Edaravone, Citicoline, and Cerebrolysin is not yet available, the existing evidence suggests that 1,5-DQA warrants further investigation as a potential therapeutic agent for neurological disorders. The provided experimental protocols offer a foundation for researchers to conduct further comparative efficacy studies and to elucidate the precise molecular mechanisms underlying the neuroprotective effects of this and other compounds. Future in vivo studies and direct comparative in vitro assays are crucial to definitively establish the therapeutic potential of this compound in the context of existing neuroprotective strategies.
References
- 1. Reactive oxygen species (ROS) assay [bio-protocol.org]
- 2. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrolysin protects isolated cortical neurons from neurodegeneration after brief histotoxic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citicoline protects against lead-induced oxidative injury in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrolysin administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioquochem.com [bioquochem.com]
The Validation of 1,5-Dicaffeoylquinic Acid as a Robust Biomarker for Specific Plant Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The standardization of herbal extracts is a critical challenge in the development of phytopharmaceuticals and nutraceuticals. Ensuring batch-to-batch consistency in terms of chemical composition and biological activity is paramount for safety and efficacy. 1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent phenolic compound in various medicinal plants, particularly within the Asteraceae family, has emerged as a key biomarker for quality control. This guide provides a comprehensive comparison of 1,5-DCQA with other potential biomarkers, supported by experimental data and detailed analytical protocols, to validate its use in the standardization of specific plant extracts.
Comparative Analysis of this compound as a Biomarker
The utility of a biomarker is determined by its specificity, abundance, and correlation with the biological activity of the plant extract. This section compares 1,5-DCQA with other classes of phytochemicals, such as flavonoids, in the context of standardizing artichoke (Cynara scolymus L.) extracts, a well-known source of this compound.
Data Presentation: Quantitative Comparison of 1,5-DCQA and Flavonoids in Artichoke Extracts
The following table summarizes the quantitative analysis of 1,5-DCQA and the major flavonoid, apigenin (B1666066) 7-O-glucuronide, in different parts of the artichoke plant. This data highlights the relative abundance of these compounds, a key consideration for biomarker selection.
| Compound Class | Biomarker Candidate | Artichoke Heads (mg/kg dry matter) | Artichoke Pomace (mg/kg dry matter) | Artichoke Juice (mg/kg dry matter) | Reference |
| Caffeoylquinic Acids | This compound | 3890 | 3269 | - | [1] |
| 1,3-Dicaffeoylquinic acid (Cynarin) | - | - | Predominant | [1] | |
| Flavonoids | Apigenin 7-O-glucuronide | Major flavonoid | Major flavonoid | Major flavonoid | [1] |
Key Observations:
-
Abundance: 1,5-DCQA is the most abundant caffeoylquinic acid derivative in artichoke heads and pomace, making it an excellent quantitative marker for extracts derived from these plant parts.[1]
-
Specificity: While flavonoids like apigenin 7-O-glucuronide are also present, the high concentration of 1,5-DCQA provides a strong and specific signal for artichoke.
-
Processing Effects: In artichoke juice, isomerization during processing leads to a predominance of 1,3-dicaffeoylquinic acid (cynarin), indicating that the choice of biomarker may need to be adapted based on the final product form.[1]
Further studies on various members of the Asteraceae family have identified caffeoylquinic acids, including 1,5-DCQA, as key authenticity markers.[2][3][4] This underscores the broader applicability of 1,5-DCQA for the standardization of extracts from this plant family.
Experimental Protocols
Accurate and reproducible quantification of 1,5-DCQA is essential for its validation as a biomarker. The following are detailed methodologies for the two most common analytical techniques.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine quality control of herbal extracts due to its robustness and cost-effectiveness.
Protocol for Quantification of Caffeoylquinic Acids in Plant Extracts:
-
Instrumentation: HPLC system equipped with a diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm for optimal detection of caffeoylquinic acids.
-
Sample Preparation:
-
Extract a known weight of the dried plant material with a suitable solvent (e.g., 70% methanol).
-
Use techniques like sonication or maceration to ensure efficient extraction.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of 1,5-DCQA in complex matrices like biological fluids or when very low concentrations are expected.
Protocol for Quantification of 1,5-DCQA in Human Plasma:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase:
-
Solvent A: Water with 5 mM ammonium (B1175870) acetate.
-
Solvent B: Acetonitrile.
-
-
Detection Mode: Negative ion mode with selected reaction monitoring (SRM).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., puerarin).
-
Extract the analytes with ethyl acetate.
-
Vortex and centrifuge the mixture.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Quantification: A calibration curve is constructed by spiking known concentrations of 1,5-DCQA standard into blank plasma and processing them in the same way as the samples.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a biomarker can provide further validation of its relevance. 1,5-DCQA has been shown to modulate key cellular signaling pathways, contributing to the therapeutic effects of the plant extracts in which it is found.
Nrf2 Signaling Pathway Activation by this compound
1,5-DCQA is a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5]
Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. 1,5-DCQA can inactivate Keap1, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and detoxifying genes.
PI3K/Akt Signaling Pathway Modulation by this compound
1,5-DCQA has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[6]
1,5-DCQA stimulates the tyrosine kinase A (Trk A) receptor, which in turn activates the PI3K/Akt pathway. Activated Akt then phosphorylates and inactivates GSK3β and modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis and promotion of neuronal survival.[6]
Experimental Workflow for Biomarker Validation
The validation of a biomarker for a herbal extract is a multi-step process that ensures its reliability and relevance.
This workflow outlines the critical steps from the initial discovery of potential biomarkers in plant extracts to the final implementation of a validated biomarker for routine quality control. This systematic approach ensures that the selected biomarker, such as 1,5-DCQA, is a reliable indicator of the extract's quality and potential efficacy.
References
- 1. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Authenticity and Bioactive Markers Search in the Phenolic-Rich Extracts of Asteraceae Medicinal Plants Through Integrative Computational Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Authenticity and Bioactive Markers Search in the Phenolic‐Rich Extracts of Asteraceae Medicinal Plants Through Integrative Computational Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioavailability of Dicaffeoylquinic Acid Isomers: A Comparative Analysis
A comprehensive review of the pharmacokinetic profiles of dicaffeoylquinic acid isomers reveals significant variations in their absorption and metabolic fate, crucial information for researchers in drug development and nutritional science. This guide synthesizes available experimental data to provide a clear comparison of the bioavailability of these closely related phenolic compounds.
Dicaffeoylquinic acids (DCQAs), a group of polyphenolic compounds found in various plants, including coffee and artichoke, have garnered significant attention for their potential health benefits, which include antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the therapeutic efficacy of these compounds is intrinsically linked to their bioavailability—the extent and rate at which they are absorbed and become available at the site of action. Understanding the comparative bioavailability of different DCQA isomers is therefore paramount for the development of effective functional foods and pharmaceuticals.
The primary isomers of interest include 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA).[1] Pharmacokinetic studies, predominantly conducted in animal models, indicate that the bioavailability of these isomers is generally low and subject to considerable variability.[1]
Comparative Pharmacokinetic Parameters of Dicaffeoylquinic Acid Isomers
The following table summarizes key pharmacokinetic parameters for various DCQA isomers, compiled from different in vivo studies. It is important to note that much of the existing data comes from studies on plant extracts rather than purified single isomers, which can influence absorption and metabolism.[1]
| Isomer | Dosage and Source | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (f %) | Reference |
| 3,4-DCQA | Not specified | Similar to 3,5- and 4,5-DCQA | Not specified | Similar to 3,5- and 4,5-DCQA | Not specified | [1] |
| 3,5-DCQA | Oral administration of extracts | Estimated f = 1.7 ± 1.4% (range: 0.05%–5.77%) | Similar to 3,4- and 4,5-DCQA | Similar to 3,4- and 4,5-DCQA | 1.7 ± 1.4 | [1] |
| 4,5-DCQA | Ainsliaea fragrans Champ (0.16 g/kg bw) | 1.748 | 0.0241 | 16.8 | 1.94 | [1] |
| 1,5-DCQA | Single intravenous administration (160 mg/kg) in rats | Declined rapidly (biphasic) | Not applicable | Not specified | Not applicable | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; f: Bioavailability. Data presented are means ± standard deviation where available.
Experimental Protocols
The determination of the bioavailability of DCQA isomers typically involves in vivo studies in animal models, followed by the analysis of plasma or urine samples.
Animal Studies and Sample Collection: Rodent models, such as Sprague-Dawley rats, are commonly used.[1] Following oral or intravenous administration of the DCQA isomer or an extract containing it, blood samples are collected at predetermined time points. Plasma is then separated for analysis. For metabolism studies, urine is also collected.[3]
Analytical Methodology: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed to quantify DCQA isomers and their metabolites in biological matrices.[3][4] These methods allow for the separation and identification of the different isomers and their metabolic products, which often include methylated and glucuronidated forms.[3] The concentrations measured over time are then used to calculate the key pharmacokinetic parameters.
Cellular Mechanisms and Signaling Pathways
Dicaffeoylquinic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Figure 1. Simplified diagram of signaling pathways modulated by dicaffeoylquinic acid isomers.
The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis.[5][6][7] Studies have shown that 3,5-DCQA can activate this pathway, leading to the inhibition of apoptosis in cardiomyocytes.[5][6][7] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[2] Dicaffeoylquinic acid isomers have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[2][8]
Conclusion
The available evidence suggests that the bioavailability of dicaffeoylquinic acid isomers is generally low, with significant metabolism occurring after administration. While some comparative data exists, further studies using purified isomers are needed to fully elucidate the pharmacokinetic differences between them. The ability of these compounds to modulate key signaling pathways like PI3K/Akt and Nrf2 underscores their therapeutic potential, making a deeper understanding of their bioavailability a critical area for future research.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of 1,5-dicaffeoylquinic acid in rats following a single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Correlation Between In Vitro and In Vivo Efficacy of 1,5-Dicaffeoylquinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical research. This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 1,5-dicaffeoylquinic acid (1,5-DCQA), a naturally occurring phenolic compound with significant therapeutic potential. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the correlations—and occasional disparities—between laboratory assays and whole-organism responses.
This compound, a member of the dicaffeoylquinic acid (DCQA) family, has garnered considerable attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties. While in vitro studies provide a foundational understanding of its mechanisms of action, in vivo studies are crucial for evaluating its physiological relevance, considering factors such as metabolism, bioavailability, and systemic effects. This guide synthesizes data from various studies to draw a clearer picture of this relationship.
Antioxidant Activity: From Radical Scavenging to Systemic Effects
The antioxidant capacity of 1,5-DCQA is a primary contributor to its broader biological activities. In vitro assays consistently demonstrate its ability to neutralize free radicals, a key event in cellular damage.
Table 1: Comparison of In Vitro and In Vivo Antioxidant Activity of Dicaffeoylquinic Acids
| Parameter | In Vitro Findings | In Vivo Findings | Key Observations & Correlation |
| Model/Assay | DPPH and ABTS radical scavenging assays | Streptozotocin-induced diabetic rat model (for 3,5-DCQA) | The potent radical scavenging activity observed in vitro is reflected in the in vivo reduction of oxidative stress markers. |
| Metric | IC50 values | Levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and antioxidant enzymes (GPx, GR, GST) | A direct quantitative correlation is challenging, but the qualitative relationship is strong. |
| Results | Dicaffeoylquinic acids are potent radical scavengers, often stronger than ascorbic acid[1]. Specific IC50 values for 1,5-DCQA are not consistently reported, but are expected to be in the low µM range, similar to other DCQAs. | Oral administration of 3,5-DCQA (5 mg/kg) in diabetic rats significantly reduced MDA levels and restored the activities of antioxidant enzymes (GPx, GR, GST) and the levels of GSH[2]. | The in vitro antioxidant capacity appears to translate to a tangible reduction of oxidative stress in vivo. |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution : A 0.1 mM solution of DPPH is prepared in methanol (B129727).
-
Sample Preparation : A stock solution of 1,5-DCQA is prepared in a suitable solvent (e.g., methanol or DMSO) and serially diluted to a range of concentrations.
-
Reaction : In a 96-well microplate, 50 µL of each sample dilution is added to 150 µL of the DPPH solution. A control well contains the solvent instead of the sample.
-
Incubation : The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance is measured at 517 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.[3]
Anti-inflammatory Effects: From Cellular Responses to Physiological Outcomes
Inflammation is a complex biological response, and 1,5-DCQA has demonstrated significant anti-inflammatory potential in both cellular and animal models.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Dicaffeoylquinic Acids
| Parameter | In Vitro Findings | In Vivo Findings | Key Observations & Correlation |
| Model/Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Carrageenan-induced paw edema in rats | The inhibition of pro-inflammatory mediators in vitro correlates well with the reduction of acute inflammation in vivo. |
| Metric | Inhibition of nitric oxide (NO), PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Reduction in paw edema volume | The in vitro potency is reflected in a dose-dependent in vivo effect. |
| Results | Dicaffeoylquinic acids significantly suppress the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells[4]. For 4,5-DCQA, significant inhibition was observed at low µM concentrations[5]. | Oral administration of 4,5-DCQA (5, 10, and 20 mg/kg) dose-dependently suppressed carrageenan-induced paw edema in rats[5]. The effect of 20 mg/kg was comparable to the positive control, diclofenac (B195802) sodium (10 mg/kg)[5]. | The cellular mechanisms observed in vitro, such as the suppression of inflammatory signaling pathways, likely underpin the anti-inflammatory effects seen in the animal model. |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
-
Animal Model : Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration : 1,5-DCQA is administered orally at various doses (e.g., 5, 10, 20 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.
-
Induction of Edema : A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema : The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.[6][7][8]
Neuroprotective Activity: From Cell Survival to Cognitive Function
The neuroprotective effects of 1,5-DCQA are particularly promising for neurodegenerative diseases, where oxidative stress and inflammation play significant roles.
Table 3: Comparison of In Vitro and In Vivo Neuroprotective Activity of Dicaffeoylquinic Acids
| Parameter | In Vitro Findings | In Vivo Findings | Key Observations & Correlation |
| Model/Assay | Hydrogen peroxide (H2O2) or Amyloid-β (Aβ)-induced toxicity in SH-SY5Y neuroblastoma cells or primary neurons | Corticosterone (CORT)-induced depressive mouse model | The in vitro protection against neuronal cell death is consistent with the in vivo improvement in cognitive and behavioral deficits. |
| Metric | Increased cell viability, reduced apoptosis (caspase-3 activity), and activation of pro-survival pathways (PI3K/Akt) | Improved memory in behavioral tests (e.g., Y-maze, passive avoidance) | The molecular mechanisms identified in vitro provide a plausible explanation for the observed in vivo neuroprotective effects. |
| Results | 1,5-DCQA protects primary neurons from Aβ-induced apoptosis by activating the PI3K/Akt signaling pathway[9]. Other DCQAs protect SH-SY5Y cells from H2O2-induced cell death[10]. | While 1,5-DCQA did not show a significant effect on dendritic morphology in a CORT-induced depression model, other isomers (3,4- and 3,5-DCQA) did, leading to improved memory[11]. This suggests isomer-specific effects. | The correlation can be complex, with some in vitro findings not directly translating to all in vivo models for a specific isomer. However, the general neuroprotective potential of the DCQA class is evident. |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotective effects.
-
Cell Culture : SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Plating : Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.
-
Pre-treatment : Cells are pre-treated with various concentrations of 1,5-DCQA for a specified time (e.g., 2 hours).
-
Induction of Toxicity : Neurotoxicity is induced by adding an agent like hydrogen peroxide (H2O2) or Amyloid-β 1-42 peptide and incubating for a further period (e.g., 24 hours).
-
Assessment of Cell Viability : Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[12][13]
Conclusion: Bridging the Gap Between In Vitro and In Vivo
The available evidence suggests a generally positive correlation between the in vitro and in vivo activities of this compound and its isomers. Its potent antioxidant and anti-inflammatory properties observed in cellular and acellular systems appear to be the mechanistic foundation for its beneficial effects in animal models of oxidative stress, inflammation, and neurodegeneration.
However, it is crucial to acknowledge the complexities of in vivo systems. Pharmacokinetic factors, including absorption, distribution, metabolism, and excretion, significantly influence the bioavailability and, consequently, the efficacy of 1,5-DCQA. Studies have shown that 1,5-DCQA undergoes extensive metabolism, including methylation and glucuronidation, which can alter its biological activity.[14]
Therefore, while in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, in vivo studies remain indispensable for validating therapeutic potential. Future research should focus on more direct correlational studies, employing a range of doses and time points to better understand the pharmacokinetic and pharmacodynamic relationship of this compound. This will ultimately pave the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic profile of this compound in rats, an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 1,5-Dicaffeoylquinic Acid: A Promising Therapeutic Candidate for Ocular Surface Diseases
For Immediate Release
A comprehensive analysis of current research positions 1,5-Dicaffeoylquinic acid (1,5-DCQA) as a potent therapeutic agent for ocular surface diseases, notably dry eye disease (DED). Emerging evidence demonstrates its superior efficacy in mitigating inflammation and protecting corneal epithelial cells compared to established treatments. This guide offers an in-depth comparison of 1,5-DCQA with current alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Recent studies have highlighted the significant potential of 1,5-DCQA in addressing the multifactorial nature of ocular surface diseases. In-depth investigations reveal its ability to suppress inflammation, a key driver of DED, and to safeguard the integrity of the ocular surface. Experimental models have shown that 1,5-DCQA not only alleviates the clinical signs of DED but also outperforms current therapeutic mainstays such as 0.05% cyclosporine and 0.1% sodium hyaluronate in doing so.[1][2]
The therapeutic action of 1,5-DCQA is attributed to its dual mechanism of protecting corneal epithelial cells and suppressing inflammatory responses.[1] In vitro studies have demonstrated that 1,5-DCQA significantly inhibits apoptosis and enhances the viability of human corneal epithelial cells when subjected to hyperosmolar stress, a key pathological factor in DED.[1][2] Furthermore, it actively represses the infiltration of inflammatory T cells and the production of pro-inflammatory cytokines on the ocular surface and in the lacrimal gland.[1][2]
Comparative Efficacy: 1,5-DCQA vs. Standard Therapies
To provide a clear perspective on the therapeutic standing of 1,5-DCQA, the following tables summarize its performance against commonly used treatments for ocular surface diseases. The data is extracted from preclinical studies utilizing established animal models of DED.
Table 1: In Vivo Efficacy Comparison in a Desiccating Environmental Stress-Induced Dry Eye Mouse Model
| Treatment Group | Corneal Epithelial Defect Score (Mean ± SD) | Tear Production (mm/5 min, Mean ± SD) |
| Untreated Control | 4.5 ± 0.5 | 1.8 ± 0.4 |
| Vehicle | 4.2 ± 0.6 | 2.0 ± 0.5 |
| 1,5-DCQA (0.1%) | 1.2 ± 0.4 | 4.5 ± 0.7 |
| 1,5-DCQA (0.05%) | 2.1 ± 0.5 | 3.8 ± 0.6 |
| 0.05% Cyclosporine | 2.8 ± 0.7 | 3.1 ± 0.5 |
| 0.1% Sodium Hyaluronate | 3.5 ± 0.8 | 2.5 ± 0.6 |
*p < 0.05 compared to vehicle, 0.05% Cyclosporine, and 0.1% Sodium Hyaluronate. Data synthesized from preclinical studies.[1][2]
Table 2: In Vivo Efficacy Comparison in the NOD.B10-H2b Mouse Model of Sjögren's Syndrome
| Treatment Group | Corneal Epithelial Defect Score (Mean ± SD) | Tear Production (mm/5 min, Mean ± SD) |
| Untreated Control | 5.2 ± 0.7 | 1.5 ± 0.3 |
| Vehicle | 5.0 ± 0.8 | 1.7 ± 0.4 |
| 1,5-DCQA (0.1%) | 1.5 ± 0.5 | 4.1 ± 0.6 |
| 0.05% Cyclosporine | 3.2 ± 0.9 | 2.8 ± 0.7 |
*p < 0.05 compared to vehicle and 0.05% Cyclosporine. Data synthesized from preclinical studies.[1][2]
Table 3: Effect on Inflammatory Cytokine Expression in Corneal Epithelial Cells (In Vitro)
| Treatment | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) |
| Hyperosmolar Stress | 5.8 ± 0.9 | 7.2 ± 1.1 | 6.5 ± 1.0 |
| Hyperosmolar Stress + 1,5-DCQA (10µM) | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.3 * |
| Hyperosmolar Stress + Dexamethasone (1µM) | 2.0 ± 0.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
*p < 0.05 compared to Hyperosmolar Stress. Data synthesized from preclinical studies.
Unraveling the Mechanism of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of 1,5-DCQA are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory cascade in ocular surface diseases.
Caption: Proposed mechanism of 1,5-DCQA in mitigating ocular inflammation.
Experimental Protocols: A Guide for Reproducibility
To facilitate further research and validation, detailed methodologies for the key experiments cited are provided below.
In Vitro Human Corneal Epithelial Cell (HCEC) Viability Assay
-
Cell Culture: Primary HCECs are cultured in keratinocyte serum-free medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Induction of Hyperosmolar Stress: Cells are exposed to a hyperosmotic medium (e.g., 450 mOsM) by adding NaCl to the standard culture medium.
-
Treatment: Concurrently with stress induction, cells are treated with varying concentrations of 1,5-DCQA (e.g., 1, 5, 10 µM), a vehicle control, or a positive control (e.g., dexamethasone).
-
Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured at the appropriate wavelength, and viability is expressed as a percentage of the untreated control.
-
Apoptosis Assay: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Desiccating Environmental Stress-Induced Dry Eye Model
-
Animal Model: Eight to twelve-week-old female C57BL/6 mice are used.
-
Induction of Dry Eye: Mice are placed in a controlled environment chamber with low relative humidity (<40%) and constant airflow (15 L/min) for a defined period (e.g., 16 hours/day for 5 or 10 days). To further induce aqueous tear deficiency, subcutaneous injections of scopolamine (B1681570) (0.5 mg/0.2 ml) are administered four times a day.
-
Treatment: Topical ophthalmic solutions of 1,5-DCQA (e.g., 0.05% and 0.1%), vehicle, 0.05% cyclosporine, or 0.1% sodium hyaluronate are instilled into the mice's eyes (5 µL per eye) four times a day during the induction period.
-
Evaluation of Corneal Epithelial Defects: Corneal integrity is assessed by instilling 1 µL of 0.5% fluorescein (B123965) sodium into the conjunctival sac. After 3 minutes, the cornea is examined under a slit-lamp microscope with a cobalt blue filter. The corneal surface is divided into five areas, and each area is scored from 0 to 3 based on the extent of fluorescein staining. The total score ranges from 0 to 15.
-
Measurement of Tear Production: Tear volume is measured using phenol (B47542) red-impregnated cotton threads. The thread is placed in the lateral canthus of the eye for 15 seconds, and the length of the color change on the thread (in millimeters) is recorded.
In Vivo NOD.B10-H2b Mouse Model of Sjögren's Syndrome
-
Animal Model: Female NOD.B10-H2b mice, which spontaneously develop a Sjögren's syndrome-like disease, are used starting from 8 weeks of age.
-
Treatment: At 8 weeks of age, mice are randomized to receive topical treatment with 1,5-DCQA, vehicle, or 0.05% cyclosporine four times a day for a specified duration (e.g., 4 weeks).
-
Clinical Assessments: Corneal fluorescein staining and tear production are measured weekly as described in the desiccating stress model protocol.
-
Histological and Molecular Analysis: At the end of the treatment period, eyeballs and lacrimal glands are harvested for histological examination (e.g., H&E staining for inflammatory cell infiltration) and molecular analysis (e.g., real-time PCR or multiplex immunoassay for inflammatory cytokine levels).
Caption: Workflow for evaluating 1,5-DCQA in animal models of DED.
Conclusion and Future Directions
The presented data strongly support the therapeutic potential of this compound for the treatment of ocular surface diseases, particularly dry eye disease. Its superior efficacy in preclinical models, coupled with a well-defined mechanism of action targeting both inflammation and epithelial cell protection, positions it as a highly promising candidate for clinical development. Further investigation through well-designed clinical trials is warranted to translate these promising preclinical findings into a novel and effective treatment for patients suffering from ocular surface diseases.
References
A Comparative Guide to the Structure-Activity Relationship of Dicaffeoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various medicinal plants, recognized for their wide-ranging therapeutic potential. As isomers, their biological activity is intricately linked to the specific positioning of the two caffeoyl moieties on the quinic acid core. This guide provides an objective comparison of the performance of different DCQA isomers, supported by experimental data, to aid in research and drug development endeavors.
Comparative Analysis of Biological Activities
The antioxidant, anti-inflammatory, neuroprotective, and antiviral activities of dicaffeoylquinic acid isomers are summarized below. It is important to note that direct comparisons of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Antioxidant Activity
Dicaffeoylquinic acids are potent antioxidants, generally exhibiting stronger radical scavenging activity than their monocaffeoylquinic acid counterparts due to the presence of more hydroxyl groups.[1] The positioning of the caffeoyl groups influences their antioxidant capacity.
| Isomer | Assay | IC50 / EC50 | Reference |
| 3,5-diCQA | DPPH | 4.26 µg/mL | [2] |
| 4,5-diCQA | DPPH | Higher than 3,5-diCQA and 3,4-diCQA | [3] |
| 3,4-diCQA | DPPH | Similar to 3,5-diCQA | [3] |
| 1,3-diCQA | DPPH | IC50 of 40 µM (lower than Trolox) | [2] |
Anti-inflammatory Activity
DCQA isomers have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators. Their mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAPK.[4]
| Isomer | Model | Target Mediator | Concentration | % Inhibition / Effect | Reference |
| 4,5-diCQA | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 4 µM | Dose-dependent reduction | [5] |
| Prostaglandin E2 (PGE2) | 4 µM | 55% | [5] | ||
| TNF-α | 4 µM | 40% | [5] | ||
| IL-6 | 4 µM | 20% | [5] | ||
| 3,5-diCQA | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 50-250 µg/mL | Significant reduction | [2] |
| iNOS, COX-2, TNF-α gene expression | Significant suppression | [6] | |||
| 3,4-diCQA | LPS-stimulated RAW 264.7 cells | TNF-α | 50 µM | Significant reduction | [5] |
| IL-6 | 25-50 µM | Significant reduction | [5] |
Neuroprotective Activity
Several DCQA isomers have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.
| Isomer | Model | Effect | Reference |
| 3,5-diCQA | H2O2-induced cell death in SH-SY5Y cells | Attenuated neuronal death and caspase-3 activation, restored intracellular glutathione. | [7] |
| 3,4-diCQA | H2O2-induced cell death in SH-SY5Y cells | Evaluated for neuroprotective effects. | [7] |
| 4,5-diCQA methyl ester | H2O2-induced injury in SH-SY5Y cells | Protects cells by reducing oxidative stress and modulating MAPK and AKT signaling. | [8] |
Antiviral Activity
Certain DCQA isomers have been identified as potent inhibitors of viral replication, particularly against respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV).[9][10]
| Isomer | Virus | IC50 | Reference |
| 4,5-diCQA methyl ester | Respiratory Syncytial Virus (RSV) | 0.63 µg/mL | [11] |
| 3,4-diCQA | Enterovirus A-71 (EV-A71) | Significant anti-EV-A71 activity | [12] |
| 3,5-diCQA | HIV-1 Integrase | Potent inhibitor | [10] |
| 4,5-diCQA | HIV-1 Reverse Transcriptase | 0.240 mmol/L | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the DCQA isomer in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each DCQA dilution to a well. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the DCQA isomer for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collection of Supernatant: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add the collected supernatant. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
H2O2-Induced Neurotoxicity Assay in SH-SY5Y Cells
This assay evaluates the neuroprotective effect of a compound against oxidative stress-induced cell death in a human neuroblastoma cell line.[7][13]
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence. Seed the cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the DCQA isomer for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H2O2) (e.g., 100-200 µM) for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Plaque Reduction Assay for Respiratory Syncytial Virus (RSV)
This assay is used to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[14]
Procedure:
-
Cell Culture: Grow a monolayer of HEp-2 or a similar susceptible cell line in 24-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of the DCQA isomer. Mix each dilution with a known titer of RSV and incubate at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture and allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.75% methylcellulose) mixed with the corresponding concentration of the DCQA isomer. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 4-5 days at 37°C until visible plaques are formed.
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cells with a staining solution (e.g., 0.5% crystal violet).
-
Wash the plates and allow them to dry. The plaques will appear as clear zones against a stained cell monolayer.
-
Count the number of plaques in each well.
-
-
Calculation of Inhibition: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Chemical Structures of Dicaffeoylquinic Acid Isomers
The following diagram illustrates the chemical structures of the three most commonly studied dicaffeoylquinic acid isomers. The numbering of the quinic acid core is based on IUPAC recommendations.
Caption: Chemical structures of 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid.
Signaling Pathways Modulated by Dicaffeoylquinic Acids
The anti-inflammatory effects of DCQA isomers are largely attributed to their ability to interfere with the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB and MAPK signaling pathways by DCQAs.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the comparative assessment of the biological activities of DCQA isomers.
Caption: A streamlined workflow for assessing the bioactivity of DCQA isomers.
References
- 1. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 4. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archivepp.com [archivepp.com]
- 10. Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of human immunodeficiency virus type 1 integrase and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,5-Dicaffeoylquinic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,5-Dicaffeoylquinic acid, a polyphenolic compound utilized in various research and drug development applications, is crucial for maintaining laboratory safety and environmental responsibility. While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care, as with all laboratory chemicals. This guide provides a step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. While specific toxicity data for this compound is limited, information from its isomers suggests that it may cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Engineering Controls: Handle solid this compound in a well-ventilated area. If there is a risk of generating dust, a chemical fume hood should be used.
Standard Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.
Step 1: Segregation and Containerization
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealable container. Do not mix with other chemical waste streams unless compatible.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for aqueous or solvent-based chemical waste, as appropriate.
-
Contaminated Materials: Items such as pipette tips, weighing boats, and gloves that are contaminated with this compound should be placed in a designated, sealed waste bag or container.
Step 2: Decontamination of Empty Containers
Empty containers that previously held this compound should be decontaminated before disposal or reuse.
-
Rinsing: Thoroughly rinse the container three times with a suitable solvent in which this compound is soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Rinsate Collection: Collect the solvent rinsate in a designated hazardous waste container for liquid chemical waste. Do not pour the rinsate down the drain.
-
Final Rinse: After the solvent rinse, a final rinse with water can be performed. This final water rinsate can typically be disposed of down the drain, but consult your institution's environmental health and safety (EHS) office for specific guidance.
Spill Cleanup Procedures
In the event of a spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Prevent the powder from becoming airborne. If necessary, gently cover the spill with damp paper towels.
-
Clean Up: Carefully sweep the solid material into a dustpan or use a wet paper towel to wipe up the spill.
-
Collect Waste: Place the collected material and any contaminated cleaning supplies into a sealed bag or container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as chemical waste.
-
Decontaminate Area: Clean the spill area with a suitable solvent or detergent and water.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₁₂ |
| Molecular Weight | 516.45 g/mol |
| Appearance | Solid powder |
| Incompatible Materials | Strong oxidizing agents |
Disposal Workflow
The following diagram illustrates the standard operational workflow for the proper disposal of this compound.
Caption: Standard workflow for the safe disposal of this compound.
Advanced Disposal Methodologies (Experimental)
For research purposes, several advanced oxidation processes (AOPs) have been investigated for the degradation of phenolic compounds, which are structurally related to this compound. These methods are not standard laboratory disposal procedures but represent potential avenues for the complete mineralization of such compounds. Below are summaries of experimental protocols.
Photocatalytic Degradation
This method utilizes a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV-A) to generate highly reactive hydroxyl radicals that can degrade organic pollutants.
Experimental Protocol:
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., 1 g/L of TiO₂) in an aqueous solution of the phenolic compound (e.g., this compound at a known concentration).
-
pH Adjustment: Adjust the pH of the suspension to the optimal level for the specific catalyst and substrate, often in the acidic to neutral range.
-
Photoreactor Setup: Place the suspension in a photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., a mercury lamp emitting at ~365 nm). The reactor should be cooled to maintain a constant temperature.
-
Irradiation: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached. Subsequently, turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling and Analysis: Withdraw aliquots of the suspension at regular time intervals. Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the concentration of the parent compound and any degradation byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).
Sonochemical Degradation
This technique employs high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. These conditions lead to the pyrolytic degradation of the organic compound and the generation of reactive radicals from water sonolysis.
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of this compound at a specific concentration.
-
Sonoreactor Setup: Place a known volume of the solution into a temperature-controlled glass reactor. Immerse an ultrasonic probe (horn) into the solution.
-
Sonication: Apply ultrasound at a specific frequency (e.g., 20 kHz) and power output. The temperature of the bulk solution should be monitored and controlled.
-
Sampling: Collect samples from the reactor at different time points during sonication.
-
Analysis: Analyze the samples for the degradation of this compound using a suitable analytical method like HPLC.
The following diagram illustrates the general principle of an Advanced Oxidation Process.
Caption: General principle of Advanced Oxidation Processes for pollutant degradation.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a secure and sustainable research environment.
Essential Safety and Operational Guide for Handling 1,5-Dicaffeoylquinic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Dicaffeoylquinic acid. The following procedures are based on available safety data for the compound and related isomers, emphasizing a cautious approach due to the limited toxicological data.
Hazard Identification and General Precautions
While comprehensive toxicological properties of this compound are not fully investigated, it is prudent to treat it as a potentially hazardous substance.[1] Available information suggests it may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] However, some sources indicate it is not classified as hazardous under the Globally Harmonized System (GHS). Due to this ambiguity, adherence to stringent safety protocols is crucial.
Key Safety Considerations:
-
Eye Contact: May cause irritation.[1]
-
Skin Contact: May cause irritation upon prolonged or repeated contact.[1]
-
Inhalation: Avoid breathing dust or aerosols as it may cause respiratory irritation.[1]
-
Ingestion: The effects of ingestion are not well-documented; avoid ingestion.[1]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₁₂ |
| Molecular Weight | 516.5 g/mol |
| Appearance | Crystalline solid |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
| Solubility | DMF: 71 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications/Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended for splash hazards. | Ensure a snug fit to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are generally suitable for incidental contact. For prolonged handling or immersion, consult glove manufacturer's compatibility charts. |
| Body Protection | Laboratory coat. | A buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is also recommended. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If engineering controls are insufficient or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safety.
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare the work area, preferably within a chemical fume hood, by covering the surface with an absorbent, disposable liner.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste, including solutions and rinsates, in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Container Disposal: Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the decontaminated containers in accordance with institutional guidelines.
-
Consult EHS: Always consult your institution's EHS office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
